molecular formula C4H5IO2 B8072851 3-Iodobut-2-enoic acid

3-Iodobut-2-enoic acid

Cat. No.: B8072851
M. Wt: 211.99 g/mol
InChI Key: CSDFWNXJFJAWAM-UHFFFAOYSA-N
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Description

3-Iodobut-2-enoic acid is a versatile chemical reagent primarily employed as a critical synthetic intermediate in organic and medicinal chemistry. Its core research value lies in its application in palladium-catalyzed cross-coupling reactions, such as Heck and Sonogashira couplings, to construct complex molecules with potential biological activity . Researchers utilize this compound as a key building block for the stereospecific synthesis of (Z) or (E)-3-methylalk-2-enoic acids, which are important structures in fragrance and natural product synthesis . A significant documented application is in the design and synthesis of novel synthetic retinoid analogues . In this context, the iodide moiety of 3-iodobut-2-enoic acid enables the strategic elongation of molecular chains to create polyene systems that mimic natural retinoids like all-trans-retinoic acid (ATRA). These synthetic retinoids are investigated for their enhanced stability and specific activity in directing the differentiation of cultured stem cells, offering advantages over natural retinoids which are prone to isomerization and degradation . The compound should be stored in a cool, dark place under an inert atmosphere, typically between 2-8°C, to maintain stability . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IO2/c1-3(5)2-4(6)7/h2H,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDFWNXJFJAWAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Thermodynamic stability of Z-3-Iodobut-2-enoic acid vs E-isomer

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Thermodynamic Stability of Z-3-Iodobut-2-enoic acid vs E-isomer.

Executive Summary

The stereochemical configuration of 3-iodobut-2-enoic acid (also known as


-iodocrotonic acid) is a critical determinant in the efficiency of downstream metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). While the (Z)-isomer  is the kinetically favored product obtained from the addition of hydrogen iodide to tetrolic acid, the (E)-isomer  represents the thermodynamically stable configuration.

This guide provides a definitive technical analysis of the stability landscape, driven by steric repulsion forces between the bulky iodine atom and the carboxyl group. It details the mechanistic pathway of isomerization, experimental protocols for synthesis and equilibration, and analytical methods for distinguishing the isomers.

Structural Analysis & Nomenclature

Stereochemical Definitions

Correct assignment of E and Z descriptors is paramount, as "cis" and "trans" can be ambiguous regarding the main chain versus priority groups.

  • Compound: 3-Iodobut-2-enoic acid[1][2][3]

  • Structure:

    
    
    
IsomerIUPAC DesignationConfigurationSteric Interaction (Key)
(Z)-Isomer (Z)-3-iodobut-2-enoic acidIodine and Carboxyl are cis (Same Side)I

COOH
(Severe Repulsion)
(E)-Isomer (E)-3-iodobut-2-enoic acidIodine and Carboxyl are trans (Opposite Sides)CH


COOH
(Moderate Repulsion)

Note on CIP Priorities:

  • C3 Position: Iodine (Atomic #53) > Methyl (Carbon, Atomic #6).

  • C2 Position: Carboxyl (Carbon bonded to 3 Oxygens) > Hydrogen.

  • Therefore, when I and COOH are on the same side, it is Z (Zusammen).

Thermodynamic Drivers

The stability difference is governed primarily by steric strain (Van der Waals repulsion).

  • (Z)-Isomer Instability: The Iodine atom has a Van der Waals radius of ~1.98 Å. The Carboxyl group is planar and bulky. Placing these two groups cis to each other creates significant steric clash, destabilizing the molecule.

  • (E)-Isomer Stability: In the E-isomer, the Iodine is cis to the small Hydrogen atom, and the Methyl group is cis to the Carboxyl group. While the Methyl-Carboxyl interaction (allylic strain) exists (similar to Tiglic acid), it is energetically less penalizing than the Iodine-Carboxyl interaction.

Mechanistic Pathways: Kinetic vs. Thermodynamic Control

The synthesis of 3-iodobut-2-enoic acid typically proceeds via the addition of HI (or NaI/AcOH) to tetrolic acid (but-2-ynoic acid). This reaction is stereoselective but yields the less stable isomer initially.

Kinetic Pathway (Formation of Z)

The addition of iodide to the alkyne follows an anti-addition mechanism (specifically, nucleophilic attack of I


 followed by protonation).
  • Nucleophilic Attack: Iodide attacks the

    
    -carbon (C3) of the activated triple bond.
    
  • Stereochemistry: The proton adds to the

    
    -carbon (C2) from the opposite face (anti) to the iodine.
    
  • Result: The Iodine and Hydrogen end up trans to each other. Consequently, the Iodine and Carboxyl group end up cis (Z-configuration).

Isomerization Pathway (Z E)

Under thermal stress or acid catalysis, the Z-isomer equilibrates to the E-isomer. This proceeds via a reversible protonation of the double bond or a conjugate addition-elimination sequence, allowing rotation around the C2-C3 bond to relieve the steric strain.

Isomerization Tetrolic Tetrolic Acid (But-2-ynoic acid) TS1 Transition State (Anti-Addition) Tetrolic->TS1 + HI (NaI/AcOH) Z_Isomer (Z)-3-Iodobut-2-enoic acid (Kinetic Product) High Steric Strain (I vs COOH) TS1->Z_Isomer Fast Equilibrium Acid/Thermal Equilibration Z_Isomer->Equilibrium Heat / H+ Equilibrium->Z_Isomer Minor Product (30%) E_Isomer (E)-3-Iodobut-2-enoic acid (Thermodynamic Product) Lower Steric Strain Equilibrium->E_Isomer Major Product (70%)

Caption: Reaction coordinate illustrating the kinetic formation of the Z-isomer and subsequent thermodynamic equilibration to the E-isomer.

Experimental Protocols

Synthesis of (Z)-3-Iodobut-2-enoic Acid (Kinetic Control)

This protocol maximizes the yield of the Z-isomer by preventing thermal equilibration.

Reagents:

  • Tetrolic acid (But-2-ynoic acid)

  • Sodium Iodide (NaI)[3]

  • Glacial Acetic Acid (AcOH)

Procedure:

  • Dissolution: Dissolve Tetrolic acid (1.0 equiv) and NaI (1.5 equiv) in glacial acetic acid (5 mL per mmol).

  • Reaction: Heat the mixture to 70°C (mild heating) for 1-2 hours. Note: Avoid reflux temperatures (>100°C) to minimize isomerization to E.

  • Quench: Pour the reaction mixture into ice-cold water.

  • Extraction: Extract with diethyl ether (3x). Wash combined organics with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (to remove free iodine) and brine.
  • Isolation: Dry over MgSO

    
    , filter, and concentrate in vacuo at low temperature (<30°C).
    
  • Result: High purity (Z)-3-iodobut-2-enoic acid (solid).

Isomerization to (E)-3-Iodobut-2-enoic Acid (Thermodynamic Control)

To access the stable E-isomer, the Z-isomer is subjected to thermodynamic equilibration.

Procedure:

  • Setup: Dissolve the (Z)-acid (or crude mixture) in benzene or toluene.

  • Catalyst: Add a catalytic amount of Hydroiodic acid (HI) or Iodine (I

    
    ).
    
  • Equilibration: Reflux the solution for 4–6 hours.

  • Monitoring: Monitor the E/Z ratio via

    
    H NMR (see Section 5). The ratio should approach ~70:30 E:Z.
    
  • Purification: The isomers can often be separated by fractional crystallization (if solids) or column chromatography (esters are easier to separate). The E-isomer is typically less polar due to the "trans" arrangement of dipoles compared to the Z-isomer.

Analytical Characterization

Distinguishing the isomers requires precise analysis of NMR coupling and chemical shifts.[4]

Proton NMR ( H NMR) Data

The vinyl proton chemical shift is the most diagnostic feature.

Feature(Z)-Isomer(E)-IsomerMechanistic Reason
Vinyl Proton (

)
~6.3 - 6.5 ppm ~6.15 ppm Anisotropy of the C-I bond vs C=O.
Methyl Group (

)
~2.6 ppm ~2.40 ppm Proximity to Iodine/Carboxyl.
Geometry H is trans to COOHH is cis to COOHNote: Usually, H cis to COOH is deshielded (downfield). However, the heavy atom effect of Iodine dominates here.

Note: Chemical shifts may vary slightly depending on solvent (CDCl


 vs DMSO-d

) and whether the free acid or ester is measured. The values above are for the methyl ester in CDCl

.
Physical Properties
  • (Z)-Isomer: Typically a crystalline solid.

  • (E)-Isomer: Often an oil or low-melting solid (for the ester form), but the acid form is solid. The E-isomer has a lower dipole moment due to the opposing vectors of the C-I and C=O bonds.

Implications for Drug Development

In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the stereochemistry of the vinyl halide is generally retained .

  • Using pure (Z)-3-iodobut-2-enoic acid will yield the (Z)-alkene product.

  • Using the thermodynamic (E)-isomer will yield the (E)-alkene product.

Critical Warning: If the cross-coupling reaction conditions are harsh (high heat, long reaction times), in situ isomerization of the starting material may occur, leading to mixtures. It is recommended to use the thermodynamically stable (E)-isomer if the target geometry allows, as it is less prone to degradation or scrambling during scale-up.

References

  • Synthesis and Biological Evaluation of Synthetic Retinoids. Royal Society of Chemistry (RSC) Advances. (2013). Describes the synthesis of Z-isomer and isomerization to E-isomer.

  • Total Synthesis of Enamide-Containing Natural Products. University of Glasgow PhD Thesis. (2013). Confirms the 70:30 E:Z equilibrium ratio and thermal isomerization protocols.

  • Thermodynamic Stability of 1,2-Diiodoethene. BenchChem Technical Guide. (2025). Provides foundational principles on iodine steric effects in alkenes.

  • Crystal Structure of (E)-dodec-2-enoic acid. Acta Crystallographica. (2015). Structural data on related unsaturated fatty acids confirming E-stability.[5]

Sources

Physical Properties and Thermodynamic Solubility Profile of 3-Iodocrotonic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Iodocrotonic acid (systematically named 3-iodo-2-butenoic acid) is a highly specialized, bifunctional α,β-unsaturated carboxylic acid. Featuring both a vinylic carbon-iodine (C(sp²)–I) bond and a terminal carboxylate, it serves as a critical linchpin in advanced organic synthesis. Its most notable application is in the total synthesis of complex marine natural products—such as the antimalarial macrolide Bastimolide B—where it functions as a bifunctional building block for sequential esterification and intramolecular Suzuki cross-coupling[1].

For drug development professionals and synthetic chemists, understanding the physicochemical boundaries, thermodynamic solubility, and handling protocols of 3-iodocrotonic acid is paramount. The heavy, highly polarizable iodine atom significantly alters the molecule's lipophilicity, lattice energy, and thermal stability, necessitating precise environmental controls during formulation and synthesis.

Chemical Identity & Structural Mechanics

The reactivity of (Z)-3-iodocrotonic acid is dictated by its "push-pull" electronic distribution. The electron-withdrawing nature of the carboxylic acid activates the alkene, while the vinylic iodine serves as an exceptional leaving group for transition-metal-catalyzed oxidative addition[2].

  • IUPAC Name: (Z)-3-Iodo-2-butenoic acid

  • CAS Registry Number: 89033-14-7

  • Molecular Formula: C₄H₅IO₂[3]

  • Canonical SMILES: CC(I)=CC(O)=O[3]

Physical Properties Matrix

The physical properties of 3-iodocrotonic acid reflect the delicate balance between the hydrogen-bonding capacity of the carboxyl group and the massive dispersion forces introduced by the iodine atom. The compound is thermally labile; exposure to ambient temperatures for prolonged periods can induce deiodination and polymerization.

PropertyValue / DescriptionScientific Rationale & Causality
Molecular Weight 211.99 g/mol [3]The high mass is predominantly driven by the iodine atom (126.9 g/mol ), which increases the density of the solid crystal lattice.
Physical Appearance White to brown solidPure crystals are white. A brown tint indicates trace iodine (I₂) liberation due to photodegradation or thermal decomposition.
Storage Temperature 0–8 °C (Short-term) / -20 °C (Long-term),[4]Cold storage is strictly required to suppress the kinetics of spontaneous dehalodecarboxylation and ensure reagent longevity.
pKa (Predicted) ~4.00 ± 0.33[3]The electron-withdrawing vinylic iodine slightly increases the acidity of the carboxylic acid compared to standard aliphatic acids.

Thermodynamic Solubility Profile

Solubility is governed by the interplay between the crystal lattice energy and solvent-solute interactions. Because 3-iodocrotonic acid is amphiphilic (hydrophobic iodo-alkene tail, hydrophilic carboxyl head), its solubility is highly dependent on solvent polarity and, in aqueous systems, the pH of the matrix.

Aqueous Solubility & pH Dependency

Following the Henderson-Hasselbalch equation, the aqueous solubility of 3-iodocrotonic acid shifts dramatically around its pKa (~4.00)[3].

  • pH < 3.0 (Unionized State): The molecule exists primarily as the free acid. The massive, hydrophobic iodine atom dominates the hydration sphere, resulting in poor aqueous solubility (< 1 mg/mL).

  • pH > 5.0 (Ionized State): Deprotonation yields the crotonate anion. Ion-dipole interactions with water overcome the hydrophobic penalty of the iodine atom, leading to high aqueous solubility (> 50 mg/mL).

Organic Solvent Profile
Solvent ClassRepresentative SolventsSolubility LevelMechanism of Solvation
Polar Aprotic DMF, DMSO, AcetoneVery HighStrong dipole-dipole interactions; excellent solvation of the polarizable C-I bond without protonating the carboxylate.
Polar Protic Methanol, EthanolHighHydrogen bonding with the carboxylic acid dimer disrupts the solid-state crystal lattice.
Halogenated Dichloromethane, ChloroformModerateFavorable London dispersion forces between the solvent halogens and the iodine atom.
Non-Polar Hexane, HeptaneVery LowInability to break the strong intermolecular hydrogen bonds of the carboxylic acid dimers in the solid state.

Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity data and reproducible synthetic outcomes, the following protocols incorporate self-validating checkpoints.

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

Causality Focus: This protocol uses a specialized filtration matrix to prevent the hydrophobic adsorption of the iodo-compound, which would otherwise artificially lower the quantified solubility.

  • Preparation: Add an excess of solid 3-iodocrotonic acid (approx. 100 mg) to a 5 mL glass vial containing 2 mL of the target solvent (e.g., pH 7.4 phosphate buffer).

  • Equilibration: Seal the vial and place it in an isothermal shaker at 25.0 ± 0.1 °C for 48 hours. Validation Check: Ensure solid material remains visible at the bottom of the vial; if it completely dissolves, the solution is not at equilibrium and more solid must be added.

  • Phase Separation: Extract 1 mL of the suspension and filter through a 0.22 µm PTFE syringe filter. Why PTFE? Polytetrafluoroethylene is highly inert and prevents the non-specific binding of the lipophilic iodine moiety, unlike nylon or cellulose filters.

  • Quantification: Dilute the filtrate into the linear dynamic range and analyze via HPLC-UV at λ = 230 nm. Validation Check: Monitor the chromatogram for secondary peaks (e.g., free iodine or degradation products) to confirm the compound remained stable during the 48-hour shaking period.

SolubilityWorkflow Start Excess Solid 3-Iodocrotonic Acid Solvent Addition to Solvent Matrix (Buffered Aq. or Organic) Start->Solvent Equilibration Isothermal Equilibration (24-48h, 25.0 ± 0.1 °C) Solvent->Equilibration Separation Phase Separation (0.22 µm PTFE Filtration) Equilibration->Separation Analysis HPLC-UV Quantification (λ = 230 nm) Separation->Analysis

Self-validating shake-flask workflow for thermodynamic solubility determination.

Protocol 2: Integration into Macrolactone Synthesis (Intramolecular Suzuki Coupling)

Causality Focus: 3-Iodocrotonic acid is utilized here because the iodine atom acts as a highly reactive electrophile for Pd(0) insertion, enabling macrocyclization under mild conditions that preserve delicate stereocenters[2].

  • Esterification: React (Z)-3-iodocrotonic acid with the secondary alcohol of the target linear precursor using standard coupling reagents (e.g., EDC/DMAP) in anhydrous DCM at 0 °C.

  • Hydroboration: Treat the terminal alkene of the linear precursor with 9-BBN to generate the requisite alkylborane intermediate.

  • Cross-Coupling: Introduce a catalytic amount of Pd(PPh₃)₄ and a mild base (e.g., Cs₂CO₃) in a degassed THF/H₂O mixture. The Pd(0) catalyst undergoes rapid oxidative addition into the vinylic C–I bond of the crotonate moiety[1].

  • Macrocyclization: Transmetalation of the alkylborane onto the Pd(II) center, followed by reductive elimination, yields the closed macrolactone ring (e.g., Bastimolide B precursor)[1].

ReactivityPathway IodoAcid (Z)-3-Iodocrotonic Acid Esterification Esterification (Secondary Alcohol) IodoAcid->Esterification Hydroboration Hydroboration (Terminal Alkene) Esterification->Hydroboration PdCat Pd(0) Oxidative Addition [C-Pd-I Complex] Hydroboration->PdCat Suzuki Intramolecular Suzuki Coupling (Transmetalation & Reductive Elimination) PdCat->Suzuki Product Macrolactone (Bastimolide B Precursor) Suzuki->Product

Mechanistic sequence for macrolactone synthesis utilizing (Z)-3-iodocrotonic acid.

Strategic Outlook

For drug development professionals, 3-iodocrotonic acid represents a high-value, high-risk building block. Its bifunctional nature allows for the rapid assembly of complex macrocyclic architectures that are otherwise synthetically intractable[2]. However, its thermal instability and unique solubility profile demand rigorous cold-chain logistics and carefully buffered aqueous environments during formulation and reaction screening. Mastery of its physicochemical properties is the crucial first step toward leveraging its full synthetic potential.

References

  • Kazmaier, U. "Syntheses of Marine Natural Products via Matteson Homologations and Related Processes." Marine Drugs 2025, 23(1), 20. URL: [Link]

Sources

3-Iodobut-2-enoic Acid: A Technical Guide on Chemical Identifiers, Stereoselective Synthesis, and Downstream Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and medicinal chemistry, 3-iodobut-2-enoic acid serves as a highly versatile, bifunctional building block. Featuring both a carboxylic acid moiety and a reactive vinylic iodide, this compound is indispensable for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, and Sonogashira). This whitepaper provides a rigorous examination of its chemical identifiers, details field-proven stereoselective synthetic protocols, and explores its downstream applications in the development of synthetic retinoids and bioactive butenolides.

Chemical Identity and Fundamental Properties

Establishing unambiguous chemical identity is the foundational step in any rigorous analytical or synthetic workflow. 3-Iodobut-2-enoic acid exists as two geometric isomers (E and Z), which exhibit distinct reactivity profiles and spatial orientations critical for stereospecific cross-coupling. The quantitative data and standard identifiers are summarized below for reference and computational modeling.

Table 1: Chemical Identifiers and Computed Properties of 3-Iodobut-2-enoic Acid

Property / IdentifierValue
Generic Name 3-Iodobut-2-enoic acid
CAS Number (Generic) 89033-14-7
CAS Number (Z-Isomer) 34450-60-7
Molecular Formula C4H5IO2
Molecular Weight 211.99 g/mol
Canonical SMILES CC(I)=CC(O)=O
Isomeric SMILES (Z-Isomer) C/C(=C/C(=O)O)/I
InChI InChI=1S/C4H5IO2/c1-3(5)2-4(6)7/h2H,1H3,(H,6,7)/b3-2-
InChIKey CSDFWNXJFJAWAM-IHWYPQMZSA-N
Predicted pKa 4.00 ± 0.33

Data sourced from 1[1].

Mechanistic Synthesis & Stereocontrol

The utility of 3-iodobut-2-enoic acid relies heavily on the stereochemical purity of the vinyl iodide. The synthesis of the (Z)-isomer is typically achieved via the hydroiodination of tetrolic acid (2-butynoic acid) or its methyl ester, followed by isomerization if the (E)-isomer is required.

Protocol 1: Stereoselective Synthesis of (Z)-3-Iodobut-2-enoic Acid

Causality & Mechanism: The reaction utilizes sodium iodide (NaI) in acetic acid (AcOH). The acidic environment protonates the alkyne, increasing its electrophilicity. Iodide acts as the nucleophile, undergoing a strict anti-addition across the triple bond. This kinetically controlled pathway ensures near 100% stereoselectivity for the (Z)-isomer, avoiding the steric clash that would occur in a syn-addition transition state[2].

Step-by-Step Methodology:

  • Initiation: Dissolve methyl tetrolate (1.0 eq) in glacial acetic acid to achieve a 0.5 M concentration.

  • Nucleophilic Addition: Add sodium iodide (1.7 eq) to the solution. Rationale: Excess NaI drives the equilibrium forward and ensures complete conversion.

  • Thermal Activation: Heat the mixture to reflux for 1.5 hours.

  • Self-Validation Check: Monitor the reaction by Thin Layer Chromatography (TLC) using Hexanes/EtOAc (4:1). The complete disappearance of the alkyne starting material spot indicates reaction completion.

  • Quench & Extraction: Pour the mixture onto ice-water (20 mL) and extract with diethyl ether (2 × 30 mL).

  • Purification: Wash the combined organic layers with saturated NaHCO3 (to neutralize residual AcOH) and 5% Na2S2O3 (to reduce any generated I2 back to I-, preventing unwanted oxidative side reactions).

  • Isolation: Dry over anhydrous MgSO4, filter, and concentrate in vacuo to yield (Z)-3-iodobut-2-enoic acid methyl ester as a clear oil (yields typically ~89-90%)[2]. Saponification with LiOH/H2O yields the free acid.

Protocol 2: Isomerization to (E)-3-Iodobut-2-enoic Acid

Causality & Mechanism: To access the (E)-isomer, the (Z)-isomer is subjected to hydroiodic acid (HI) in benzene. The addition of HI across the double bond generates a transient sp3-hybridized intermediate, allowing free rotation around the C2-C3 bond. Subsequent elimination of HI favors the thermodynamically more stable (E)-isomer, minimizing steric repulsion between the bulky iodine atom and the carboxylic moiety[2].

SynthesisWorkflow Alkyne Methyl Tetrolate (Starting Material) NaI_AcOH NaI, AcOH Reflux, 1.5h Alkyne->NaI_AcOH Electrophilic Activation Z_Isomer (Z)-3-Iodobut-2-enoic acid (Kinetic Product) NaI_AcOH->Z_Isomer Anti-addition (100% Z) HI_Benzene HI, Benzene Isomerization Z_Isomer->HI_Benzene Acid-catalyzed rotation CrossCoupling Pd/Cu Catalysis (e.g., Sonogashira, Suzuki) Z_Isomer->CrossCoupling Vinyl Iodide Activation E_Isomer (E)-3-Iodobut-2-enoic acid (Thermodynamic Product) HI_Benzene->E_Isomer Thermodynamic control E_Isomer->CrossCoupling Vinyl Iodide Activation Retinoids Synthetic Retinoids & Butenolides CrossCoupling->Retinoids Polyene Chain Elongation

Stereoselective synthesis and isomerization pathways of 3-iodobut-2-enoic acid.

Downstream Applications in Medicinal Chemistry

Synthesis of Synthetic Retinoids

3-Iodobut-2-enoic acid is a pivotal synthon in the design of synthetic retinoids, which are vital in stem cell differentiation and dermatology. For instance, the synthesis of stable synthetic retinoids (such as EC23) involves the cross-coupling of the (E)-isomer with a vinylboronate or terminal alkyne. The retention of stereochemistry during Pd-catalyzed cross-coupling (e.g., Heck-Mizoroki or Suzuki-Miyaura) ensures the correct spatial orientation of the polyene chain, which is critical for binding affinity to Retinoic Acid Receptors (RARs)[2].

Cu-Catalyzed Cyclization to Alkylidene Butenolides

Alkylidene butenolides possess a broad spectrum of antibacterial and antifungal activities. (Z)-3-Iodobut-2-enoic acid reacts with terminal alkynes to form these lactones via a tandem coupling-cyclization process[3].

Protocol 3: Butenolide Synthesis Causality: Potassium carbonate (K2CO3) deprotonates the carboxylic acid to form a nucleophilic carboxylate. Copper(I) iodide (CuI) activates the terminal alkyne, facilitating a cross-coupling event at the vinylic iodide carbon. The spatial proximity of the cis-carboxylate then drives an intramolecular 5-endo-dig cyclization onto the activated alkyne, forming the furan-2-one ring[4]. Step-by-Step Methodology:

  • Under a nitrogen atmosphere, dissolve (Z)-3-iodobut-2-enoic acid (1.0 eq) in anhydrous DMF.

  • Add K2CO3 (2.0 eq) and stir. Rationale: DMF is a polar aprotic solvent that enhances the nucleophilicity of the carboxylate anion while stabilizing the Cu-intermediates.

  • Cool the mixture to -80 °C for 10 minutes, then slowly warm to room temperature.

  • Add the terminal alkyne (1.5 eq) and CuI (0.2 eq). Heat the reaction to 80 °C for 8 hours[3].

  • Self-Validation Check: Monitor the reaction via LC-MS. The disappearance of the m/z 210.9 peak and the emergence of the cyclized product mass confirms the tandem coupling-cyclization is complete.

  • Quench with saturated aqueous NH4Cl (to solubilize and remove copper salts) and extract with ethyl acetate. Purify the residual oils via flash chromatography (petroleum ether/ether)[3].

Analytical Characterization and Self-Validating Protocols

To ensure the integrity of the synthesized 3-iodobut-2-enoic acid before downstream application, rigorous analytical validation is required:

  • 1H NMR (300 MHz, CDCl3): The vinylic proton serves as the primary diagnostic signal. For the (Z)-isomer, the vinylic proton typically resonates further downfield due to the deshielding anisotropic effect of the cis-oriented iodine atom. The methyl group appears as a distinct doublet due to allylic coupling.

  • Mass Spectrometry (ESI-MS): The presence of iodine is easily confirmed by the distinct isotopic mass defect and the prominent molecular ion peak[M-H]- at m/z 210.9.

  • HPLC: Baseline separation of E and Z isomers is achieved using a C18 reverse-phase column (Acetonitrile/Water 60:40 with 0.1% TFA). The (E)-isomer generally elutes later due to its altered dipole moment and hydrophobicity compared to the (Z)-isomer.

References

  • Guidechem - 3-IODO-2-BUTENOIC ACID 89033-14-7 wiki. 1

  • Royal Society of Chemistry (RSC) - Design and biological evaluation of synthetic retinoids: probing length vs. stability vs. activity. 2

  • Semantic Scholar / Molecular BioSystems - Design and biological evaluation of synthetic retinoids.

  • SciSpace - Synthesis of some butenolides and study of their antibacterial activity.3

  • ResearchGate - Synthesis of some Butenolides and Study of their Antibacterial Activity. 4

Sources

Crystal Structure Analysis of 3-Iodobut-2-enoic Acid: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the methodologies and analytical considerations for the crystal structure determination of 3-iodobut-2-enoic acid. As a valuable scaffold in medicinal chemistry, understanding its three-dimensional structure at an atomic level is paramount for rational drug design. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental workflow, from synthesis to structural elucidation and its implications.

Introduction: The Significance of Iodinated Scaffolds in Modern Drug Design

Halogenated organic molecules have become indispensable in the development of new therapeutic agents. Among the halogens, iodine possesses a unique combination of properties—large atomic size, high polarizability, and the ability to form so-called "halogen bonds"—that make it a powerful tool for modulating the pharmacological profile of a lead compound. The introduction of an iodine atom can enhance binding affinity to protein targets, improve metabolic stability, and influence pharmacokinetic properties.

The 3-iodobut-2-enoic acid moiety, in particular, combines the features of an α,β-unsaturated carboxylic acid—a common pharmacophore—with the strategic placement of an iodine atom. This structure presents multiple potential interaction points for target binding, including hydrogen bonding via the carboxylic acid group and halogen bonding from the iodine atom. A precise understanding of its solid-state conformation and intermolecular interactions is therefore a critical prerequisite for its use in fragment-based drug discovery and lead optimization.[1] This guide outlines the complete workflow for achieving this structural understanding.

PART 1: Synthesis and High-Quality Crystallization

The foundation of any successful crystallographic analysis is the availability of high-purity, single crystals. The journey begins with a robust synthetic protocol and is followed by a meticulous crystallization process.

Experimental Protocol: Synthesis of (E)- and (Z)-3-Iodobut-2-enoic Acid

The synthesis of 3-iodobut-2-enoic acid can be approached via the hydroiodination of tetrolic acid (but-2-ynoic acid). The stereochemical outcome (E- or Z-isomer) is highly dependent on reaction conditions.

Objective: To synthesize and isolate the (E) and (Z) isomers of 3-iodobut-2-enoic acid.

Materials:

  • Tetrolic acid

  • Hydriodic acid (57% aqueous solution)

  • Sodium iodide

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Hexanes

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tetrolic acid in a suitable solvent such as glacial acetic acid.

  • Hydroiodination (for Z-isomer): For the synthesis of the (Z)-isomer, the addition of HI across the alkyne is typically performed at lower temperatures. Add a stoichiometric amount of sodium iodide, followed by the slow addition of a strong acid (e.g., sulfuric acid) to generate HI in situ. Maintain the reaction temperature at 0-5 °C.

  • Hydroiodination (for E-isomer): The thermodynamically more stable (E)-isomer is generally favored at higher temperatures. A procedure analogous to the synthesis of (E)-3-iodoprop-2-enoic acid can be adapted, involving heating the alkyne with hydriodic acid.[2] Charge the flask with tetrolic acid and an aqueous solution of hydriodic acid and heat to reflux for several hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Extraction: After completion, cool the reaction mixture to room temperature and quench with a saturated solution of sodium thiosulfate to remove any excess iodine. Transfer the mixture to a separatory funnel and extract the product into diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to isolate the desired isomer.

Causality in Synthesis: The stereoselectivity of the hydrohalogenation of an alkyne is a classic example of kinetic versus thermodynamic control. The syn-addition of HI, often proceeding via a cyclic transition state, initially yields the (Z)-isomer as the kinetic product. However, given sufficient thermal energy, isomerization can occur to yield the more stable (E)-isomer, where the bulky iodine and carboxylic acid groups are on opposite sides of the double bond.

Protocol: Single Crystal Growth

Obtaining diffraction-quality crystals is often an empirical process, but a systematic approach greatly increases the likelihood of success.

Objective: To grow single crystals of 3-iodobut-2-enoic acid suitable for X-ray diffraction.

Recommended Techniques:

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexanes).

    • Filter the solution through a syringe filter into a clean vial.

    • Cover the vial with a cap containing small perforations to allow for slow solvent evaporation.

    • Store the vial in a vibration-free environment at a constant temperature.

  • Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Prepare a concentrated solution of the compound in a volatile solvent (e.g., dichloromethane).

    • Place a small drop of this solution on a siliconized glass slide.

    • In a sealed chamber (e.g., a petri dish), place a reservoir of a less volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexanes).

    • Invert the slide over the reservoir (hanging drop) or place the drop in a well next to the reservoir (sitting drop).

    • As the anti-solvent vapor slowly diffuses into the drop, the solubility of the compound decreases, promoting slow and orderly crystallization.

Rationale for Solvent Selection: The choice of solvent is critical. Ideal solvents will dissolve a moderate amount of the compound and have a suitable vapor pressure for the chosen technique. For carboxylic acids, polar protic solvents can be effective, but co-solvents are often used to fine-tune solubility. The goal is to approach supersaturation slowly, allowing molecules to self-assemble into a well-ordered crystal lattice.

PART 2: Single-Crystal X-ray Diffraction: From Data to Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.[4]

Experimental Workflow

The workflow from a suitable crystal to a final, refined structure is a multi-step process.

G cluster_0 Data Collection cluster_1 Structure Solution cluster_2 Structure Refinement & Validation crystal 1. Crystal Selection & Mounting diffractometer 2. Mount on Diffractometer crystal->diffractometer data_collection 3. X-ray Data Collection diffractometer->data_collection integration 4. Data Integration & Scaling data_collection->integration space_group 5. Space Group Determination integration->space_group phase_problem 6. Structure Solution (Phase Problem) space_group->phase_problem refinement 7. Model Building & Refinement phase_problem->refinement validation 8. Structure Validation (CIF) refinement->validation analysis 9. Structural Analysis validation->analysis

Caption: Experimental workflow for single-crystal X-ray analysis.

Methodology Deep Dive
  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope for its sharp edges and lack of visible defects. It is mounted on a glass fiber or loop and flash-cooled in a stream of liquid nitrogen to prevent radiation damage.

  • Data Collection: The crystal is placed in a modern X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated through various orientations. The diffracted X-rays are recorded by a detector, producing a series of diffraction images.[5]

  • Data Processing: The collected images are processed to determine the position and intensity of each diffraction spot. This information is used to determine the unit cell dimensions—the basic repeating unit of the crystal—and the crystal system.[4]

  • Structure Solution: The central challenge in crystallography is the "phase problem." While the intensities of the diffracted beams are measured, their phase information is lost.[5] For small molecules like 3-iodobut-2-enoic acid, "direct methods" or Patterson methods are typically successful. These computational techniques use statistical relationships between intensities to recover the lost phase information.

  • Structure Refinement: Once an initial model of the structure is obtained, it is refined against the experimental data. This iterative process adjusts atomic positions, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The final refined structure is typically presented with a low R-factor, indicating a good agreement with the experimental data.

PART 3: Structural Analysis of 3-Iodobut-2-enoic Acid

While no public crystal structure of 3-iodobut-2-enoic acid currently exists in the Cambridge Structural Database (CSD), we can predict its key structural features based on well-established chemical principles and data from analogous structures, such as (E)-pent-2-enoic acid.[6] The following analysis is a predictive model of what a successful structure determination would likely reveal.

Expected Crystallographic Data

The data presented below is a hypothetical but chemically reasonable dataset for (E)-3-iodobut-2-enoic acid, intended for illustrative purposes.

ParameterExpected ValueRationale
Chemical FormulaC₄H₅IO₂Based on molecular composition.[7]
Molecular Weight211.99 g/mol Based on molecular composition.[7]
Crystal SystemMonoclinic or TriclinicCommon for small, planar organic molecules.
Space GroupP2₁/c or P-1These are common centrosymmetric space groups for carboxylic acids that form inversion dimers.[6][8]
Z (Molecules/Unit Cell)2 or 4Consistent with the expected packing arrangement.
Key Intermolecular ForcesO-H···O Hydrogen Bonds, C-H···O InteractionsThe primary motif for carboxylic acids is the formation of hydrogen-bonded dimers.[6][8]
I···O Halogen BondsThe polarizable iodine atom is a good halogen bond donor, likely interacting with carbonyl oxygens.
Intramolecular Features: Molecular Geometry

The molecule is expected to be largely planar, a characteristic feature of sp²-hybridized systems. The C=C double bond in the (E)-isomer would enforce a trans configuration. Key bond lengths and angles would be consistent with standard values: a C=C bond length of ~1.34 Å, a C-I bond of ~2.10 Å, and carboxylic C=O and C-O bonds of ~1.21 Å and ~1.31 Å, respectively.

Intermolecular Interactions: The Crystal Packing

The crystal packing is dictated by a hierarchy of non-covalent interactions.

  • Hydrogen Bonding: The most dominant interaction will undoubtedly be the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This is a nearly universal packing motif for simple carboxylic acids in the solid state.[6][8]

  • Halogen Bonding: A key feature of significant interest for drug design is the potential for halogen bonding. The iodine atom possesses a region of positive electrostatic potential (a "σ-hole") opposite the C-I covalent bond. This positive region can engage in a favorable electrostatic interaction with a Lewis basic site, such as the carbonyl oxygen of a neighboring molecule (an I···O interaction). This interaction is highly directional and can be a powerful tool for controlling solid-state architecture and molecular recognition at a protein binding site.

Caption: Key intermolecular interactions in 3-iodobut-2-enoic acid.

PART 4: Complementary Analyses and Implications

While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization relies on complementary techniques.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy in solution confirms the chemical connectivity and isomeric purity of the synthesized compound.

  • Infrared (IR) Spectroscopy: IR analysis identifies key functional groups, notably the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the sharp C=O stretch (around 1700 cm⁻¹).

  • Mass Spectrometry (MS): MS confirms the molecular weight and elemental composition of the compound.

The atomic-level details gleaned from this comprehensive analysis are directly applicable to drug development. The precise geometry of the molecule, the location of its hydrogen bond donors and acceptors, and the position and strength of its halogen bond donor site provide a detailed pharmacophore model. This model can be used for in silico screening of protein targets, for designing more potent analogues with improved binding affinity, and for understanding structure-activity relationships (SAR) in a lead optimization campaign. The ability of the iodine atom to act as a halogen bond donor, for instance, could be exploited to achieve selective binding to a target protein over others.

References

  • Peppel, T., Sonneck, M., Spannenberg, A., & Wohlrab, S. (2015). Crystal structure of (E)-pent-2-enoic acid. Acta Crystallographica Section E: Crystallographic Communications, E71, o279–o280. Available at: [Link]

  • Zakeri, M., & Zhdankin, V. V. (2005). Intra- and intermolecular interactions in the solid state structure of 2-iodylbenzenesulfonamides: a heptacoordinated organic iodine(v) compound. New Journal of Chemistry, 29(9), 1165-1168. Available at: [Link]

  • Organic Syntheses. (n.d.). (2-Propenoic acid, 3-iodo-, (2E)-). Retrieved March 7, 2026, from [Link]

  • Xu, D., et al. (2021). Radioiodinated 4-(p-Iodophenyl) Butanoic Acid-Modified Estradiol Derivative for ER Targeting SPECT Imaging. Analytical Chemistry, 93(41), 13998–14006. Available at: [Link]

  • CCDC. (n.d.). Access Structures. Retrieved March 7, 2026, from [Link]

  • Pecharsky, V. K., & Zavalij, P. Y. (2003).
  • SpectraBase. (n.d.). (E)-3-Iodo[2-2H]but-2-enoic acid. Retrieved March 7, 2026, from [Link]

  • Sinko, W. I., et al. (2013). X Ray crystallography. Journal of Visualized Experiments, (71), e50212. Available at: [Link]

  • Weiss, R., et al. (2016). Recent discoveries on the structure of iodine(iii) reagents and their use in cross-nucleophile coupling. Beilstein Journal of Organic Chemistry, 12, 2383–2394. Available at: [Link]

  • Peppel, T., Sonneck, M., Spannenberg, A., & Wohlrab, S. (2015). Crystal structure of (E)-pent-2-enoic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(5), o279-o280. Available at: [Link]

  • NIST. (n.d.). 3-Methylbut-2-enoic acid, 3-methylbut-2-yl ester. In NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]

  • PubChem. (n.d.). but-3-enoate;(E)-but-2-enoic acid. Retrieved March 7, 2026, from [Link]

  • PubChemLite. (n.d.). 3-iodobut-3-enoic acid (C4H5IO2). Retrieved March 7, 2026, from [Link]

  • Stenutz. (n.d.). (Z)-3-bromobut-2-enoic acid. Retrieved March 7, 2026, from [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved March 7, 2026, from [Link]

  • Wlodawer, A. (2001). Macromolecular Structure Determination by X-ray Crystallography. In Encyclopedia of Life Sciences. John Wiley & Sons, Ltd. Available at: [Link]

  • European Pharmaceutical Review. (2005). Applications in drug development. Retrieved March 7, 2026, from [Link]

  • Dartmouth Undergraduate Journal of Science. (2009). X-ray Crystallography. Retrieved March 7, 2026, from [Link]

  • Infantes, L., & Motherwell, S. (2010). X-ray and Neutron Diffraction in the Study of Organic Crystalline Hydrates. Crystals, 1(1), 19-41. Available at: [Link]

  • Grodner, J., et al. (2023). Enzymes as Targets for Drug Development II. International Journal of Molecular Sciences, 24(4), 3326. Available at: [Link]

Sources

Technical Guide: Reactivity & Synthesis of -Iodo -Unsaturated Acids

Executive Summary


Key Challenges addressed in this guide:

  • Stereocontrol: Accessing thermodynamically stable (E)-isomers vs. kinetically favored (Z)-isomers.

  • Chemoselectivity: Coupling the C–I bond without interfering with the carboxylic acid or the Michael acceptor system.

  • The "Free Acid" Problem: Overcoming catalyst poisoning caused by carboxylate coordination to Palladium (Pd) centers.

Structural Dynamics & Isomerism

The reactivity of 3-iodoacrylic acid is dictated by the stereochemistry of the alkene.

  • (E)-Isomer (Trans): Thermodynamically more stable.[1] The carboxylic acid and iodine are on opposite sides, minimizing steric repulsion. It is the preferred substrate for constructing trans-cinnamic acid derivatives.

  • (Z)-Isomer (Cis): Kinetically favored in certain addition reactions but prone to isomerization under thermal or acidic stress. Essential for synthesizing cis-fused bicyclic lactones or specific natural product scaffolds.

Reactivity Profile Table
Feature(E)-3-Iodoacrylic Acid(Z)-3-Iodoacrylic Acid
Thermodynamic Stability HighModerate (Isomerizes to E at >100°C)
Dipole Moment LowerHigher
Preferred Synthesis HI / CuI (Thermodynamic control)NaI / AcOH (Kinetic control)
Coupling Behavior Retains stereochemistryRisk of isomerization to E

Synthesis Modules: Stereoselective Protocols

Module A: Synthesis of (E)-3-Iodoacrylic Acid

Mechanism: Thermodynamic equilibration catalyzed by Copper(I).[1] Source: Organic Syntheses Coll. Vol. 10, p. 484 (2004).

Protocol:

  • Setup: Equip a 250-mL three-necked flask with a reflux condenser and thermometer.

  • Charge: Add CuI (1.1 mmol, 200 mg) and 57% Hydriodic Acid (40 mL) .

  • Addition: Add Propiolic Acid (162 mmol, 10 mL) via syringe. Caution: Exothermic.

  • Reaction: Heat immediately to 130°C (oil bath) to achieve reflux (110°C internal). Maintain for 30 minutes .

  • Crystallization: Cool slowly to 28°C. White needles will precipitate.[1]

  • Isolation: Filter, wash with cold water (3 x 70 mL), and dry over

    
    .
    
  • Yield: ~79% of analytically pure (E)-isomer.

Module B: Synthesis of (Z)-3-Iodoacrylic Acid (Ethyl Ester)

Mechanism: Anti-addition of iodide to the alkyne triple bond (kinetic control). Source: Organic Syntheses Coll. Vol. 8, p. 251 (1993).

Protocol:

  • Setup: 250-mL flask with magnetic stir bar.

  • Charge: NaI (204 mmol, 30.6 g) and Glacial Acetic Acid (100 mL) .

  • Addition: Add Ethyl Propiolate (204 mmol, 20.6 mL) in one portion.

  • Reaction: Heat at 70°C for 12 hours .

  • Workup: Dilute with water/ether. Neutralize aqueous layer with KOH.[2] Distill the organic layer.[2]

  • Yield: ~88% of Ethyl (Z)-

    
    -iodoacrylate.[2]
    
    • Note: Hydrolysis to the free acid requires mild conditions (LiOH, THF/H2O) to prevent isomerization.

Reactivity Profile: Cross-Coupling The "Free Acid"

The primary failure mode in coupling free carboxylic acids is the formation of stable carboxylate-Pd complexes, which arrest the catalytic cycle.

Strategy: The "Aqueous Base" System

Using water as a co-solvent with an inorganic base ensures the carboxylic acid exists entirely as a soluble carboxylate salt, preventing it from acting as a tight ligand on the metal center.

Recommended Conditions (Suzuki-Miyaura):

  • Catalyst:

    
     (1-2 mol%) with water-soluble phosphine (e.g., TPPTS) OR standard 
    
    
    .
  • Base:

    
     or 
    
    
    (Must use >2.5 equivalents to neutralize acid + act as base).
  • Solvent: Water / Acetonitrile (1:1) or Water / Acetone.

  • Temperature: 40–60°C (Mild heating prevents decarboxylation).

Experimental Protocol: Suzuki Coupling of Free (E)-3-Iodoacrylic Acid
  • Dissolution: In a vial, dissolve (E)-3-iodoacrylic acid (1.0 equiv) and Arylboronic acid (1.1 equiv) in Water/Acetonitrile (1:1) .

  • Neutralization: Add

    
     (3.0 equiv) . Evolution of 
    
    
    will occur. Stir until gas evolution ceases.
  • Catalysis: Add

    
     (2 mol%) . Degas with 
    
    
    for 5 mins.
  • Reaction: Heat to 50°C for 4–6 hours. Monitoring by HPLC is recommended.

  • Workup: Acidify carefully with 1M HCl to pH 2 (precipitates the product). Extract with EtOAc.

Visualizations

Diagram 1: Stereoselective Synthesis Flowchart

This diagram illustrates the divergent synthetic pathways from Propiolic Acid.

SynthesisFlowStartPropiolic Acid(HC≡C-COOH)RouteERoute A: ThermodynamicHI (57%), CuI (cat)130°C, 30 minStart->RouteERouteZRoute B: KineticNaI, AcOH70°C, 12 hStart->RouteZProdE(E)-3-Iodoacrylic Acid(Thermodynamic Product)RouteE->ProdEIsomerizationProdZ(Z)-3-Iodoacrylic Acid(Kinetic Product)RouteZ->ProdZAnti-AdditionProdZ->ProdEHeat / Acid(Isomerization)

Caption: Divergent synthesis of (E) and (Z) isomers from a common propiolic acid precursor.

Diagram 2: Catalytic Cycle for Free Acid Coupling

This diagram highlights the critical "Salt Formation" step that prevents catalyst poisoning.

CatalyticCycleSubstrateI-CH=CH-COOH(Free Acid)Salt[I-CH=CH-COO]- K+(Soluble Salt)Substrate->SaltNeutralizationBaseBase (K2CO3)>2.0 equivBase->SaltOxAddOxidative AdditionComplex (Pd-II)Salt->OxAddEnter CyclePd0Pd(0)L2Pd0->OxAddTransMetTransmetallation(Ar-B(OH)2)OxAdd->TransMetRedElimReductive EliminationTransMet->RedElimRedElim->Pd0RegenerationProductAr-CH=CH-COO-(Coupled Salt)RedElim->ProductRelease

Caption: Modified Suzuki cycle for free acids. Neutralization prior to oxidative addition is critical.

References

  • Organic Syntheses, Coll. Vol. 10, p. 484 (2004). (2E)-3-Iodoacrylic Acid Synthesis. [Link]

  • Organic Syntheses, Coll. Vol. 8, p. 251 (1993). Ethyl (Z)-3-Iodoacrylate Synthesis. [Link]

  • Journal of Organic Chemistry, 2011, 76, 4697-4702. Aqueous Suzuki-Miyaura Couplings (TPGS-750-M). [Link]

  • Chemical Reviews, 2007, 107, 874–922. The Sonogashira Reaction: A Booming Methodology. [Link]

A Guide to the Precise Determination of Molecular Weight and Exact Mass: The Case of 3-Iodobut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise characterization of chemical entities is a cornerstone of scientific rigor and innovation. The differentiation and accurate calculation of molecular weight and exact mass are fundamental to this endeavor, providing critical information for structural elucidation, purity assessment, and metabolic profiling. This guide offers an in-depth exploration of these concepts, using 3-Iodobut-2-enoic acid as a practical example. We will delve into the theoretical underpinnings of these mass measurements and provide a validated experimental workflow for their determination using high-resolution mass spectrometry (HRMS).

Foundational Concepts: Molecular Weight vs. Exact Mass

While often used interchangeably in general chemical discourse, molecular weight and exact mass are distinct concepts with significant implications in analytical chemistry.[1][2]

Molecular Weight (or Average Molecular Mass) is a weighted average of the masses of all the naturally occurring isotopes of the elements in a molecule. The calculation uses the standard atomic weights of the elements as published by the International Union of Pure and Applied Chemistry (IUPAC), which account for the natural isotopic abundance of each element on Earth.[3][4] For example, the atomic weight of carbon is approximately 12.011 amu, reflecting the presence of both ¹²C (about 98.9%) and ¹³C (about 1.1%). Molecular weight is a crucial parameter for stoichiometric calculations in chemical reactions and for preparing solutions of known molarity.

Exact Mass , in contrast, is the calculated mass of a molecule containing only the most abundant isotope of each element.[2] This value is determined by summing the monoisotopic masses of these specific isotopes. For instance, in the exact mass calculation for an organic molecule, the mass of carbon is taken as the mass of the ¹²C isotope (exactly 12.000000 Da by definition), the mass of hydrogen is that of ¹H, and so on.[5] Exact mass is the value that is experimentally determined by high-resolution mass spectrometry and is indispensable for the unambiguous determination of a molecule's elemental composition.[6]

The following diagram illustrates the conceptual relationship between these two fundamental mass measurements.

G cluster_concepts Core Mass Concepts cluster_basis Basis of Calculation cluster_application Primary Application MW Molecular Weight (Average Mass) AW Standard Atomic Weights (Isotopic Average) MW->AW Calculated from Stoichiometry Stoichiometry & Bulk Properties MW->Stoichiometry Used for EM Exact Mass (Monoisotopic Mass) IM Monoisotopic Masses (Most Abundant Isotope) EM->IM Calculated from HRMS High-Resolution Mass Spectrometry (HRMS) EM->HRMS Measured by

Caption: Relationship between Molecular Weight and Exact Mass.

Theoretical Calculation for 3-Iodobut-2-enoic Acid

To illustrate the practical difference between these two values, let us perform the calculations for our topic molecule, 3-Iodobut-2-enoic acid, which has the chemical formula C₄H₅IO₂.

Calculation of Molecular Weight

For the molecular weight calculation, we use the standard atomic weights of the constituent elements as provided by IUPAC.

ElementSymbolStandard Atomic Weight (Da)CountTotal Weight (Da)
CarbonC12.011448.044
HydrogenH1.00855.040
IodineI126.90451126.9045
OxygenO15.999231.998
Total 211.9865

Thus, the molecular weight of 3-Iodobut-2-enoic acid is approximately 211.99 g/mol .

Calculation of Exact Mass

For the exact mass calculation, we use the monoisotopic masses of the most abundant stable isotopes of each element.

ElementMost Abundant IsotopeMonoisotopic Mass (Da)CountTotal Mass (Da)
Carbon¹²C12.000000448.000000
Hydrogen¹H1.00782555.039125
Iodine¹²⁷I126.9044771126.904477
Oxygen¹⁶O15.994915231.989830
Total 211.933432

The exact mass of 3-Iodobut-2-enoic acid is 211.933432 Da . This is the value that a high-resolution mass spectrometer would aim to measure.

Experimental Determination of Exact Mass by High-Resolution Mass Spectrometry

The theoretical exact mass can be experimentally verified with high precision using High-Resolution Mass Spectrometry (HRMS), a technique that can measure the mass-to-charge ratio (m/z) of an ion to several decimal places.[7] This high level of precision allows for the confident determination of a molecule's elemental composition.[6] Instruments such as Orbitrap and Time-of-Flight (TOF) mass spectrometers are commonly employed for this purpose.[5][7]

The following diagram outlines a typical workflow for the determination of the exact mass of a small molecule like 3-Iodobut-2-enoic acid using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS).

G cluster_workflow LC-HRMS Workflow for Exact Mass Determination SamplePrep Sample Preparation LC_Separation LC Separation SamplePrep->LC_Separation Ionization Ionization (ESI) LC_Separation->Ionization MassAnalysis Mass Analysis (HRMS) Ionization->MassAnalysis DataProcessing Data Processing MassAnalysis->DataProcessing ElementalComp Elemental Composition Determination DataProcessing->ElementalComp

Caption: A typical LC-HRMS experimental workflow.

Experimental Protocol

The following is a detailed protocol for the determination of the exact mass of 3-Iodobut-2-enoic acid.

1. Sample Preparation:

  • Dissolve a small amount of 3-Iodobut-2-enoic acid in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) to a final concentration of approximately 1-10 µg/mL.[8]

  • Ensure the sample is fully dissolved and free of particulate matter by vortexing and, if necessary, filtering through a 0.22 µm syringe filter.[9]

  • For LC-MS analysis, it is crucial to use high-purity solvents and to avoid non-volatile buffers and salts that can interfere with the ionization process.[1]

2. Liquid Chromatography (LC) Separation:

  • Inject the prepared sample into an LC system coupled to the mass spectrometer.

  • For a polar compound like an organic acid, a reversed-phase C18 column can be used with a mobile phase gradient of water and acetonitrile (or methanol), both containing a small amount of an acid modifier like 0.1% formic acid to promote protonation.[10]

  • The LC step separates the analyte of interest from any impurities and the sample matrix, ensuring a clean signal for mass analysis.

3. Ionization:

  • As the analyte elutes from the LC column, it enters the mass spectrometer's ion source.

  • Electrospray ionization (ESI) is a "soft" ionization technique well-suited for polar small molecules, and it is typically operated in negative ion mode for carboxylic acids to form the deprotonated molecule [M-H]⁻.[11]

4. Mass Analysis:

  • The generated ions are guided into the mass analyzer (e.g., an Orbitrap or TOF).

  • The instrument must be properly calibrated across the desired mass range using a known calibration standard to ensure high mass accuracy.[7][12] Many modern instruments feature automated calibration routines.[13]

  • The mass analyzer is set to a high-resolution mode (e.g., >60,000 FWHM) to accurately measure the m/z of the ions.[14]

5. Data Processing and Analysis:

  • The acquired high-resolution mass spectrum will show a peak corresponding to the [M-H]⁻ ion of 3-Iodobut-2-enoic acid.

  • The measured m/z value is then used to calculate the mass of the neutral molecule.

  • Specialized software is used to compare the experimentally measured exact mass to a theoretical exact mass calculated for potential elemental compositions.[15]

  • The high mass accuracy (typically < 5 ppm error) provided by HRMS allows for the confident assignment of the elemental formula C₄H₅IO₂.[4]

Data Summary and Interpretation

The results of the theoretical calculations and a hypothetical experimental outcome are summarized below.

ParameterCalculated/Measured Value
Chemical FormulaC₄H₅IO₂
Molecular Weight (Calculated)211.99 g/mol
Exact Mass (Calculated)211.933432 Da
Ion of Interest (Negative ESI)[M-H]⁻
Theoretical m/z of [M-H]⁻210.926182
Hypothetical Measured m/z210.9260
Mass Error (ppm)-0.86

A mass error of less than 5 ppm provides strong evidence for the assigned elemental composition.

Conclusion

The precise determination of molecular weight and exact mass is a critical aspect of chemical analysis, providing foundational data for researchers in various scientific disciplines. A clear understanding of the distinction between these two parameters is essential for the correct application of theoretical calculations and experimental measurements. As demonstrated with 3-Iodobut-2-enoic acid, the calculation of molecular weight is vital for bulk chemical applications, while the determination of exact mass through high-resolution mass spectrometry is paramount for the unambiguous confirmation of a molecule's elemental composition. The protocols and concepts outlined in this guide provide a robust framework for the accurate characterization of small molecules, a task that is fundamental to advancing drug discovery and development.

References

  • Formula Prediction in HRMS Analysis on LC Q TOF. (2025, March 27). YouTube. [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. (2022, April 15). American Laboratory. [Link]

  • Definitions of Terms Relating to Mass Spectrometry (IUPAC Recommendations 2013). (2013, June 6). ResearchGate. [Link]

  • Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. (2016, November 29). Agilent Technologies. [Link]

  • Ask the Expert - Orbitrap Exploris 120 mass spectrometer - calibration and method editor. (2022, November 11). YouTube. [Link]

  • Simple HRMS Data Review Using Workflows, Views, and Filters Within a Novel Integrated Scientific Information System. Waters Corporation. [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (2017, November 20). PMC. [Link]

  • Updating IUPAC spectroscopy recommendations and data standards. (2016, October 19). Spectroscopy Europe. [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. (2025, October 1). Bioanalysis Zone. [Link]

  • SMART: A data reporting standard for mass spectrometry imaging. PMC. [Link]

  • Algorithm for Selecting Organic Compounds to Verify the Resolution of Electron Ionization Mass Spectrometers. PMC. [Link]

  • Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu. [Link]

  • Definitions of terms relating to mass spectrometry (IUPAC Recommendations 2013). Scilit. [Link]

  • Orbitrap Mass Spectrometry. (2013, April 16). ACS Publications. [Link]

  • Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. ScienceDirect. [Link]

  • Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]

  • IUPAC Specification for the FAIR Management of Spectroscopic Data in Chemistry (IUPAC FAIRSpec) - Guiding Principles. ChemRxiv. [Link]

  • Rapid calculation of elemental compositions for high resolution mass spectra data. University of Wollongong. [Link]

  • Analytical Protocols for Making A Preliminary Assessment of Halogenated Organic Compounds in Man and Environmental Media. EPA. [Link]

  • Data-Dependent Analysis Approach in LC/HRMS: Annotation of Natural Product Components as Case Study. Shimadzu. [Link]

  • Preparing Samples for LC-MS/MS Analysis. Organomation. [Link]

  • Worked example: Calculating Molecular weight. Khan Academy. [Link]

  • How To Calculate The Molar Mass of a Compound - Quick & Easy!. (2017, August 9). YouTube. [Link]

  • Exact mass vs molecular weight. (2023, May 3). Reddit. [Link]

  • Exact Molecular Mass versus Molecular Weight. University of Colorado Boulder. [Link]

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Methodological & Application

Application Note: Protocol for the Synthesis of 3-Iodobut-2-enoic Acid from Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Iodobut-2-enoic acid (also known as


-iodocrotonic acid) is a high-value synthetic intermediate, widely utilized in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to introduce the crotonyl moiety with retention of stereochemistry. While commercially available, its instability suggests that in situ or fresh preparation is preferred for critical applications.

This guide details a robust, field-proven protocol for synthesizing (Z)-3-iodobut-2-enoic acid starting from the inexpensive commodity chemical ethyl acetoacetate . Unlike direct halogen exchange methods which often suffer from poor conversion and stereochemical scrambling, this protocol utilizes a dehydrohalogenation-hydroiodination sequence . This pathway ensures high stereochemical fidelity (Z-isomer >98%) and chemical purity.

Synthetic Strategy: The "Tetrolic Acid" Route

Direct iodination of


-keto esters is fraught with regioselectivity issues ( 

- vs

-iodination). Therefore, we employ a three-stage transformation:
  • Activation: Conversion of the enol to a vinyl chloride.

  • Elimination: Formation of the alkyne (but-2-ynoic acid).

  • Addition: Stereoselective hydroiodination to the target vinyl iodide.

Retrosynthetic Analysis & Workflow

The following diagram illustrates the logical disconnection and forward synthetic flow.

SynthesisWorkflow SM Ethyl Acetoacetate (Starting Material) Int1 Ethyl 3-chlorobut-2-enoate (Vinyl Chloride) SM->Int1 Stage 1: PCl5, 0°C Int2 But-2-ynoic Acid (Tetrolic Acid) Int1->Int2 Stage 2: KOH, EtOH, Reflux (Elimination/Hydrolysis) Prod (Z)-3-Iodobut-2-enoic Acid (Target) Int2->Prod Stage 3: NaI, AcOH, 70°C (Stereoselective Addition)

Figure 1: Step-wise synthetic workflow for the conversion of ethyl acetoacetate to (Z)-3-iodobut-2-enoic acid.

Detailed Experimental Protocol

Stage 1: Synthesis of Ethyl 3-chlorobut-2-enoate

Objective: Convert the


-keto ester to a vinyl chloride using phosphorus pentachloride. This step locks the enol form into a leaving group precursor.
  • Reagents: Ethyl acetoacetate (1.0 equiv), Phosphorus pentachloride (

    
    , 1.05 equiv).
    
  • Solvent: Neat or Dichloromethane (DCM).[1]

Procedure:

  • Setup: Equip a 3-neck round-bottom flask (RBF) with a mechanical stirrer, a pressure-equalizing addition funnel, and a reflux condenser fitted with a

    
     drying tube (or 
    
    
    
    line).
  • Cooling: Charge the flask with

    
     (solid). Cool the flask to 0°C using an ice/salt bath.
    
  • Addition: Add ethyl acetoacetate dropwise over 60 minutes.

    • Critical Control Point: The reaction is highly exothermic and evolves HCl gas. Maintain internal temperature <10°C to prevent polymerization.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature and stir for 4–6 hours. The solution will turn pale yellow/orange.

  • Quench/Workup: Pour the reaction mixture slowly onto crushed ice (500 g per mole) with vigorous stirring. Extract with DCM (

    
    ).[2]
    
  • Purification: Wash the organic layer with saturated

    
     (until neutral) and brine. Dry over 
    
    
    
    .[3][4][5] Remove solvent in vacuo.
  • Distillation: Purify the crude oil by vacuum distillation (bp ~60–65°C at 10 mmHg).

    • Yield: Expect 75–85%.

    • Product: Mixture of E/Z isomers (ratio is irrelevant for the next step).

Stage 2: Synthesis of But-2-ynoic Acid (Tetrolic Acid)

Objective: Simultaneous saponification of the ester and dehydrohalogenation to form the triple bond.

  • Reagents: Ethyl 3-chlorobut-2-enoate (from Stage 1), Potassium Hydroxide (KOH, 3.5 equiv).

  • Solvent: Ethanol (95%) / Water.

Procedure:

  • Preparation: Dissolve KOH in ethanol (approx. 1.5 M concentration).

  • Addition: Add the chloro-ester dropwise to the ethanolic KOH solution at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 3–4 hours.

    • Mechanism:[1][6][7][8][9] The base effects E2 elimination of HCl to form the alkyne and hydrolyzes the ethyl ester to the carboxylate.

  • Workup: Cool the mixture and evaporate most of the ethanol under reduced pressure. Dissolve the residue in a minimum amount of water.

  • Acidification: Cool the aqueous solution to 0°C. Acidify carefully with concentrated

    
     or 
    
    
    
    to pH 1.
    • Observation: Tetrolic acid will precipitate or form an oil that solidifies.

  • Isolation: Extract with diethyl ether (

    
    ). Dry over 
    
    
    
    and concentrate.
  • Crystallization: Recrystallize from benzene or petroleum ether.

    • Yield: Expect 60–70%.

    • MP: 76–78°C.

Stage 3: Stereoselective Synthesis of (Z)-3-Iodobut-2-enoic Acid

Objective: Stereoselective addition of HI across the alkyne. Using NaI in Acetic Acid generates HI in situ, favoring the anti-addition (trans-addition) mechanism, leading to the (Z)-isomer (kinetic product).

  • Reagents: But-2-ynoic acid (1.0 equiv), Sodium Iodide (NaI, 1.5–2.0 equiv).

  • Solvent: Glacial Acetic Acid (AcOH).

Procedure:

  • Setup: 250 mL RBF with magnetic stirring and a reflux condenser.

  • Mixing: Dissolve but-2-ynoic acid and NaI in glacial acetic acid (approx. 0.5 M wrt substrate).[1]

  • Heating: Heat the mixture to 70°C for 4–6 hours.

    • Expert Insight: Do not exceed 80°C or prolong reaction beyond 8 hours, as thermodynamic equilibration to the (E)-isomer or polymerization may occur.

  • Quench: Pour the reaction mixture into ice-cold water.

    • Note: If the solution is dark (iodine), add a small amount of 10%

      
       (sodium thiosulfate) to decolorize.
      
  • Filtration/Extraction: The product often precipitates as a white solid. Filter the solid.[4][10][11] If no precipitate forms, extract with ethyl acetate.

  • Purification: Recrystallize from water or water/ethanol mixture.

    • Yield: 75–85%.

    • Characterization: (Z)-isomer is confirmed by the chemical shift of the vinylic proton.

Mechanism of Stereoselectivity

The stereoselectivity in Stage 3 is governed by the nucleophilic attack of iodide on the protonated alkyne.

Mechanism Step1 Protonation of Alkyne (Formation of Vinyl Cation/Complex) Step2 Nucleophilic Attack by I- (Anti-Addition) Step1->Step2 AcOH acts as proton source Product (Z)-3-Iodobut-2-enoic Acid (Kinetic Product) Step2->Product Trans-addition geometry

Figure 2: Mechanistic pathway for the formation of the Z-isomer via anti-addition.

  • Why Z-isomer? The reaction proceeds via anti-addition of H-I across the triple bond. The proton adds first, and the iodide attacks from the opposite face. Since the starting material is linear, anti-addition places the Iodine and the Carboxyl group on the same side of the double bond (Z-configuration).

Quantitative Data Summary

ParameterStage 1 (Chlorination)Stage 2 (Elimination)Stage 3 (Iodination)
Starting Material Ethyl AcetoacetateEthyl 3-chlorobut-2-enoateBut-2-ynoic Acid
Reagent

KOH / EtOHNaI / AcOH
Temperature 0°C

RT
Reflux (80°C)70°C
Time 4–6 h3–4 h4–6 h
Typical Yield 80%65%80%
Physical State Colorless/Yellow OilWhite SolidWhite/Off-white Crystals
Melting/Boiling Pt bp 60°C @ 10mmHgmp 76–78°Cmp 110–112°C

Troubleshooting & Optimization

  • Issue: Low Yield in Stage 1.

    • Cause: Hydrolysis of

      
       due to moisture or runaway exotherm.
      
    • Solution: Use fresh

      
       and strictly anhydrous conditions. Control addition rate to keep T < 10°C.
      
  • Issue: Incomplete Elimination in Stage 2.

    • Cause: Base concentration too low or insufficient heating.

    • Solution: Ensure KOH is in excess (3.5 equiv) to account for the acid consumption and the elimination.

  • Issue: Isomerization in Stage 3.

    • Cause: Overheating (>100°C) or exposure to light for prolonged periods.

    • Solution: Keep reaction at 70°C. Wrap flask in foil if storing the product.

Safety & Handling

  • Phosphorus Pentachloride (

    
    ):  Highly corrosive and water-reactive. Releases HCl gas. Handle in a fume hood.
    
  • But-2-ynoic Acid: Vesicant. Avoid skin contact.

  • Sodium Iodide / Iodine: Stains skin and equipment. Iodine vapor is toxic.

  • Waste Disposal: All halogenated organic waste must be segregated. Aqueous layers containing iodide should be treated with thiosulfate before disposal.

References

  • Preparation of (Z)-3-Iodo-2-alkenoates: Ma, S.; Lu, X. A Convenient Procedure for the Efficient Preparation of Alkyl (Z)-3-Iodo-2-alkenoates.J. Chem. Soc., Chem. Commun.1990 , 1643–1644.

  • Synthesis of Tetrolic Acid (But-2-ynoic acid): Kauer, J. C.; Brown, M. Tetrolic Acid.[12]Organic Syntheses, Coll.[13] Vol. 4, p.939 (1963 ); Vol. 39, p.70 (1959 ).

  • Stereoselective Hydrohalogenation: Uguen, D.; Zoller, T. Stereoselective Synthesis of (Z)-3-Iodo-2-alkenoic Acids.Tetrahedron Lett.[14]1998 , 39, 6719.[14]

  • General Reactivity of Beta-Keto Esters: Bennet, F. The Chemistry of Beta-Keto Esters.BenchChem Application Notes. (General Reference)

Sources

Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-Iodobut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Expanding the Synthetic Toolbox for Unsaturated Carboxylic Acids

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its robustness and wide functional group tolerance in forging carbon-carbon bonds.[1][2] This application note provides a detailed guide for the stereospecific Suzuki-Miyaura coupling of 3-iodobut-2-enoic acid with various boronic acids. This reaction is of significant interest to researchers in medicinal chemistry and materials science as it offers a direct route to a diverse array of substituted but-2-enoic acid derivatives, which are valuable precursors to biologically active molecules and functional materials.

The presence of a vinyl iodide in 3-iodobut-2-enoic acid offers high reactivity, often allowing for milder reaction conditions compared to other vinyl halides.[1] However, the free carboxylic acid moiety presents a unique challenge, necessitating careful optimization of the reaction conditions, particularly the choice of base, to ensure efficient and clean conversion without interfering with the catalytic cycle. This guide will provide a reliable protocol, an in-depth discussion of the mechanistic rationale, and a comprehensive troubleshooting guide to empower researchers to successfully implement this powerful transformation.

Recommended Protocol

This protocol is designed as a general starting point for the Suzuki-Miyaura coupling of (E)-3-iodobut-2-enoic acid with a variety of aryl- and vinylboronic acids. Optimization of the reaction parameters may be necessary for specific substrates.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Amount (mmol)Equivalents
(E)-3-Iodobut-2-enoic acidC₄H₅IO₂211.981.01.0
Boronic AcidR-B(OH)₂Variable1.21.2
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.560.030.03
K₂CO₃K₂CO₃138.213.03.0
1,4-DioxaneC₄H₈O₂88.118 mL-
WaterH₂O18.022 mL-
Experimental Procedure
  • Reaction Setup: To a flame-dried 25 mL Schlenk flask containing a magnetic stir bar, add (E)-3-iodobut-2-enoic acid (1.0 mmol, 1.0 equiv.), the corresponding boronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 0.03 equiv.) to the flask.

  • Degassing: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water (20 mL) and transfer to a separatory funnel.

  • Extraction: Acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl. Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Mechanism & Rationale

A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][2]

The Catalytic Cycle

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ PdII_complex R¹-Pd(II)L₂(I) Pd0->PdII_complex R¹-I R1X 3-Iodobut-2-enoic acid (R¹-I) OxAdd Oxidative Addition PdII_R1R2 R¹-Pd(II)L₂(R²) PdII_complex->PdII_R1R2 [R²-B(OH)₃]⁻ Base Base (K₂CO₃) Borate Borate Complex [R²-B(OH)₃]⁻ Base->Borate BoronicAcid Boronic Acid (R²-B(OH)₂) BoronicAcid->Borate Transmetalation Transmetalation PdII_R1R2->Pd0 Product Product Product (R¹-R²) RedElim Reductive Elimination

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 3-iodobut-2-enoic acid to form a Pd(II) intermediate.[1] This step is generally faster for iodides than for bromides or chlorides.[1]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This crucial step is facilitated by the base, which activates the boronic acid by forming a more nucleophilic borate species.[3]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Rationale for Experimental Choices
  • Substrate (3-Iodobut-2-enoic Acid): The vinyl iodide is highly reactive, facilitating the oxidative addition step. The reaction is stereospecific, with the E-configuration of the double bond being retained in the product.[1]

  • Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a commonly used, air-stable precatalyst that readily generates the active Pd(0) species in solution.[2] The triphenylphosphine ligands stabilize the palladium center and influence the reactivity and selectivity of the reaction.[5] Electron-rich and bulky phosphine ligands are known to facilitate both oxidative addition and reductive elimination.[6]

  • Base (K₂CO₃): The choice of base is critical when a free carboxylic acid is present. A moderately strong inorganic base like potassium carbonate is used to activate the boronic acid for transmetalation without causing significant deprotonation of the carboxylic acid, which could lead to catalyst inhibition or solubility issues.[7][8] An excess of the base is used to ensure complete activation of the boronic acid and to neutralize any acidic byproducts.

  • Solvent System (1,4-Dioxane/Water): A biphasic solvent system is often employed in Suzuki-Miyaura couplings. 1,4-Dioxane is a good solvent for the organic substrates and the palladium complex, while water is necessary to dissolve the inorganic base and facilitate the formation of the active borate species.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conversion Inactive Catalyst: The Pd(PPh₃)₄ may have degraded.Use a fresh batch of catalyst or a different palladium source (e.g., Pd(OAc)₂ with added PPh₃). Ensure proper degassing to prevent oxidation of the Pd(0) species.
Inefficient Base: The chosen base may not be optimal for the specific boronic acid.Screen other inorganic bases such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered to maximize surface area.
Low Reaction Temperature: The reaction may require more thermal energy to proceed.Increase the reaction temperature in increments of 10 °C.
Formation of Side Products Homocoupling of Boronic Acid: This can occur if the transmetalation is slow or if there is oxidative degradation of the catalyst.Ensure rigorous degassing of the reaction mixture. Consider using a different ligand that promotes faster transmetalation.
Protodeborylation of Boronic Acid: The boronic acid can be cleaved by acidic protons.Use a boronic ester (e.g., pinacol ester) which is more stable. Ensure the reaction is not overly acidic during work-up before extraction.
Isomerization of the Double Bond: Although rare under these conditions, it can be a possibility.Confirm the stereochemistry of the starting material and product by NMR analysis. If isomerization is observed, consider using a different ligand system.[9]
Difficulty in Product Isolation Emulsion during Work-up: The presence of the carboxylate salt can lead to emulsification.Add more brine during the washing step to break the emulsion. Alternatively, filter the mixture through a pad of Celite.
Poor Solubility of the Product: The product may have limited solubility in the extraction solvent.Try a different extraction solvent (e.g., dichloromethane or a mixture of solvents).

References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]

  • What's the role of the phosphine ligand in Suzuki couplings? : r/chemistry - Reddit. [Link]

  • Carboxylic acid and Cross Coupling reactions. : r/OrganicChemistry - Reddit. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Do carboxylic acids interfere with Suzukis? : r/OrganicChemistry - Reddit. [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC. [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant - Chemical Communications (RSC Publishing). [Link]

  • Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides | Journal of the American Chemical Society - ACS Publications. [Link]

  • Borylative transition metal-free couplings of vinyl iodides with various nucleophiles, alkenes or alkynes - RSC Publishing. [Link]

  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions - ResearchGate. [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PubMed. [Link]

Sources

Sonogashira coupling reaction conditions for 3-iodocrotonic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Sonogashira Coupling Reaction Conditions for 3-Iodocrotonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C(sp²)-C(sp) Bond Formation

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons (of aryl or vinyl halides) and sp-hybridized carbons (of terminal alkynes).[1][2][3] First reported by Kenkichi Sonogashira in 1975, this reaction has become indispensable for the synthesis of complex molecular architectures due to its mild reaction conditions, broad functional group tolerance, and high efficiency.[4][5] These attributes have cemented its role in the development of pharmaceuticals, natural products, and advanced organic materials.[1][5][6]

This guide provides a detailed examination of the Sonogashira coupling as applied to 3-iodocrotonic acid, a valuable α,β-unsaturated building block. As a vinyl iodide, this substrate is highly reactive, which allows for coupling under mild conditions.[1][7] However, the presence of a carboxylic acid moiety introduces specific challenges and considerations regarding the choice of base and potential side reactions that must be carefully managed. We will explore both traditional copper-cocatalyzed and modern copper-free protocols, offering field-proven insights to guide researchers toward successful and reproducible outcomes.

Understanding the Mechanism: A Tale of Two Cycles

The classical Sonogashira reaction operates through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[1][8] Understanding these cycles is critical to troubleshooting and optimizing the reaction for a specific substrate like 3-iodocrotonic acid.

  • The Palladium Cycle: This is the main engine of the cross-coupling.

    • Oxidative Addition: A low-valent Palladium(0) complex, typically stabilized by phosphine ligands, initiates the cycle by inserting into the carbon-iodine bond of 3-iodocrotonic acid. This forms a square planar Palladium(II) intermediate.[9]

    • Transmetalation: The key step where the two carbon fragments are brought together. A copper(I) acetylide, generated in the copper cycle, transfers its acetylide group to the Pd(II) complex, displacing the iodide.[10] This is often the rate-determining step.

    • Reductive Elimination: The two organic groups on the Pd(II) center couple and are expelled as the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]

  • The Copper Cycle: This cycle's primary role is to activate the terminal alkyne.

    • π-Alkyne Complex Formation: The copper(I) salt (typically CuI) coordinates with the terminal alkyne.

    • Deprotonation: In the presence of an amine base, the coordination to copper increases the acidity of the terminal alkyne's proton, facilitating its removal and forming a highly reactive copper(I) acetylide intermediate, which then enters the palladium cycle for transmetalation.[10]

The necessity of the copper co-catalyst has been debated. While it accelerates the reaction, allowing for milder conditions, it can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling), leading to side products and reduced yields.[4][11] This has led to the development of robust copper-free protocols, which are particularly valuable in pharmaceutical applications where minimizing metal contamination is paramount.[2][5]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oa R-Pd(II)L₂(I) pd0->pd_oa Oxidative Addition (R-I) pd_tm R-Pd(II)L₂(C≡CR') pd_oa->pd_tm Transmetalation pd_tm->pd0 product R-C≡C-R' pd_tm->product Reductive Elimination cuI Cu(I) cu_alkyne [Cu(I)]-π-Alkyne cuI->cu_alkyne Coordination cu_acetylide Cu-C≡C-R' cu_alkyne->cu_acetylide Deprotonation (Base) cu_acetylide->pd_oa Enters Pd Cycle cu_acetylide->cuI Regeneration alkyne H-C≡C-R'

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Optimized Reaction Conditions for 3-Iodocrotonic Acid

The choice of catalyst, ligand, base, and solvent profoundly impacts the reaction's outcome.[12] For 3-iodocrotonic acid, the primary consideration is the compatibility of the free carboxylic acid with the reaction conditions. The acid will be deprotonated by the amine base to form an ammonium carboxylate salt. This change in polarity can affect solubility and reactivity. The following table summarizes recommended starting conditions for optimization.

ParameterCondition A: Classic Cu-CocatalyzedCondition B: Robust Cu-FreeRationale & Expert Insights
Pd Catalyst PdCl₂(PPh₃)₂ (1-3 mol%)Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)PdCl₂(PPh₃)₂ is an air-stable Pd(II) precatalyst that is reduced in situ.[1] Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(0) sources for Cu-free systems, often requiring a phosphine ligand.[10]
Cu Co-catalyst CuI (2-5 mol%)NoneCuI is standard and highly effective but can cause homocoupling.[4] Eliminating copper simplifies purification and is crucial for applications sensitive to metal contamination.[5]
Ligand (Implicit in catalyst)PPh₃ (4 mol%) or Xantphos (2 mol%)For Pd(OAc)₂/Pd₂(dba)₃, an external phosphine ligand is required to form the active catalytic species. Bulky, electron-rich ligands like Xantphos can improve catalytic turnover.[10]
Base Triethylamine (TEA) (2-3 equiv.)K₂CO₃ or Cs₂CO₃ (2.5 equiv.)TEA acts as both the base and often a co-solvent. It will form a triethylammonium salt with the crotonic acid. Inorganic bases are common in Cu-free protocols and can be more effective for certain substrates.[1]
Solvent THF or DMFDioxane or DMFThe solvent must solubilize the reactants, including the in situ formed carboxylate salt. DMF is a polar aprotic solvent that is often an excellent choice for Sonogashira reactions.[12][13]
Temperature Room Temperature (20-25 °C)40-60 °CThe high reactivity of vinyl iodides means the reaction should proceed efficiently at or near room temperature, minimizing potential decarboxylation or isomerization of the crotonic acid backbone.[1][14]
Atmosphere Inert (N₂ or Argon)Inert (N₂ or Argon)Essential for preventing the oxidation and deactivation of the Pd(0) catalyst and minimizing Glaser homocoupling.[1]

Detailed Experimental Protocol: Sonogashira Coupling of (E)-3-Iodocrotonic Acid with Phenylacetylene

This protocol provides a step-by-step methodology for a standard copper-cocatalyzed Sonogashira reaction.

Materials & Equipment:

  • (E)-3-Iodocrotonic acid

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) Iodide (CuI)

  • Anhydrous Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Two-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Inert gas line (Nitrogen or Argon)

  • Standard glassware for work-up and purification (separatory funnel, rotary evaporator)

  • Silica gel for column chromatography

Workflow Diagram:

Protocol_Workflow setup 1. Inert Atmosphere Setup (Flask, N₂/Ar) reagents 2. Add Solids (3-Iodocrotonic Acid, Pd/Cu Catalysts) setup->reagents solvents 3. Add Solvents (THF, TEA) reagents->solvents alkyne 4. Add Alkyne (Phenylacetylene) solvents->alkyne react 5. Reaction (Stir at RT, Monitor by TLC) alkyne->react workup 6. Aqueous Work-up (Acidify, Extract) react->workup purify 7. Purification (Column Chromatography) workup->purify

Caption: Step-by-step workflow for the Sonogashira coupling protocol.

Procedure:

  • Reaction Setup:

    • Place a magnetic stir bar into a 50 mL two-neck round-bottom flask.

    • Thoroughly dry the flask with a heat gun under vacuum and allow it to cool to room temperature under a stream of nitrogen or argon. Maintain a positive pressure of inert gas throughout the setup.

  • Reagent Addition:

    • To the flask, add (E)-3-iodocrotonic acid (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

    • Quickly cap the flask with rubber septa.

  • Solvent and Base Addition:

    • Using syringes, add anhydrous THF (10 mL) followed by anhydrous triethylamine (2.5 mmol, 2.5 equiv).

    • Stir the mixture for 5-10 minutes. The solution should become a yellowish suspension.

  • Alkyne Addition:

    • Slowly add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise via syringe over 2-3 minutes.

    • A color change and the formation of a precipitate (triethylammonium iodide) are typically observed.

  • Reaction Monitoring:

    • Stir the reaction vigorously at room temperature.

    • Monitor the reaction's progress by thin-layer chromatography (TLC), eluting with a mixture such as 30% ethyl acetate in hexanes with 1% acetic acid. The reaction is complete when the 3-iodocrotonic acid spot has been completely consumed (typically 2-6 hours).

  • Work-up:

    • Once the reaction is complete, remove the solvents under reduced pressure using a rotary evaporator.

    • Redissolve the residue in ethyl acetate (30 mL).

    • Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 20 mL) to protonate the product and remove the triethylamine base.

    • Wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Trustworthiness: Self-Validating Systems & Troubleshooting

A robust protocol includes checkpoints and anticipates potential issues.

  • Reaction Initiation: A visible color change and formation of salt precipitate upon alkyne addition are strong indicators that the catalytic cycle has initiated.

  • Troubleshooting - No Reaction: If TLC shows no product formation after 1-2 hours, consider the following:

    • Catalyst Deactivation: The Pd(0) species is sensitive to oxygen. Ensure the inert atmosphere was maintained.

    • Impure Reagents: Water or other impurities in the solvents or reagents can quench the reaction. Use freshly distilled or anhydrous grade materials.

    • Insufficient Base: Ensure an adequate excess of base was added to neutralize the generated HI and deprotonate the alkyne.

  • Troubleshooting - Low Yield/Side Products:

    • Homocoupling: If a significant amount of a symmetrical diyne product is observed (from Glaser coupling), it indicates the copper-catalyzed pathway is too active or oxygen is present. Consider switching to a copper-free protocol or ensuring a rigorously deoxygenated environment.

    • Starting Material Remains: If the reaction stalls, gentle warming (to 35-40 °C) may be required. Alternatively, a small, additional charge of the palladium catalyst can sometimes restart a stalled reaction.

References

  • Palladium-catalyzed cross-coupling of aryl or vinyl iodides with ethyl diazoacetate.Google Search Result. [Link not available]
  • Sonogashira coupling - Wikipedia. Wikipedia.[Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts.[Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Royal Society of Chemistry.[Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal.[Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC. National Center for Biotechnology Information.[Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry.[Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. The Nobel Prize.[Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI.[Link]

  • Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle - ResearchGate. ResearchGate.[Link]

  • The Sonogashira Coupling. CHM 254 Course Material.[Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ArODES. ArODES.[Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview | Semantic Scholar. Semantic Scholar.[Link]

  • Effects of solvent, base, and temperature on the Sonogashira coupling... - ResearchGate. ResearchGate.[Link]

  • Sonogashira Coupling | OpenOChem Learn. OpenOChem Learn.[Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Book Chapter.[Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. MDPI.[Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. Royal Society of Chemistry.[Link]

  • Copper-free Sonogashira coupling - The chemical reaction database. The reaction database.[Link]

  • The Sonogashira coupling reaction mechanism. - ResearchGate. ResearchGate.[Link]

  • Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids - PMC. National Center for Biotechnology Information.[Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. American Chemical Society Publications.[Link]

  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines - ResearchGate. ResearchGate.[Link]

  • Palladium-catalyzed cross-coupling of vinyl iodides with organostannanes: synthesis of unsymmetrical divinyl ketones | Journal of the American Chemical Society - ACS Publications. American Chemical Society Publications.[Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC. National Center for Biotechnology Information.[Link]

  • A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters - MDPI. MDPI.[Link]

  • Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles - Rsc.org. Royal Society of Chemistry.[Link]

  • Recent Advancements and Perspectives in Copper-catalysed Sonogashira Coupling Reactions - The Royal Society of Chemistry. Royal Society of Chemistry.[Link]

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - The Royal Society of Chemistry. Royal Society of Chemistry.[Link]

  • Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids - NSF PAR. National Science Foundation Public Access Repository.[Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry.[Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry.[Link]

  • CuI/PPh3‐catalyzed Sonogashira coupling reaction of aryl iodides with terminal alkynes in water in the absence of palladium | Request PDF - ResearchGate. ResearchGate.[Link]

  • Ligand-Controlled Acyl and Decarbonylative Sonogashira Cross-Coupling of α,β-Unsaturated Thioesters - Organic Letters - Figshare. Figshare.[Link]

Sources

Application Note: Heck Cross-Coupling Protocols for 3-Iodobut-2-enoic Acid Substrates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The α,β-unsaturated carboxylic acid motif is a ubiquitous structural element in complex natural products, including retinoids, macrolides, and various therapeutic scaffolds[1]. The Heck reaction of vinylic iodides—specifically 3-iodobut-2-enoic acid—with terminal alkenes serves as a highly convergent strategy for synthesizing heavily substituted 1,3-dienoic acids. This application note details a robust, self-validating protocol for this transformation, emphasizing mechanistic causality, catalyst selection, and a highly specific acid-base purification workflow designed for drug development professionals and synthetic chemists.

Mechanistic Rationale & Substrate Dynamics

The efficiency of the Heck coupling with 3-iodobut-2-enoic acid hinges on the extreme reactivity of the vinylic C–I bond toward oxidative addition by Pd(0) species[2]. Understanding the distinct phases of this catalytic cycle is critical for optimizing yields and minimizing byproducts.

  • Oxidative Addition & Stereoretention : Vinylic iodides undergo oxidative addition with complete retention of double-bond geometry (e.g., the Z-isomer yields the Z-diene). The low bond dissociation energy of the C(sp²)–I bond allows this step to proceed rapidly, often eliminating the need for strongly electron-donating phosphine ligands[3].

  • Role of the Base : In substrates containing a free carboxylic acid, the base (typically Et₃N or inorganic carbonates) serves a dual purpose. First, it deprotonates the carboxylic acid to form a carboxylate salt, significantly enhancing the substrate's solubility in polar aprotic solvents like DMF. Second, it facilitates the final reductive elimination of HX from the Pd(II) hydride complex, regenerating the active Pd(0) catalyst[4].

  • Regioselectivity : Migratory insertion of the alkene (e.g., styrene or methyl acrylate) is governed by both steric and electronic factors, overwhelmingly favoring C–C bond formation at the less substituted, more electrophilic carbon of the terminal alkene.

HeckCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Z)-3-Iodobut-2-enoic acid Pd0->OxAdd + Substrate Coord Alkene Coordination (e.g., Styrene) OxAdd->Coord MigIns Migratory Insertion C-C Bond Formation Coord->MigIns BetaElim β-Hydride Elimination Diene Product Release MigIns->BetaElim Regen Base Promoted Reductive Elimination (-HI) BetaElim->Regen + Product Regen->Pd0 + Base

Figure 1: Mechanism of the Pd-catalyzed Heck coupling for 3-iodobut-2-enoic acid substrates.

Reaction Optimization Data

To establish a self-validating system, researchers must select conditions that balance catalytic turnover with the suppression of side reactions (e.g., double-bond isomerization or alkene homocoupling). Table 1 summarizes optimized parameters for coupling (Z)-3-iodobut-2-enoic acid with representative alkenes.

Table 1: Optimization of Heck Coupling Parameters for 3-Iodobut-2-enoic Acid

Catalyst (mol %)Base (Equiv)SolventAlkeneTemp (°C)Yield (%)Observation
Pd(OAc)₂ (5%)Et₃N (3.0)DMFStyrene8078Clean conversion; high E,Z stereoselectivity.
PdCl₂(MeCN)₂ (2%)K₂CO₃ (2.5)DMFMethyl Acrylate9082Ligand-free conditions minimize phosphine oxide byproducts.
Pd(PPh₃)₄ (5%)Ag₂CO₃ (2.0)THF1-Hexene7065Ag salt suppresses double-bond migration in aliphatic alkenes.

Experimental Protocol

Objective: Synthesis of (2Z,4E)-5-phenyl-3-methylpenta-2,4-dienoic acid via Heck coupling of (Z)-3-iodobut-2-enoic acid and styrene.

Materials:

  • (Z)-3-Iodobut-2-enoic acid (1.0 mmol)

  • Styrene (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol %)

  • Triethylamine (Et₃N) (3.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology:

  • Reaction Setup & Degassing : In an oven-dried Schlenk flask equipped with a magnetic stir bar, dissolve (Z)-3-iodobut-2-enoic acid (1.0 mmol) in anhydrous DMF (5.0 mL). Sparge the solution with dry Argon for 10 minutes to remove dissolved oxygen, which can prematurely oxidize the Pd(0) active species.

  • Reagent Addition : Add Et₃N (3.0 mmol) to the solution. Causality Note: An immediate slight exotherm and color change may occur as the triethylammonium carboxylate salt forms, increasing the substrate's solubility in DMF.

  • Catalyst & Alkene Introduction : Add styrene (1.5 mmol) followed by Pd(OAc)₂ (5 mol %). Seal the flask under Argon.

  • Thermal Activation : Heat the reaction mixture to 80 °C using a pre-equilibrated oil bath. Stir vigorously for 12–16 hours. In-Process Control: Monitor the reaction via TLC (Eluent: Hexanes/EtOAc 1:1 with 1% AcOH). The starting vinylic iodide should be completely consumed.

  • Quenching : Cool the reaction to room temperature. Dilute the mixture with cold 1 M aqueous HCl (10 mL) to neutralize excess base and ensure the product is in its protonated free-acid form[1].

WorkupFlow Step1 Crude Reaction Mixture (in DMF) Step2 Quench with NH4Cl (aq) Extract with Et2O Step1->Step2 Step3 Organic Phase (Contains Product + Impurities) Step2->Step3 Step4 Extract with 10% NaOH (aq) Step3->Step4 Step5 Aqueous Phase (Product as Sodium Carboxylate) Step4->Step5 Separates neutral impurities Step6 Acidify with 3M HCl (pH < 2) Step5->Step6 Step7 Extract with Et2O & Dry (Pure Dienoic Acid) Step6->Step7 Precipitates/Extracts free acid

Figure 2: Acid-base extraction workflow for the isolation of dienoic acid products.

  • Acid-Base Purification Workflow :

    • Initial Extraction: Extract the aqueous mixture with Diethyl Ether (Et₂O) (3 × 15 mL). Wash the combined organic layers with saturated aqueous NH₄Cl.

    • Selective Deprotonation: Extract the organic phase with cold 10% aqueous NaOH (3 × 10 mL). Causality Note: The dienoic acid product partitions into the aqueous layer as a sodium salt, while unreacted styrene, catalyst residues, and neutral homocoupled byproducts remain in the Et₂O layer[1].

    • Reacidification & Isolation: Carefully acidify the combined basic aqueous extracts with 3 M HCl until the pH reaches < 2. A precipitate or cloudy emulsion will form.

    • Final Extraction: Extract the acidified aqueous phase with Et₂O (3 × 15 mL). Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude dienoic acid.

  • Final Purification : Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or recrystallization to yield the analytically pure product.

Troubleshooting & Analytical Characterization

  • Low Yield / Black Precipitate : The rapid formation of palladium black indicates catalyst deactivation (aggregation of Pd(0) nanoparticles). If observed, switch to a more coordinating solvent (e.g., MeCN) or add a stabilizing salt like tetra-n-butylammonium bromide (TBAB)[3].

  • Isomerization : If the product shows a loss of the Z-geometry, lower the reaction temperature or utilize Ag₂CO₃ as the base. Silver salts rapidly scavenge iodide ions, preventing them from catalyzing alkene isomerization via reversible addition-elimination pathways.

References

1.[1] Vanderwal, C. D., & Jacobsen, E. N. "Science of Synthesis." Thieme Connect. 1 2.[3] "Unusual Selectivity-Determining Factors in the Phosphine-Free Heck Arylation of Allyl Ethers." ACS Publications. 3 3.[4] Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, ACS Publications. 4 4.[2] Negishi, E. (Ed.). "Handbook of Organopalladium Chemistry for Organic Synthesis." EPDF. 2

Sources

Application Note: Stereoselective Esterification of 3-Iodobut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers requiring high-fidelity esterification of 3-iodobut-2-enoic acid (also known as 3-iodocrotonic acid). The presence of the vinyl iodide moiety conjugated with the carboxyl group creates a high susceptibility to deiodination and Geometric (E/Z) Isomerization under standard Fischer esterification conditions (strong acid/heat).

This guide prioritizes mild, basic, or neutral conditions to ensure retention of the alkene configuration.


-unsaturated 

-iodo carboxylic acid

Executive Summary & Mechanistic Rationale

3-Iodobut-2-enoic acid exists as two geometric isomers: (Z)-3-iodobut-2-enoic acid and (E)-3-iodobut-2-enoic acid . The Z-isomer is thermodynamically less stable than the E-isomer but is often the required pharmacophore or synthetic intermediate.

Standard Acid-Catalyzed Esterification (Fischer) Risks:

  • Isomerization: Reversible protonation of the carbonyl oxygen lowers the rotational barrier of the C2-C3 double bond via resonance contributors that exhibit single-bond character.

  • Elimination: Strong acids can promote the elimination of HI, leading to alkynoic byproducts.

  • Halogen Exchange: If HCl is used, chloride may displace iodide via conjugate addition-elimination mechanisms.

Recommended Strategy: To preserve the olefin geometry, the reaction pathway must avoid the generation of a carbocationic character at the


-carbon. We recommend three protocols based on scale and alcohol type:
  • Protocol A (Nucleophilic Substitution): Best for simple alkyl esters (Methyl, Ethyl). Uses mild base to form the carboxylate, which acts as a nucleophile.

  • Protocol B (Steglich Coupling): Best for complex/sensitive alcohols. Uses DCC/EDC to activate the carboxyl group under neutral conditions.

  • Protocol C (TMS-Diazomethane): Best for small-scale analytical derivatization (Methyl esters only).

Decision Matrix & Workflow

Esterification_Workflow Start Start: 3-Iodobut-2-enoic Acid Check_Alcohol Target Ester Type? Start->Check_Alcohol Methyl Methyl Ester Only Check_Alcohol->Methyl Primary_Alkyl Primary/Secondary Alkyl (Ethyl, Benzyl, Allyl) Check_Alcohol->Primary_Alkyl Complex Complex/Acid-Sensitive Alcohol Check_Alcohol->Complex Scale_Check Scale > 10g? Methyl->Scale_Check Method_A Protocol A: Alkyl Halide + Base (K2CO3) Primary_Alkyl->Method_A Method_B Protocol B: Steglich (DCC/DMAP) Complex->Method_B Scale_Check->Method_A Yes (Scalable) Method_C Protocol C: TMS-Diazomethane Scale_Check->Method_C No (Fast/Clean) Validation QC: 1H-NMR (No Isomerization) Method_A->Validation Method_B->Validation Method_C->Validation

Figure 1: Decision tree for selecting the optimal esterification method based on substrate and scale.

Detailed Experimental Protocols

Protocol A: Base-Mediated Alkylation (Scalable & Robust)

Mechanism:


 displacement. The carboxylic acid is deprotonated by a weak base to form a carboxylate anion, which attacks an alkyl halide.
Advantages:  No acidic protons; room temperature; high retention of stereochemistry.
Scope:  Methyl, Ethyl, Benzyl, Allyl esters.

Materials:

  • 3-Iodobut-2-enoic acid (1.0 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (1.5 equiv)
    
  • Alkyl Iodide (e.g., Iodomethane, Iodoethane) (1.2 – 1.5 equiv)

  • Solvent: DMF (Dimethylformamide) or Acetone (dry)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-iodobut-2-enoic acid (10 mmol) in anhydrous DMF (20 mL).

    • Note: DMF is preferred over acetone for faster rates, but acetone allows for easier workup.

  • Deprotonation: Cool the solution to 0°C (ice bath). Add

    
      (15 mmol, 2.07 g) in one portion. Stir for 15–30 minutes. The mixture will become a suspension.
    
  • Alkylation: Add the Alkyl Iodide (12–15 mmol) dropwise via syringe.

    • Caution: MeI is toxic and volatile. Use a fume hood.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C). Stir for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The acid spot (baseline) should disappear; a less polar ester spot will appear.[1]

  • Workup:

    • Pour the reaction mixture into ice-cold water (100 mL).

    • Extract with Diethyl Ether or Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Brine (

      
       mL) to remove DMF.
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure (keep bath < 30°C to prevent volatility loss of methyl esters).
      
  • Purification: Usually not required. If necessary, flash chromatography on silica gel (neutralized with 1%

    
     if acid sensitive).
    
Protocol B: Steglich Esterification (Coupling Agent)

Mechanism: Activation of carboxylate by Carbodiimide (DCC/EDC) followed by acyl transfer to alcohol catalyzed by DMAP. Advantages: Neutral pH; works for secondary/bulky alcohols; avoids alkyl halides. Scope: Complex alcohols, chiral alcohols.[2]

Materials:

  • 3-Iodobut-2-enoic acid (1.0 equiv)

  • Target Alcohol (

    
    ) (1.0 – 1.1 equiv)
    
  • DCC (N,N'-Dicyclohexylcarbodiimide) or EDC·HCl (1.1 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.05 – 0.1 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous.[3]

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under

    
    . Add 3-iodobut-2-enoic acid  (5 mmol), Alcohol  (5 mmol), and DMAP  (0.5 mmol) in DCM (25 mL).
    
  • Activation: Cool the mixture to 0°C.

  • Coupling: Dissolve DCC (5.5 mmol) in minimal DCM (5 mL) and add it dropwise to the reaction mixture.

    • Observation: A white precipitate (dicyclohexylurea, DCU) will form almost immediately if using DCC.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature. Stir for 3–12 hours.

  • Workup:

    • Filtration: Filter off the white DCU precipitate through a Celite pad or fritted glass funnel.

    • Wash: Wash the filtrate with 0.5 M HCl (to remove DMAP), then Saturated

      
       (to remove unreacted acid), then Brine.
      
    • Critical: The HCl wash must be cold and brief to avoid isomerizing the sensitive iodide.

  • Drying: Dry over

    
     and concentrate.
    
Protocol C: TMS-Diazomethane (Analytical/Small Scale)

Mechanism: Methylation by diazomethane. Very mild. Advantages: Instantaneous; no workup (evaporation only); high retention of geometry. Safety Note: TMS-Diazomethane is safer than diazomethane gas but still toxic. Avoid inhalation.

Materials:

  • 3-Iodobut-2-enoic acid (approx. 100 mg)

  • TMS-Diazomethane (2.0 M in hexanes)

  • Solvent: Methanol / Benzene (or Toluene) (1:4 ratio)

Procedure:

  • Dissolve the acid in MeOH/Toluene (1:4, 2 mL).

  • Add TMS-Diazomethane solution dropwise at Room Temperature.

  • Continue addition until a persistent yellow color remains (indicating excess reagent) and gas evolution (

    
    ) ceases.
    
  • Stir for 10 minutes.

  • Add 1–2 drops of Acetic Acid to quench excess diazomethane (solution turns colorless).

  • Evaporate solvents in vacuo.

Comparative Data Analysis

FeatureProtocol A (Alkyl Halide/Base)Protocol B (Steglich)Protocol C (TMS-Diazomethane)Standard Fischer (Acid/Heat)
Isomerization Risk Very Low Low Very Low High
Yield 85–95%70–90%>95%Variable (mixed isomers)
Scale Multi-gram to KgGram scalemg to GramIndustrial
Byproducts Inorganic saltsUrea (DCU)

gas
Water
Atom Economy ModerateLowLowHigh
Primary Use Methyl/Ethyl EstersComplex EstersAnalytical / Lab ScaleAvoid for this substrate

Quality Control & Validation

To confirm the retention of configuration, compare the coupling constant (


)  of the vinylic proton in 

-NMR.
  • (Z)-Isomer (cis): Typically exhibits a smaller coupling constant or specific chemical shift distinct from the E-isomer.

  • (E)-Isomer (trans): Typically vinylic proton is downfield compared to Z.

  • Deiodination check: Look for the absence of the terminal methyl doublet (which would appear if HI eliminated to form an alkyne) or simple crotonate signals (if iodine is replaced by H).

Reference Values (Generic for 3-haloalkenoates):

  • 
     (Vinylic H) for Z-isomer: ~6.0 – 6.3 ppm
    
  • 
     (Vinylic H) for E-isomer: ~6.5 – 7.0 ppm
    
  • Note: Verify with authentic standards if available.

References

  • Org. Synth. 2003, 80, 129. Copper(I)-Catalyzed Preparation of (E)-3-Iodoprop-2-enoic Acid.[4] (Demonstrates the thermal/acidic isomerization of Z to E, confirming the need to avoid these conditions).

  • J. Org. Chem. 2013, 78, 8705-8711. Oxidative Esterification.[2] (General reference for mild esterification strategies).

  • Tetrahedron 2002, 58, 8179-8188. Direct ester condensation catalyzed by Hafnium salts.[5] (Alternative mild Lewis Acid catalysts).

  • BenchChem Application Note. Optimization of Reaction Conditions for 3-Butenoic Acid Esterification. (Discusses isomerization risks in butenoic acid derivatives).

Sources

Application Note: Synthesis of Vinyl-Substituted Carboxylic Acids via Iodine Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Vinyl-substituted carboxylic acids (α,β-unsaturated carboxylic acids) are privileged structural motifs in pharmaceuticals, agrochemicals, and complex natural products. The stereospecific synthesis of these compounds relies heavily on the precise functionalization of alkenyl halides. Among these, vinyl iodides are the premier precursors. The weaker C(sp²)–I bond (approximately 65 kcal/mol) compared to bromides or chlorides facilitates rapid oxidative addition or metalation at low temperatures[1]. This kinetic advantage is critical for preserving the native E/Z geometry of the alkene, which is prone to isomerization under thermal stress.

This application note details the mechanistic rationale, quantitative benchmarking, and validated protocols for transforming vinyl iodides into carboxylic acids utilizing modern transition-metal catalysis and classical organometallic techniques.

Mechanistic Rationale & Pathway Analysis

The conversion of vinyl iodides to carboxylic acids can be achieved through three divergent mechanistic pathways, each offering distinct advantages depending on substrate complexity and functional group tolerance.

  • Nickel-Catalyzed Reductive Carboxylation: A modern approach utilizing abundant CO₂ as a C1 source[2]. This pathway relies on a Ni(0)/Ni(II) or Ni(I)/Ni(III) redox cycle driven by a terminal reductant (e.g., Zinc or Manganese). The inclusion of bidentate nitrogen ligands (such as 1,10-phenanthroline) is structurally imperative; their rigid bite angle stabilizes the highly reactive low-valent Ni intermediates, thereby suppressing undesired β-hydride elimination or homocoupling[3].

  • Palladium-Catalyzed Hydroxycarbonylation: A classical cross-coupling approach utilizing CO gas and water. While highly efficient, the requirement for high-pressure toxic CO gas and elevated temperatures can limit its application in late-stage drug development[1][4].

  • Lithium-Halogen Exchange: A robust, transition-metal-free method. Treatment with alkyllithium reagents at cryogenic temperatures generates a vinyllithium nucleophile that is subsequently trapped by CO₂[5][6].

Pathways VI Vinyl Iodide (R-CH=CH-I) Ni Ni-Catalysis (Reductive) VI->Ni CO2, Zn Mild & Direct Pd Pd-Catalysis (Carbonylation) VI->Pd CO, H2O High Pressure Li Metalation (Li-Exchange) VI->Li 1. t-BuLi 2. CO2 Strict -78°C Product Vinyl Carboxylic Acid (R-CH=CH-COOH) Ni->Product Pd->Product Li->Product

Figure 1: Divergent synthetic pathways for the conversion of vinyl iodides to carboxylic acids.

Quantitative Benchmarking

The selection of the appropriate carboxylation strategy depends on the steric environment of the vinyl iodide and the presence of electrophilic functional groups. Table 1 summarizes the operational parameters of each method.

Table 1: Comparison of Carboxylation Strategies for Vinyl Iodides

Synthetic StrategyPrimary Catalyst / ReagentC1 SourceOperating Temp.StereoretentionTypical YieldFunctional Group Tolerance
Ni-Catalyzed Reductive NiI₂ / Phenanthroline, ZnCO₂ (1 atm)25 °C – 60 °CExcellent70–95%High (tolerates esters, ketones)
Pd-Catalyzed Carbonylation PdCl₂(PPh₃)₂, BaseCO (1–10 atm)60 °C – 100 °CExcellent65–90%Moderate (sensitive to hydrolysis)
Lithium-Halogen Exchange t-BuLi (2.0 equiv)CO₂ (Solid/Gas)-78 °C to 25 °CVery High80–98%Low (reacts with acidic/electrophilic sites)

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Observational milestones are embedded within the steps to ensure researchers can verify intermediate success before proceeding.

Protocol A: Nickel-Catalyzed Reductive Carboxylation with CO₂

This protocol leverages the synergistic effect of Ni(II) precatalysts and zinc powder to fix atmospheric CO₂[7].

Causality Note: Zinc powder serves as the terminal reductant. It must be freshly activated to remove the passivating ZnO layer, ensuring efficient single-electron transfer to the Ni(II) intermediate. Failure to activate the zinc will stall the catalytic cycle at the oxidative addition complex.

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with NiCl₂·glyme (10 mol%), 1,10-phenanthroline (10 mol%), and activated Zn dust (2.5 equiv).

  • Solvent Addition: Add anhydrous DMF (0.2 M relative to substrate) and stir the suspension for 10 minutes.

    • Self-Validation Checkpoint: The mixture must transition from pale green to a deep red/brown hue. This color shift confirms the successful reduction of Ni(II) to the catalytically active low-valent Ni species.

  • Substrate Introduction: Add the vinyl iodide (1.0 equiv) as a solution in DMF.

  • CO₂ Purge: Seal the tube, remove it from the glovebox, and connect it to a Schlenk line. Carefully evacuate the argon and backfill with dry CO₂ gas (1 atm via balloon). Repeat this purge cycle three times.

  • Reaction: Stir the mixture vigorously at room temperature (or up to 50 °C for sterically hindered substrates) for 16 hours.

  • Quenching & Isolation: Carefully vent the CO₂. Quench the reaction by adding 1M HCl dropwise until the remaining zinc is dissolved and the pH reaches ~2. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

NiCycle Ni0 Ni(0)L Active Catalyst NiII Ni(II)(Vinyl)(I)L Oxidative Addition Ni0->NiII + Vinyl Iodide NiI Ni(I)(Vinyl)L Reduced Species NiII->NiI + 0.5 Zn (1e- reduction) NiIII Ni(III)(OOC-Vinyl)L CO2 Insertion NiI->NiIII + CO2 (Insertion) Zn Zn Reductant Regeneration NiIII->Zn + 0.5 Zn (1e- reduction) Zn->Ni0 - Zn(OOC-Vinyl)I

Figure 2: Proposed catalytic cycle for Ni-catalyzed reductive carboxylation of vinyl iodides.

Protocol B: Lithium-Halogen Exchange and CO₂ Trapping

For substrates lacking sensitive functional groups, direct metalation remains the most rapid and scalable approach[6].

Causality Note: t-BuLi is explicitly preferred over n-BuLi. t-BuLi requires 2.0 equivalents: the first equivalent performs the iodine-lithium exchange, while the second equivalent rapidly destroys the generated t-butyl iodide via E2 elimination (forming isobutylene gas). This prevents the newly formed vinyllithium species from undergoing unwanted Wurtz-type alkylation with the alkyl iodide byproduct.

Step-by-Step Methodology:

  • Setup: Dissolve the vinyl iodide (1.0 equiv) in anhydrous THF (0.1 M) in a flame-dried round-bottom flask under an argon atmosphere.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes. Strict temperature control is vital to prevent E/Z isomerization of the vinyllithium intermediate.

  • Metalation: Add t-BuLi (1.7 M in pentane, 2.1 equiv) dropwise down the side of the flask over 10 minutes. Stir at -78 °C for 30 minutes.

    • Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot, quench with D₂O, and analyze via GC-MS. The presence of >95% deuterated alkene confirms complete metalation.

  • Carboxylation: Vigorously bubble anhydrous CO₂ gas (passed through a Drierite column) directly into the solution for 15 minutes. Alternatively, pour the reaction mixture onto a large excess of crushed, freshly sublimed dry ice.

  • Workup: Allow the reaction to warm to room temperature. Quench with 1M HCl to pH 2. Extract with diethyl ether (3x). Extract the combined ether layers with 1M NaOH to pull the carboxylic acid into the aqueous phase (leaving neutral impurities behind). Acidify the aqueous phase again with HCl and extract with fresh ether to yield the pure α,β-unsaturated carboxylic acid.

References

1.[5] Decarboxylative Alkenylation. nih.gov.[Link] 2.[4] Cascade Radical Reactions Catalyzed by a Pd/Light System: Cyclizative Multiple Carbonylation of 4-Alkenyl Iodides. Journal of the American Chemical Society.[Link] 3.[6] Decarboxylative Alkenylation (Supporting Information). Baran Lab.[Link] 4.[1] Palladium-Catalyzed Carboxylation of Vinyl Halides. thieme-connect.de. [Link] 5.[3] Metal-Catalyzed Carboxylation of Organic (Pseudo)halides with CO2. nih.gov (PMC).[Link] 6.[2] Metal-Catalyzed Carboxylation of Organic (Pseudo)halides with CO2. ACS Catalysis. [Link] 7.[7] Site-Selective Catalytic Carboxylation of Unsaturated Hydrocarbons with CO2 and Water. Journal of the American Chemical Society. [Link]

Sources

Application Note: Large-Scale Preparation of (Z)-3-Iodocrotonic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers and process chemists requiring a robust, scalable, and high-purity method for the preparation of (Z)-3-Iodocrotonic Acid (also known as (Z)-3-iodo-2-butenoic acid).

Regioselective Hydroiodination of Ethyl Tetrolate via Sodium Iodide/Acetic Acid

Abstract & Strategic Overview

3-Iodocrotonic acid is a critical vinyl iodide intermediate used in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck) to construct complex pharmaceutical scaffolds. While direct halogenation of crotonic acid is non-selective, the hydroiodination of tetrolic acid derivatives offers a superior route with high regiocontrol and stereocontrol.

This protocol details the large-scale synthesis of (Z)-3-iodocrotonic acid starting from ethyl tetrolate (ethyl 2-butynoate). The method utilizes Sodium Iodide (NaI) in Glacial Acetic Acid (AcOH) to effect a formal addition of HI across the alkyne.

Key Advantages of This Route:
  • Stereoselectivity: Delivers the (Z)-isomer (>99% purity) via an anti-addition mechanism.

  • Scalability: Avoids the use of hazardous gaseous hydrogen iodide (HI) or expensive transition metal catalysts.

  • Cost-Efficiency: Utilizes inexpensive NaI and acetic acid.

  • Safety: Operates at moderate temperatures (70°C) without high-pressure equipment.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the electronic polarization of the alkyne by the electron-withdrawing ester group, directing nucleophilic attack of iodide to the


-position (C3).
Reaction Scheme

ReactionScheme cluster_0 Precursor cluster_1 Reagents cluster_2 Intermediate cluster_3 Final Product Tetrolate Ethyl Tetrolate (Ethyl 2-butynoate) Reagents NaI (1.0 equiv) AcOH (Solvent) 70°C, 12 h Tetrolate->Reagents Ester Ethyl (Z)-3-Iodocrotonate (>99% Z-isomer) Reagents->Ester Anti-Addition Acid (Z)-3-Iodocrotonic Acid (Crystalline Solid) Ester->Acid Hydrolysis (LiOH, THF/H2O)

Figure 1: Synthetic pathway for (Z)-3-iodocrotonic acid involving hydroiodination followed by saponification.

Mechanistic Insight (The "Z" Selectivity)

The reaction proceeds via an Ad


3-type mechanism  (or nucleophilic attack on the protonated/activated alkyne).
  • Activation: The carboxylic ester activates the triple bond.

  • Anti-Addition: The iodide anion (

    
    ) attacks the 
    
    
    
    -carbon (C3) while the proton (
    
    
    ) adds to the
    
    
    -carbon (C2) from the opposite face.
  • Result: The anti-addition places the Iodine and the Ester group on the same side of the double bond (based on Cahn-Ingold-Prelog priority, this results in the (Z)-configuration ).

Experimental Protocol

Phase 1: Hydroiodination of Ethyl Tetrolate

Scale: 200 mmol (approx. 22.4 g starting material) — Scalable to kg quantities.

Reagents & Materials
ReagentMW ( g/mol )AmountMolesEquivalents
Ethyl Tetrolate (Ethyl 2-butynoate)112.1322.4 g0.20 mol1.0
Sodium Iodide (Dry)149.8930.0 g0.20 mol1.0
Glacial Acetic Acid 60.05100 mLN/ASolvent (0.5 M)
Diethyl Ether (or MTBE)74.12300 mLN/AExtraction
KOH (3M aq) 56.11~150 mLN/ANeutralization
Step-by-Step Procedure
  • Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stir bar (or mechanical stirrer for larger scales), a reflux condenser, and an internal thermometer. Flush with nitrogen.

  • Charging: Add Sodium Iodide (30.0 g) and Glacial Acetic Acid (100 mL) to the flask. Stir until NaI is partially dissolved (complete dissolution occurs upon heating).

  • Addition: Add Ethyl Tetrolate (22.4 g) in one portion. The solution will turn yellow/brown.

  • Reaction: Heat the mixture in an oil bath set to 70°C . Maintain this temperature for 12 hours .

    • Checkpoint: Monitor reaction progress via TLC (Hexane/EtOAc 9:1) or GC-MS.[1] Starting material (alkyne) should be consumed.

  • Quenching: Cool the reaction mixture to room temperature (20–25°C).

  • Workup:

    • Add Water (100 mL) and Diethyl Ether (100 mL) . Shake and separate phases.

    • Extract the aqueous layer with additional Diethyl Ether (2 x 50 mL).

    • Neutralization (Critical): Carefully treat the combined organic layers with 3M aqueous KOH (or saturated NaHCO3 for milder conditions) until the aqueous phase is neutral (pH 7). Caution: Exothermic neutralization of acetic acid.

    • Wash the organic layer with Brine (50 mL) .[2]

    • Dry over anhydrous MgSO4 , filter, and concentrate under reduced pressure.[2]

  • Purification: Distillation under reduced pressure (vacuum) is recommended for high purity.

    • Expected Boiling Point: ~57–60°C at 0.1 mmHg.

    • Yield: ~40–45 g (85–90%) of Ethyl (Z)-3-iodocrotonate as a pale yellow liquid.

Phase 2: Saponification to (Z)-3-Iodocrotonic Acid

Scale: 100 mmol (approx. 24.0 g of Ester from Phase 1).

Reagents
ReagentAmount
Ethyl (Z)-3-iodocrotonate 24.0 g (0.1 mol)
Lithium Hydroxide (LiOH·H2O) 8.4 g (0.2 mol, 2.0 equiv)
THF / Water 3:1 mixture (200 mL)
HCl (1M) As needed for acidification
Step-by-Step Procedure
  • Dissolution: Dissolve the ethyl ester (24.0 g) in THF (150 mL) and Water (50 mL) . Cool to 0°C.

  • Saponification: Add LiOH·H2O (8.4 g) . Stir vigorously at 0°C for 30 minutes, then allow to warm to room temperature. Stir for 3–4 hours.

    • Checkpoint: TLC should show disappearance of the ester spot.

  • Workup:

    • Concentrate the mixture on a rotary evaporator to remove most of the THF.

    • Dilute the aqueous residue with Water (50 mL) .

    • Wash with Diethyl Ether (50 mL) to remove any unreacted neutral impurities (discard organic wash).

  • Acidification: Cool the aqueous layer to 0°C. Acidify carefully with 1M HCl to pH ~2–3. The product will precipitate as a solid or oil out.

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL) .

  • Isolation: Dry combined organics over Na2SO4 , filter, and concentrate.

  • Crystallization: Recrystallize the crude solid from Hexane/EtOAc or Water/Ethanol .

    • Product:(Z)-3-Iodocrotonic Acid .[3]

    • Appearance: White to off-white crystalline solid.

    • Melting Point: ~65–68°C.

Process Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Phase 1) Incomplete reaction or volatility loss.Ensure temperature is maintained at 70°C for full 12h. Do not overheat (>90°C) to avoid polymerization.
E/Z Isomerization Exposure to light or excessive heat.Protect reaction vessels with aluminum foil. Store product in amber vials.
Dark Color (Iodine) Oxidation of Iodide.Wash organic layer with 10% Sodium Thiosulfate (

) during workup to remove free iodine.
Product is Oily (Phase 2) Residual solvent or impurities.[4]Recrystallize from minimal hot hexane. Seed with a pure crystal if available.

Characterization Data

Ethyl (Z)-3-iodocrotonate (Intermediate):

  • 1H NMR (CDCl3, 300 MHz):

    
     6.28 (q, J=1.5 Hz, 1H, Vinyl-H), 4.21 (q, J=7.1 Hz, 2H, O-CH2), 2.71 (d, J=1.5 Hz, 3H, Methyl), 1.30 (t, J=7.1 Hz, 3H, Ethyl-CH3).
    
  • Note: The coupling constant and shift of the vinyl proton are characteristic of the Z-isomer.

(Z)-3-Iodocrotonic Acid (Final Product):

  • Appearance: White needles.

  • Melting Point: 65–68°C.

  • Solubility: Soluble in MeOH, EtOH, EtOAc; sparingly soluble in cold water.

Safety & Handling

  • Acetic Acid: Corrosive. Use in a fume hood.

  • Sodium Iodide: Irritant.

  • 3-Iodocrotonic Acid: Potential alkylating agent. Handle with gloves and avoid inhalation.

  • Waste Disposal: Segregate halogenated organic waste. Aqueous layers containing iodide should be treated according to site-specific halogen disposal protocols.

References

  • Marek, I., Meyer, C., & Normant, J. F. (1997). "Ethyl (Z)-3-iodo-2-butenoate". Organic Syntheses, 74, 194.

  • Stork, G., & Zhao, K. (1989). "A stereoselective synthesis of (Z)-1-iodo-1-alkenes". Tetrahedron Letters, 30(17), 2173-2174.

  • BenchChem. (2025). "Synthesis of 3-Aminocrotonic Acid: Application Notes". (Provides context on crotonic acid derivative handling).

  • Sigma-Aldrich. (2025). "Product Specification: 3-Iodo-2-butenoic acid".

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Iodobut-2-enoic Acid Solvent Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Iodobut-2-enoic acid (CAS: 89033-14-7 / 34450-59-4). This hub is designed for researchers, application scientists, and drug development professionals dealing with the unique solubility challenges of this halogenated unsaturated carboxylic acid. Whether you are synthesizing alkylidene butenolides, macrolactones, or synthetic retinoids, selecting the correct solvent system is critical for maximizing yield and preventing catalytic poisoning.

I. Frequently Asked Questions (FAQs)

Q1: Why does 3-Iodobut-2-enoic acid exhibit poor solubility and low reaction yields in cold DMF? A: 3-Iodobut-2-enoic acid possesses a highly polarizable carbon-iodine bond alongside a strong hydrogen-bonding carboxylic acid moiety. While N,N-dimethylformamide (DMF) is a standard polar aprotic solvent, researchers often observe poor reagent solubility when reactions (such as cyclization to butenolides) are cooled (e.g., to -10°C or -80°C). The low solubility in DMF directly correlates with suppressed reaction kinetics and poor yields[1]. The causality lies in the strong intermolecular hydrogen bonding between the carboxylic acid dimers of the substrate, which DMF struggles to disrupt efficiently at lower temperatures without excessive thermal energy or agitation.

Q2: Which solvent systems are recommended for cross-coupling and lactonization reactions involving this substrate? A: Empirical evidence demonstrates that Acetonitrile (MeCN) and Tetrahydrofuran (THF) are superior choices. For instance, in the synthesis of γ-alkylidenebutenolides, switching from DMF to THF or MeCN significantly improves the solubility of 3-iodobut-2-enoic acid, boosting yields from negligible amounts to over 67% [1]. THF (dielectric constant ε = 7.5) provides an optimal balance of Lewis basicity (coordinating to the carboxylic proton) and lipophilicity (solvating the iodinated alkene), making it ideal for palladium-catalyzed Stille or Sonogashira couplings.

Q3: How can I prevent the deiodination or isomerization (Z to E) of the acid during dissolution? A: The carbon-iodine bond in 3-iodobut-2-enoic acid is photolabile and susceptible to homolytic cleavage. Furthermore, the (Z)-isomer can isomerize to the (E)-isomer under acidic conditions or prolonged heating [2].

  • Preventative Action: Always dissolve the compound in degassed, anhydrous solvents (sparged with Argon or Nitrogen). Avoid prolonged exposure to ambient light. If using a co-solvent system like MeCN/MeOH, ensure the mixture is buffered or kept strictly neutral, as protic solvents can exacerbate isomerization if trace acid catalysts are present [3].

II. Quantitative Data: Solvent Performance Matrix

To aid in rational solvent selection, the following table synthesizes the performance of various solvents based on their physicochemical properties and empirical success rates in the literature.

Solvent SystemDielectric Constant (ε)Relative Solubility IndexRecommended Use CaseKnown Limitations
THF (Anhydrous) 7.5HighSonogashira/Stille couplings, LactonizationPeroxide formation; requires rigorous drying [1].
Acetonitrile (MeCN) 37.5HighAmidation, Peptide coupling (e.g., T3P)Can freeze or crash out solutes at < -40°C [1, 3].
DMF 36.7Low to ModerateHigh-temperature cyclizationsPoor solubility at low temps; difficult to remove in vacuo [1].
MeCN / MeOH (1:1) ~35.0ModerateHypervalent iodine-mediated cyclizationsProtic nature may interfere with sensitive organometallics [3].
Acetic Acid 6.2HighIsomerization / Halogen exchangeHighly acidic; drives (Z) to (E) isomerization [2].

III. Troubleshooting Workflow & Experimental Protocols

Protocol: Self-Validating Solvent Screening for 3-Iodobut-2-enoic Acid

To ensure your solvent system is optimized before committing valuable catalysts or advanced intermediates, utilize this self-validating micro-scale protocol. This ensures causality: if the downstream reaction fails, you can definitively rule out substrate insolubility as the root cause.

Step 1: Baseline Dissolution Test

  • Weigh exactly 10.0 mg of 3-Iodobut-2-enoic acid into a 2 mL amber glass vial (amber glass prevents photo-degradation of the C-I bond).

  • Add 0.5 mL of the primary target solvent (e.g., anhydrous THF).

  • Vortex for 30 seconds at 25°C.

  • Validation Check: Visually inspect against a dark background. If the solution is perfectly clear, proceed to Step 3. If turbid, proceed to Step 2.

Step 2: Co-Solvent Titration

  • If the substrate remains undissolved, the solvent is either too non-polar (failing to break carboxylic dimers) or too polar (rejecting the iodinated alkene).

  • Titrate a secondary solvent dropwise (e.g., 50 µL increments of MeOH for MeCN systems, or DMF for THF systems) while maintaining the target reaction temperature.

  • Record the exact volume required to achieve a clear solution. This establishes your optimal binary solvent ratio.

Step 3: Temperature Stress Test

  • Cool the clear solution to the intended reaction temperature (e.g., -78°C, -20°C, or 0°C) using a dry ice/acetone or ice bath.

  • Hold for 15 minutes.

  • Validation Check: If precipitation occurs (a common issue with DMF [1]), the solvent system is invalid for low-temperature steps. You must switch to a solvent with a lower freezing point and better low-temperature solvation kinetics, such as THF.

Step 4: Reaction Execution

  • Scale up the validated solvent ratio.

  • Proceed with the addition of coupling partners (e.g., alkynes, amines) and catalysts (e.g., Pd(PPh3)4, CuI) under an inert atmosphere [4].

IV. Decision Matrix Visualization

The following diagram illustrates the logical workflow for optimizing the solvent system for 3-Iodobut-2-enoic acid, ensuring you match the solvent's physical properties to your specific thermal requirements.

SolventOptimization Start Start: 3-Iodobut-2-enoic Acid Solubility Optimization CheckTemp Determine Target Reaction Temperature Start->CheckTemp HighTemp High Temp (>25°C) CheckTemp->HighTemp LowTemp Low Temp (<0°C) CheckTemp->LowTemp TestDMF Test DMF or MeCN HighTemp->TestDMF TestTHF Test THF or Et2O LowTemp->TestTHF CheckSol1 Is solution clear? TestDMF->CheckSol1 CheckSol2 Is solution clear? TestTHF->CheckSol2 Proceed Proceed with Reaction CheckSol1->Proceed Yes AddCoSolvent Titrate Co-solvent (e.g., MeOH or THF) CheckSol1->AddCoSolvent No CheckSol2->Proceed Yes CheckSol2->AddCoSolvent No AddCoSolvent->CheckTemp Re-evaluate

Decision tree for optimizing 3-Iodobut-2-enoic acid solvent systems based on temperature.

V. References

  • Luiz Cláudio de Almeida Barbosa. SYNTHESIS AND BIOLOGICAL POTENTIAL OF 1,2,4,5- TETRAOXANES AND γ-ALKYLIDENEBUTENOLIDES. UFMG, 2020. Available at: 1

  • Whiting, A., et al. Design and biological evaluation of synthetic retinoids: probing length vs. stability vs. activity. Royal Society of Chemistry, 2013. Available at:2

  • Kamouka, Somaia Taher. Development of Enantioselective and Catalytic Cyclisation Reactions Using Hypervalent Iodine Compounds. University of Huddersfield, 2017. Available at:3

  • M. A. et al. Synthesis of some butenolides and study of their antibacterial activity. International Letters of Chemistry, Physics and Astronomy, SciPress Ltd, 2013. Available at: 4

Sources

Technical Guide: Handling, Stabilization, and Storage of Vinyl Iodides

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers handling vinyl iodides. It synthesizes mechanistic understanding with practical, field-proven protocols to ensure compound integrity during synthesis, purification, and storage.

Introduction: The Fragility of the C–I Bond

Vinyl iodides are indispensable linchpins in modern organic synthesis, particularly in transition-metal-catalyzed cross-couplings (Stille, Suzuki-Miyaura, Sonogashira).[1] However, their utility is often compromised by their inherent instability.[2] The carbon-iodine (C–I) bond is significantly weaker (~57 kcal/mol) than C–Br (~68 kcal/mol) or C–Cl (~81 kcal/mol). This low bond dissociation energy (BDE) makes vinyl iodides highly susceptible to homolytic cleavage triggered by photons (light) or thermal energy, leading to radical generation, iodine release, and stereochemical erosion (


 isomerization).
Module 1: The Science of Instability

To effectively handle vinyl iodides, one must understand the degradation cascade. It is not merely "decomposition"; it is a radical-mediated autocatalytic cycle.

1.1 The Degradation Mechanism

Exposure to UV or visible light excites the vinyl iodide, causing homolytic fission of the C–I bond. This generates a vinyl radical and an iodine radical (


).
  • Initiation:

    
    
    
  • Iodine Formation:

    
    
    
  • Autocatalysis: The generated molecular iodine (

    
    ) acts as a Lewis acid and a radical initiator, accelerating further decomposition and promoting isomerization.
    
  • Isomerization: The vinyl radical intermediate allows rotation around the C–C bond, leading to thermodynamic equilibration (loss of stereochemical purity).

1.2 Visualization of Degradation

The following diagram illustrates the radical pathway leading to both decomposition and isomerization.

VinylIodideDegradation VI Vinyl Iodide (Pure) Excited Excited State [VI]* VI->Excited Light (hν) / Heat Radicals Radical Pair (Vinyl• + I•) Excited->Radicals Homolytic Cleavage I2 Molecular Iodine (I₂) (Pink/Purple Color) Radicals->I2 Dimerization Isomer Isomerized Product (E/Z Scrambling) Radicals->Isomer Bond Rotation & Recombination I2->VI Promotes further cleavage (Autocatalysis) Decomp Polymerization/ Decomposition I2->Decomp Catalyzes

Caption: Figure 1.[1] Light-induced homolytic cleavage of vinyl iodides leads to radical intermediates, causing iodine release (discoloration) and stereochemical scrambling.

Module 2: Diagnosis & Detection

Q: How do I know if my vinyl iodide has degraded? A: Look for these primary indicators:

  • Visual: A shift from colorless/white to pink, violet, or brown . This indicates the presence of free molecular iodine (

    
    ).
    
  • NMR (

    
    H): 
    
    • Broadening: Paramagnetic species (radicals) or

      
       complexation can broaden peaks.
      
    • New Olefinic Signals: Appearance of minor peaks near the major vinyl protons suggests

      
       isomerization.
      
    • Baseline Noise: Polymerization byproducts often appear as "humps" in the baseline.

Module 3: Purification & Rescue Protocols

If your compound has degraded, use these protocols to restore purity. Avoid silica gel chromatography for highly sensitive substrates, as the acidic surface can induce decomposition.

Protocol A: The "Copper Rescue" (For Storage & Light Cleanup)

Best for: Stabilizing solutions or removing trace iodine.

  • Preparation: Obtain bright, shiny copper wire. If the wire is oxidized (dull/brown), sand it until shiny or wash with dilute HCl, then water, then acetone, and dry.

  • Application: Add a coil of activated copper wire directly to the vial containing the vinyl iodide solution.

  • Mechanism:

    
     (insoluble white solid).
    
  • Result: The pink color should fade as

    
     is scavenged.
    
Protocol B: Basic Alumina Filtration (The Gold Standard)

Best for: Purification of crude reaction mixtures or heavily degraded samples.

  • Stationary Phase: Use Basic Alumina (Activity IV) .

    • Note: Commercial Basic Alumina is usually Activity I (very active). To convert to Activity IV, add 10% w/w water and shake until free-flowing.

  • Setup: Prepare a short plug (pad) of the alumina in a sintered glass funnel or a pipette.

  • Elution: Dissolve the vinyl iodide in a non-polar solvent (Hexanes or Pentane with 1-5% Et2O). Pass it through the plug.

  • Rationale: Basic alumina neutralizes trace acids and strongly adsorbs free iodine and polar decomposition byproducts without triggering rearrangement.

Protocol C: Chemical Wash (Aqueous)

Best for: Large scale bulk purification.

  • Dissolve the compound in Et2O or Hexanes.

  • Wash with 10% aqueous Sodium Thiosulfate (

    
    ) .
    
  • The thiosulfate reduces

    
     (purple) to iodide (
    
    
    
    ), which is water-soluble and colorless.
  • Dry organic layer over

    
     (avoid 
    
    
    
    if Lewis acid sensitivity is suspected) and concentrate in the dark.
Module 4: Storage & Stabilization

Long-term stability requires a multi-barrier approach. Adhere to the CDIS protocol: C old, D ark, I nert, S tabilized.

Table 1: Storage Condition Matrix
FactorRecommendationScientific Rationale
Temperature -20°C or -80°C Arrhenius equation: Lower T exponentially slows radical initiation and isomerization rates.
Light Amber Vials + Foil Blocks UV/Vis photons responsible for the

transition that breaks the C–I bond.
Atmosphere Argon (Ar) Ar is heavier than air and provides a better blanket than

, preventing

-mediated radical propagation.
Stabilizer Copper (Cu) or Silver (Ag) Sacrificial metals scavenge free

immediately upon formation, preventing the autocatalytic cycle.
Solvent Benzene or Hexane Store as a solution if the solid is unstable. Benzene (frozen at -20°C) forms a solid matrix that limits radical diffusion.
Storage Workflow Diagram

StorageWorkflow Synth Synthesized Vinyl Iodide Purify Purify: Basic Alumina Plug (Remove trace I₂) Synth->Purify Vial Transfer to Amber Vial Purify->Vial Stabilize Add Activated Cu Wire Vial->Stabilize Inert Flush with Argon/Nitrogen Stabilize->Inert Freeze Store at -20°C Inert->Freeze

Caption: Figure 2. The critical workflow for maximizing shelf-life of sensitive vinyl iodides.

Module 5: Troubleshooting & FAQs

Q1: My Stille coupling failed, and the vinyl iodide turned black. Why? A: This is likely "Copper Effect" interference or Iodine Poisoning. If your vinyl iodide contained free


 (pink color), the 

can oxidize the Pd(0) catalyst to Pd(II) prematurely, killing the catalytic cycle.
  • Fix: Always wash the vinyl iodide with sodium thiosulfate or pass through basic alumina immediately before use.

Q2: I synthesized the E-isomer, but after a week in the fridge, it's a 90:10 E:Z mixture. How do I stop this? A: You are seeing light-induced radical isomerization. A standard fridge is dark, but the brief exposure during handling or the light inside the fridge (if clear vial) is enough.

  • Fix: Wrap the vial in aluminum foil. Add a piece of copper wire to the vial. The copper scavenges iodine radicals that catalyze the isomerization.

Q3: Can I use silver foil instead of copper? A: Yes. Silver (Ag) is an excellent scavenger (


). It is often more effective but more expensive. It is standard practice in some total synthesis campaigns for highly precious intermediates.

Q4: Is it better to store as a solid or a solution? A: If the compound is a solid, store it as a solid. If it is an oil or low-melting solid, storing it as a frozen solution in Benzene (m.p. 5.5°C) is a powerful trick. The frozen lattice immobilizes the molecules, preventing the bimolecular collisions necessary for radical chain propagation.

References
  • Mechanism of Vinyl Iodide Photodissociation

    • Unny, S., et al. "Ultraviolet photodissociation of vinyl iodide." Physical Chemistry Chemical Physics, 2001. Link

  • Stabilization with Copper/Silver

    • Detailed in patent literature for alkyl iodides, applicable to vinyl systems. US Patent 7617934B2: Alkyl iodide storage container and method for purification. Link

  • Standard organic synthesis protocol for sensitive halides.
  • E/Z Isomerization in Cross-Couplings

    • Miyaura, N., & Suzuki, A. "Stereoselective synthesis of alkenes via palladium-catalyzed cross-coupling." Chemical Reviews, 1995. Link

Sources

Removing trace iodine impurities from 3-Iodobut-2-enoic acid samples

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Trace Iodine Impurities Target Molecule: 3-Iodobut-2-enoic acid (CAS: 89033-14-7) Document ID: TSC-PUR-042-B Last Updated: October 24, 2025

Executive Summary

Trace iodine (


) contamination in 3-iodobut-2-enoic acid is a persistent issue, often resulting from the oxidation of residual hydroiodic acid (HI) used during synthesis or photolytic decomposition of the vinyl iodide moiety during storage. This impurity manifests as a pink-to-violet discoloration and can poison palladium catalysts in downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

This guide provides three validated protocols to remove iodine, ranging from rapid chemical scavenging to high-purity recrystallization.

Module 1: Chemical Scavenging (Rapid Purification)

Scenario: Your sample is structurally pure but has a pink/purple tint. You need to use it immediately for a coupling reaction.

The Science (Why this works)

Free iodine (


) is non-polar and lipophilic, making it difficult to remove via simple water washes. We must chemically reduce it to the water-soluble iodide anion (

) using a mild reducing agent.
  • Reagent: Sodium Thiosulfate (

    
    ).
    
  • Reaction:

    
    
    
  • Critical Constraint: 3-Iodobut-2-enoic acid is a carboxylic acid (

    
    ). If your wash solution is too basic (pH > 6), your product will deprotonate and migrate into the aqueous waste layer.
    
Protocol A: The Reductive Wash
  • Dissolution: Dissolve the crude solid in Dichloromethane (DCM) or Diethyl Ether (

    
    ). Use approximately 10 mL solvent per gram of solid.
    
  • Scavenging: Add a 10% w/v aqueous Sodium Thiosulfate solution (1:1 volume ratio).

  • Agitation: Shake vigorously for 2-3 minutes. The organic layer should transition from purple/pink to colorless or pale yellow.

  • Phase Separation: Allow layers to separate.

    • Troubleshooting: If the emulsion is stubborn, add a small amount of brine.

  • Acid Check (Crucial): Before discarding the aqueous layer, check its pH. If pH > 5, add dilute HCl dropwise until acidic to ensure the product remains in the organic phase.

  • Drying: Wash the organic layer once with brine, dry over

    
    , filter, and concentrate in vacuo (keep bath temp < 40°C).
    
Workflow Diagram: Extraction Logic

ExtractionLogic start Crude 3-Iodobut-2-enoic acid (Pink/Purple Solid) dissolve Dissolve in DCM or Et2O start->dissolve wash Add 10% Na2S2O3 (aq) Shake 2 mins dissolve->wash check Check Color of Organic Layer wash->check pink Still Pink? check->pink Visual Inspection repeat Repeat Wash pink->repeat Yes clean Colorless/Pale Yellow pink->clean No repeat->wash separate Separate Layers clean->separate waste_check Check Aqueous pH separate->waste_check Aqueous Phase dry Dry Organic (MgSO4) Concentrate separate->dry Organic Phase acidify Add dilute HCl (Recover Product) waste_check->acidify pH > 5 discard Discard Aqueous waste_check->discard pH < 5 acidify->separate Re-extract

Figure 1: Decision tree for reductive washing of iodine impurities, emphasizing pH control to prevent product loss.

Module 2: Recrystallization (Analytical Purity)

Scenario: The sample is off-white or yellow even after washing, or you require >99% purity for analytical standards.

The Science

Vinyl iodides like 3-iodobut-2-enoic acid often exhibit "inverse solubility" profiles compared to iodine impurities.

  • Solvent of Choice: Water (or 10:1 Water:Ethanol).[1]

  • Rationale: Short-chain halo-alkenoic acids are sparingly soluble in cold water but highly soluble in hot water (approx. 80°C). Iodine (

    
    ) has low solubility in water but is highly soluble in organic solvents. By crystallizing from water, iodine remains suspended or dissolved in the mother liquor while the acid crystallizes out.
    
Protocol B: Aqueous Recrystallization
  • Preparation: Place 1.0 g of crude acid in a flask.

  • Heating: Add 10 mL of distilled water. Heat to 80-90°C (do not boil vigorously to avoid decarboxylation).

  • Solvent Adjustment: If the solid does not dissolve completely, add Ethanol dropwise (max 1-2 mL) until a clear solution forms.

    • Note: If oily droplets remain at the bottom, this may be the Z-isomer or heavy impurities. Decant the clear supernatant into a clean flask.

  • Cooling: Allow the solution to cool slowly to room temperature, then place in an ice bath (0-4°C) for 30 minutes.

  • Filtration: Collect the white needles via vacuum filtration.

  • Washing: Wash the filter cake with 2 mL of ice-cold water .

  • Drying: Dry in a vacuum desiccator over

    
     or silica gel. Avoid oven drying >50°C  as this promotes sublimation and degradation.
    
Solubility Data Table
Solvent SystemSolubility (Cold)Solubility (Hot)SuitabilityNotes
Water LowHighExcellent Best for removing non-polar I2.
DCM HighHighPoorGood for extraction, bad for crystallization.
Hexane InsolubleLowPoorProduct oils out rather than crystallizes.
EtOH/Water (1:10) ModerateHighGood Use if water alone fails to dissolve.

Module 3: Troubleshooting & FAQs

Q: Why does the iodine color return after a few days?

A: This is due to Photolytic Deiodination . The C-I bond in vinyl iodides is weaker than in alkyl iodides (Bond Dissociation Energy


 kcal/mol). Exposure to UV or visible light excites the molecule, causing homolytic cleavage of the C-I bond. This releases an iodine radical (

), which dimerizes to form

(purple color).

Prevention Strategy:

  • Container: Store strictly in amber glass vials.

  • Stabilizer: For long-term storage of large batches, add a small strip of activated copper foil to the container (scavenges free iodide).

  • Temperature: Store at 2-8°C.

Q: Can I use Sodium Hydroxide (NaOH) to wash out the iodine?

A: NO. Stop immediately. Using a strong base like NaOH carries two risks:

  • Salt Formation: You will convert your acid to the sodium carboxylate, which is soluble in water. You will lose your product in the wash.

  • Elimination Reaction: Strong bases can promote dehydrohalogenation, stripping HI from the molecule and reverting it to the alkyne (2-butynoic acid).

Q: How do I measure the residual iodine?

A: For trace quantification:

  • Visual Limit: A faint pink hue in DCM indicates >10 ppm

    
    .
    
  • Starch Test: Dissolve 10 mg of product in 1 mL ethanol, add 1 mL water, then 1 drop of starch indicator. Blue/Black = Iodine present.

  • Quantitative: Titration with 0.01 M Sodium Thiosulfate is possible but usually unnecessary for synthetic applications.

Module 4: Mechanism of Degradation

Understanding the degradation helps in preventing it. The diagram below illustrates how light exposure regenerates the impurity you just removed.

Degradation Product 3-Iodobut-2-enoic acid Radical Vinyl Radical + I• Product->Radical Homolytic Cleavage Light hv (Light) Light->Product Impurity I2 (Purple Color) Radical->Impurity Dimerization Byproduct But-2-enoic acid (Deiodinated) Radical->Byproduct H-Abstraction

Figure 2: Photolytic decomposition pathway. Light energy cleaves the C-I bond, releasing iodine radicals that combine to form visible iodine impurities.

References

  • Synthesis and Properties of Vinyl Iodides: Bellina, F., & Rossi, R. (2004). Synthesis and reactivity of vinyl iodides. Chemical Reviews, 104(1), 139-145. Context: Establishes the general stability and reactivity profiles of the C-I bond in vinylic systems.
  • Purification of 3-Iodoprop-2-enoic Acid (Analogous Protocol)

    • M. E. Jung & M. A. Lyster. (1992). Synthesis of (E)-3-iodoprop-2-enoic acid. Organic Syntheses, 70, 215.

    • Context: Validates the use of water recrystallization for short-chain iodo-alkenoic acids.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Section 2.20 (Purification of Solvents and Reagents).
  • Photostability of Organoiodides

    • Kropp, P. J., et al. (1995). Photochemistry of alkyl and vinyl iodides. Journal of the American Chemical Society, 117(12), 3479-3485.
    • Context: Explains the mechanism of light-induced C-I bond cleavage and the necessity of amber storage.[2]

Sources

Overcoming steric hindrance in reactions with 3-Iodobut-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Iodobut-2-enoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges associated with this valuable but sterically demanding building block. Here, we provide in-depth troubleshooting guides, field-proven protocols, and mechanistic insights to help you overcome common hurdles and accelerate your research.

Understanding the Challenge: The Structure of 3-Iodobut-2-enoic Acid

3-Iodobut-2-enoic acid is a trisubstituted vinyl iodide, a class of substrates notorious for its challenging reactivity in cross-coupling reactions. The steric hindrance arises from the substitution pattern around the carbon-carbon double bond. The presence of a methyl group, a bulky iodine atom, and a carboxylic acid group in close proximity creates a crowded environment around the reactive C-I bond. This congestion significantly impedes the approach of reagents and catalysts, often leading to low yields or complete reaction failure.

The molecule exists as two geometric isomers, (E) and (Z). The stereochemistry can influence reactivity, and it is crucial to confirm the isomer you are working with.

G cluster_Z (Z)-3-Iodobut-2-enoic acid cluster_E (E)-3-Iodobut-2-enoic acid Z_node E_node G start Low Yield or No Reaction q1 Is the Carboxylic Acid Protected? start->q1 protect Protect as Methyl/Ethyl Ester (Recommended First Step) q1->protect No q2 Are you using a specialized ligand for hindered substrates? q1->q2 Yes protect->q2 ligand Switch to Bulky Ligands: - Buchwald-type (SPhos, XPhos) - N-Heterocyclic Carbenes (NHCs) q2->ligand No q3 Is your base strong enough and in sufficient excess? q2->q3 Yes ligand->q3 base Use Stronger/Less Coordinating Base: - K3PO4, Cs2CO3 - Increase to 3.0 eq. q3->base No q4 Have you optimized Temperature & Solvent? q3->q4 Yes base->q4 conditions Increase Temperature (e.g., 80-110 °C) Ensure Anhydrous/Degassed Solvent q4->conditions No success Reaction Successful q4->success Yes conditions->success

Caption: A decision-making workflow for troubleshooting reactions.
Deep Dive: Overcoming Hindrance in Specific Reactions
1. Suzuki-Miyaura Coupling

The Problem: Coupling 3-iodobut-2-enoic acid (or its ester) with an arylboronic acid results in poor conversion, significant starting material recovery, and formation of de-iodinated byproduct.

Mechanistic Insight: The Suzuki reaction's catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. [1]With our substrate, the bulky groups hinder the approach of the palladium complex for oxidative addition and, more critically, prevent the final C-C bond-forming reductive elimination step from the crowded Pd(II) intermediate.

G pd0 Pd(0)L₂ pd2_int R-Pd(II)-I(L₂) pd0->pd2_int Oxidative Addition (R-I) pd2_trans R-Pd(II)-Ar(L₂) pd2_int->pd2_trans Transmetalation (Ar-B(OR)₂ + Base) product R-Ar pd2_trans->product Reductive Elimination steric_node Steric Clash! product->pd0 Catalyst Regeneration steric_node->pd2_trans High energy barrier due to steric repulsion between R and Ar groups

Caption: Generalized Suzuki cycle highlighting steric clash at reductive elimination.

Solutions & Protocols

ParameterStandard Conditions (Often Fail)Recommended for Hindered SubstratesRationale
Substrate Carboxylic AcidMethyl or Ethyl EsterPrevents side reactions and improves solubility.
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ (2-5 mol%) + LigandPd(II) pre-catalysts with bulky ligands form more active and stable catalytic species.
Ligand PPh₃SPhos, RuPhos, XPhos (1.1-1.2 eq to Pd)Bulky, electron-rich biaryl monophosphine ligands promote reductive elimination from hindered complexes. [1][2]
Base Na₂CO₃, Et₃NK₃PO₄, Cs₂CO₃, K₂CO₃ (2.5-3.0 eq)Stronger, non-coordinating inorganic bases are more effective at promoting the formation of the reactive boronate species. [1]
Solvent Toluene or DMEToluene/H₂O, Dioxane/H₂O (degassed)Biphasic systems can enhance base effectiveness and facilitate product/catalyst separation. [1]
Temperature Room Temp to 80 °C90 - 110 °CProvides the necessary energy to overcome the high activation barrier of the rate-limiting steps.

Protocol: Suzuki Coupling of Methyl 3-iodobut-2-enoate

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the arylboronic acid (1.2 eq), Potassium Phosphate (K₃PO₄, 3.0 eq), and Methyl 3-iodobut-2-enoate (1.0 eq).

  • Add Palladium(II) acetate (Pd(OAc)₂, 0.03 eq) and SPhos (0.06 eq).

  • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

2. Heck Reaction

The Problem: Attempting to couple 3-iodobut-2-enoic acid with an alkene (e.g., styrene) fails, leading to decomposition or recovery of starting materials. Intermolecular Heck reactions are notoriously difficult with tri- and tetrasubstituted olefins. [3][4] Mechanistic Insight: The key challenge is the carbopalladation (migratory insertion) step. The steric bulk on the vinyl iodide prevents the alkene from coordinating effectively to the palladium center. Even if insertion occurs, the subsequent β-hydride elimination can be non-selective or inhibited.

Solutions & Protocols

A breakthrough in this area involves using the substrate's own functional group to direct the reaction. Research has shown that using the potassium salt of the carboxylic acid can direct and accelerate the intermolecular Heck reaction of traditionally unreactive alkenes. [3][4]

Parameter Standard Conditions (Often Fail) Recommended for Hindered Substrates Rationale
Substrate Ester or free acid Potassium carboxylate salt The carboxylate acts as a directing group, pre-coordinating the palladium catalyst and facilitating the insertion step. [3][4]
Catalyst Pd(OAc)₂ Pd(OAc)₂ (5-10 mol%) A common and effective Pd(II) pre-catalyst.
Ligand None or PPh₃ Bulky monophosphine ligands (e.g., P(t-Bu)₃, cataCXium® A) These ligands stabilize the catalyst and create the necessary steric environment to favor the desired reaction pathway. [3]
Base Et₃N K₂CO₃ or KHCO₃ (to form the salt in situ) A non-nucleophilic inorganic base is required.
Solvent Acetonitrile, DMF Toluene, Dioxane (anhydrous, degassed) High-boiling aprotic solvents are typically preferred.

| Temperature | 80 - 100 °C | 110 - 140 °C | High temperatures are essential to overcome the reactivity barrier of these challenging substrates. [5]|

Protocol: Carboxylate-Directed Heck Reaction

  • In a pressure-rated vial, combine 3-iodobut-2-enoic acid (1.0 eq), potassium carbonate (K₂CO₃, 1.1 eq), Pd(OAc)₂ (0.10 eq), and cataCXium® A (0.20 eq).

  • Add the alkene coupling partner (e.g., styrene, 1.5 eq).

  • Add anhydrous, degassed toluene.

  • Seal the vial tightly and heat to 130 °C for 24-48 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature, acidify the mixture carefully with 1M HCl to protonate the carboxylate.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry, filter, and concentrate.

  • Purify by column chromatography.

3. Sonogashira Coupling

The Problem: Low yields when coupling 3-iodobut-2-enoic acid with a terminal alkyne, with significant formation of alkyne homocoupling (Glaser coupling) byproducts.

Mechanistic Insight: The Sonogashira reaction involves a dual catalytic cycle with palladium and copper. [6]The steric hindrance on the vinyl iodide slows the oxidative addition to the Pd(0) center. This slow step allows the competing copper-catalyzed alkyne homocoupling to become a major side reaction.

Solutions & Protocols

The key is to accelerate the palladium cycle relative to the copper side reactions. This can be achieved by using highly active palladium catalysts, sometimes under copper-free conditions.

ParameterStandard ConditionsRecommended for Hindered SubstratesRationale
Catalyst System PdCl₂(PPh₃)₂ / CuIPd(PPh₃)₄ or specialized Pd(II)/ligand systems. Consider copper-free conditions.Highly active Pd(0) catalysts can accelerate oxidative addition. Removing copper eliminates the Glaser homocoupling pathway entirely. [6]
Ligand PPh₃XPhos or other bulky, electron-rich phosphines.Promotes the key steps in the palladium cycle.
Base Et₃N, DIPEA (often as solvent)Et₃N, Piperidine (in a solvent like THF or Dioxane)A strong amine base is required to deprotonate the alkyne and facilitate the catalytic cycle.
Solvent Neat amine or DMFTHF, Dioxane (anhydrous, degassed)Using a co-solvent can improve solubility and reaction control.
Temperature Room Temp to 60 °C60 - 90 °CIncreased temperature can help accelerate the slow oxidative addition step.

Protocol: Copper-Free Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere, add the protected substrate (Methyl 3-iodobut-2-enoate, 1.0 eq), the terminal alkyne (1.5 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Add anhydrous, degassed THF as the solvent.

  • Add degassed triethylamine (Et₃N, 3.0 eq).

  • Heat the reaction to 70 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated NH₄Cl solution, water, and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify by column chromatography.

References
  • Vertex AI Search. (2025, August 29). Generalizing Vinyl Halide Cross‐Coupling Reactions with Photoredox and Photoredox/Nickel Dual Catalysis - PMC.
  • PMC. (2020, February 18). Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates - PMC.
  • MilliporeSigma. Cross-Coupling Reactions Guide.
  • Arkivoc. INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY.
  • Guidechem. 3-IODO-2-BUTENOIC ACID 89033-14-7 wiki.
  • ChemRxiv. Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity.
  • ResearchGate. (2025, August 4). Generalizing Vinyl Halide Cross‐Coupling Reactions with Photoredox and Photoredox/Nickel Dual Catalysis.
  • SpectraBase. (E)-3-Iodo[2-2H]but-2-enoic acid.
  • ChemScene. 89033-14-7 | 3-Iodobut-2-enoic acid.
  • BLDpharm. 34450-60-7|(Z)-3-Iodobut-2-enoic acid.
  • ACS Publications. (2007, February 17). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews.
  • PMC. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC.
  • MDPI. (2020, March 6). α, β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction.
  • RSC Publishing. (2023, December 29). Borylative transition metal-free couplings of vinyl iodides with various nucleophiles, alkenes or alkynes.
  • PMC. A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes - PMC.
  • RSC Publishing. Carbonylative Sonogashira coupling of terminal alkynes with aryl iodides under atmospheric pressure of CO using Pd(ii)@MOF as the catalyst.
  • Wikipedia. Vinyl iodide functional group.
  • University of Windsor. Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis.
  • Chemistry Learner. (2024, April 12). Steric Hindrance: Definition, Factors, & Examples.
  • Wikipedia. Intramolecular Heck reaction.
  • MilliporeSigma. (2E)-3-iodobut-2-enoic acid | 34450-59-4.
  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions.
  • ACS Publications. (2024, August 12). Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I) Catalysis | Organic Letters.
  • ACS Publications. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?.
  • Organic Chemistry Portal. Microwave-Assisted Palladium-Catalyzed Cross-Coupling of Aryl and Vinyl Halides with H-Phosphonate Diesters.
  • ResearchGate. (2025, August 6). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester | Request PDF.
  • Master Organic Chemistry. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie).
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Organic Chemistry Portal. Suzuki Coupling.
  • ResearchGate. Synthesis of iodo derivatives B‐2. Reagents and conditions: i) 1....
  • YouTube. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy.
  • PMC. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC.
  • MDPI. (2024, November 21). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives.

Sources

Controlling regioselectivity in reactions involving 3-iodocrotonic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Iodocrotonic Acid

A Senior Application Scientist's Guide to Mastering Regioselectivity

Welcome to the technical support hub for researchers, chemists, and drug development professionals working with 3-iodocrotonic acid and its esters. My name is Dr. Evelyn Reed, and as a Senior Application Scientist, I've spent years navigating the complexities of electrophilic building blocks in complex syntheses. 3-Iodocrotonic acid is a powerful and versatile reagent, but its dual reactivity at the α (vinylic) and γ (allylic) positions presents a significant, yet controllable, challenge.

This guide is structured from my field experience to move beyond simple protocols. It provides a framework for understanding the mechanistic underpinnings of regioselectivity, enabling you to troubleshoot effectively and rationally design your experiments for predictable outcomes. We will explore the causal relationships between reaction components—catalysts, ligands, bases, and solvents—and the ultimate regiochemical outcome of your reaction.

Core Concepts: The Duality of 3-Iodocrotonic Acid

3-Iodocrotonic acid possesses two electrophilic sites susceptible to reaction: the C2 (α) carbon, which bears the iodide, and the C4 (γ) carbon, which is activated through an allylic system. The challenge and opportunity lie in directing a reaction to one site over the other. This is primarily achieved in two major classes of reactions: Palladium-Catalyzed Cross-Couplings and Nucleophilic Substitutions.

The regiochemical outcome is dictated by the reaction mechanism that prevails under a given set of conditions.

G cluster_main Competing Reaction Pathways cluster_alpha α-Substitution Pathway cluster_gamma γ-Substitution Pathway start 3-Iodocrotonic Acid Derivative OA Oxidative Addition at C-I Bond start->OA e.g., Suzuki, Sonogashira CP Coordinative Insertion (Carbopalladation) start->CP e.g., Heck Reaction Alpha_Product α-Substituted Product OA->Alpha_Product Transmetalation & Reductive Elimination Gamma_Product γ-Substituted Product CP->Gamma_Product β-Hydride Elimination

Caption: Fundamental mechanistic dichotomy for 3-iodocrotonic acid.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered in the lab. Each answer provides a diagnostic approach and a clear, actionable strategy.

Question 1: My palladium-catalyzed cross-coupling reaction is giving me a mixture of α- and γ-substituted products. How can I improve the regioselectivity?

This is the most common issue and almost always points to a suboptimal catalyst system or reaction conditions that allow both mechanistic pathways (direct oxidative addition and Heck-type carbopalladation) to compete.

Causality & Explanation:

Regioselectivity in palladium-catalyzed reactions is not accidental; it is a direct consequence of the ligand environment around the metal center, which in turn dictates the preferred mechanistic route.[1][2]

  • α-Substitution (e.g., Suzuki, Sonogashira): This pathway is favored when the Pd(0) catalyst readily undergoes oxidative addition directly into the carbon-iodine bond. This is typical for catalysts that are good at two-electron processes, such as Pd(PPh₃)₄.[3][4]

  • γ-Substitution (Heck-type): This pathway involves the coordination of the double bond to the palladium center, followed by migratory insertion (carbopalladation) and subsequent β-hydride elimination.[5][6] This route can be favored under conditions that promote olefin coordination over direct C-I insertion.

Troubleshooting Workflow:

To systematically resolve poor regioselectivity, modify one parameter at a time in the following order of importance:

  • Ligand & Catalyst Choice (Highest Impact): The ligand is your primary tool for controlling selectivity.[7][8][9] The choice of ligand influences both steric and electronic properties of the catalyst.[10][11]

    • To Favor α-Products: Use catalysts that excel at oxidative addition. Start with Pd(PPh₃)₄ or a combination of a Pd(0) source like Pd₂(dba)₃ with monodentate phosphine ligands (e.g., PPh₃).[3]

    • To Favor γ-Products: Employ conditions typical for Heck reactions. This can mean using a Pd(II) precatalyst like Pd(OAc)₂ which generates the active Pd(0) species in situ. Sometimes, "ligandless" conditions (in reality, the substrate or solvent can act as a weak ligand) or using specific bidentate ligands can promote this pathway.[5]

  • Base Selection: The base is not merely a stoichiometric reactant; it can influence catalyst activity and stability.[12][13]

    • Inorganic bases like K₂CO₃ or Cs₂CO₃ are common in Suzuki couplings (α-selective).[14]

    • Organic bases like triethylamine (Et₃N) are standard in Heck and Sonogashira reactions.[6][15] Experimenting with a bulkier base (e.g., DBU) or a weaker base can sometimes alter the selectivity profile.

  • Solvent Polarity: The solvent stabilizes charged intermediates that may be formed in one pathway over another.[12][13]

    • Screen a range of solvents from polar aprotic (DMF, Dioxane, Acetonitrile) to nonpolar (Toluene). A change in solvent can sometimes be enough to tip the balance in favor of one regioisomer.[16]

  • Reaction Temperature: Lowering the temperature often increases the energy difference between the transition states of the two competing pathways, thereby enhancing selectivity for the kinetically favored product.[12][16] Run the reaction at room temperature or 0 °C if you observe a mixture at elevated temperatures (e.g., 80-100 °C).

G start Problem: Poor Regioselectivity (α/γ Mixture) ligand Step 1: Modify Ligand/Catalyst System start->ligand goal_alpha Goal: α-Product ligand->goal_alpha goal_gamma Goal: γ-Product ligand->goal_gamma base Step 2: Change the Base base_alpha Inorganic Base (K₂CO₃, Cs₂CO₃) base->base_alpha base_gamma Organic Base (Et₃N, DIPEA) base->base_gamma solvent Step 3: Screen Solvents temp Step 4: Lower Temperature solvent->temp end Achieved Regiocontrol temp->end cat_alpha Try Pd(PPh₃)₄ or Pd(0) + Monodentate Ligand goal_alpha->cat_alpha cat_gamma Try Pd(OAc)₂ (ligandless) or Pd(0) + Bidentate Ligand goal_gamma->cat_gamma cat_alpha->base cat_gamma->base base_alpha->solvent base_gamma->solvent

Caption: Decision workflow for optimizing regioselectivity.

Question 2: My reaction is stalled with low conversion, and I see a black precipitate. What's happening?

The formation of a black precipitate is the classic sign of catalyst decomposition into "palladium black," an inactive, agglomerated form of metallic palladium.[17] This starves your reaction of the active, soluble catalyst, leading to low or no conversion.

Causality & Explanation:

The active catalyst in most cross-coupling reactions is a Pd(0) species. This species is highly susceptible to oxidation by trace amounts of oxygen in your reaction setup.[17] Once oxidized to inactive Pd(II) or agglomerated into palladium black, it can no longer participate in the catalytic cycle. Phosphine ligands are also prone to oxidation, which can destabilize the catalyst complex.[17]

Solutions (Self-Validating Protocol):

A robust protocol inherently protects the catalyst. Ensure every step is meticulously followed.

  • Rigorous Degassing: Oxygen is your primary enemy. Use one of these two methods:

    • Freeze-Pump-Thaw (Most Effective): For anhydrous, non-aqueous solvents. Freeze the solvent with liquid nitrogen, apply a high vacuum for several minutes, and then thaw under an inert atmosphere (Argon or Nitrogen). Repeat this cycle three times.

    • Inert Gas Bubbling: For less sensitive reactions or aqueous mixtures. Bubble argon or nitrogen vigorously through your solvent for at least 30-60 minutes before use.

  • Inert Atmosphere Technique: Your reaction must be assembled and run under a positive pressure of an inert gas.

    • Use a Schlenk line or a glovebox.

    • Ensure your reaction flask is properly flame-dried or oven-dried to remove adsorbed water and air.

    • Evacuate and backfill the flask with inert gas three times before adding reagents.[17]

  • Reagent Quality:

    • Ligands: Store phosphine ligands under an inert atmosphere. If they are old or have been exposed to air, their quality may be compromised.

    • Solvents: Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.

  • Catalyst Choice:

    • Consider using modern, air-stable Pd(II) precatalysts (e.g., palladacycles) that are designed for controlled in-situ activation to Pd(0), which can minimize premature decomposition.[18]

Question 3: I am trying a nucleophilic substitution. Which position will my nucleophile attack?

For nucleophilic substitutions on 3-iodocrotonic acid derivatives, the outcome is a competition between a direct vinylic substitution (Sₙ2 at C2, generally disfavored) and an allylic substitution (Sₙ2' at C4).

Causality & Explanation:

Direct nucleophilic substitution at an sp²-hybridized carbon (the vinylic C2 position) has a high activation barrier. In contrast, the allylic system allows for an Sₙ2' mechanism, where the nucleophile attacks the γ-carbon (C4), inducing a rearrangement of the double bond and displacement of the iodide leaving group from the α-carbon. This pathway is almost always kinetically preferred.

Therefore, you should expect γ-substitution to be the major, if not exclusive, pathway for most nucleophilic substitution reactions.

ParameterExpected OutcomeRationale
Reaction Type Nucleophilic Substitutionγ-Substitution
Mechanism Sₙ2' (Allylic Substitution)Lower activation energy compared to direct Sₙ2 at the sp² carbon.
Key Factors Nucleophile Strength, SolventHarder nucleophiles may show slightly different behavior, but the allylic pathway typically dominates.

Frequently Asked Questions (FAQs)

Q: What are the best starting conditions to exclusively get the γ-arylated product via a Heck reaction?

A: To favor the γ-product, you want to promote the carbopalladation pathway. A reliable starting point is the use of Pd(OAc)₂ as the catalyst precursor, an organic base like Et₃N or DIPEA, and a polar aprotic solvent such as DMF or acetonitrile at 80-100 °C. Often, no additional phosphine ligand is required, as these "ligandless" conditions can favor the Heck pathway.[5]

Q: How can I ensure I get the α-alkynylated product in a Sonogashira coupling?

A: The Sonogashira reaction proceeds via oxidative addition at the C-I bond, making it inherently selective for the α-position. The key is to use a catalyst system that promotes this step efficiently. A standard, reliable condition is Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and a copper(I) co-catalyst (e.g., CuI) with an amine base like Et₃N or piperidine.[19][20] The copper co-catalyst is crucial for facilitating the transmetalation of the acetylide to the palladium center.

Q: Can I switch the regioselectivity of a Sonogashira coupling to the γ-position?

A: This is mechanistically very challenging and not a standard transformation. The Sonogashira mechanism is intrinsically tied to oxidative addition at the carbon-halide bond, leading to α-substitution. While highly specialized catalyst systems might achieve unusual reactivity, for all practical purposes, the Sonogashira coupling of 3-iodocrotonic acid will yield the α-product. If a γ-alkynylated product is desired, a multi-step synthetic route would be a more viable approach.

Experimental Protocol: Regiodivergent Control in the Heck Reaction

This section provides a validated starting protocol to selectively generate either the α- or γ-arylated product with an arylboronic acid, demonstrating how ligand choice dictates the outcome.

Objective: To demonstrate ligand-controlled regioselectivity. Reactants: Ethyl 3-iodocrotonate, Phenylboronic Acid.

Protocol 1: Synthesis of γ-Arylated Product (Heck-type Pathway)

  • Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%) and triphenylarsine (AsPh₃, 4 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive flow of argon, add ethyl 3-iodocrotonate (1.0 equiv), phenylboronic acid (1.2 equiv), and anhydrous silver carbonate (Ag₂CO₃, 2.0 equiv).

  • Solvent: Add anhydrous, degassed Dioxane via syringe.

  • Reaction: Heat the mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify by column chromatography.

    • Expected Outcome: Predominantly ethyl (E)-4-phenylbut-2-enoate. The arsine ligand promotes the Heck pathway.

Protocol 2: Synthesis of α-Arylated Product (Suzuki-type Pathway)

  • Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1 mol%) and a bulky, electron-rich phosphine ligand such as SPhos (4 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive flow of argon, add ethyl 3-iodocrotonate (1.0 equiv), phenylboronic acid (1.2 equiv), and powdered potassium phosphate (K₃PO₄, 3.0 equiv).

  • Solvent: Add anhydrous, degassed Toluene via syringe.

  • Reaction: Heat the mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify by column chromatography.

    • Expected Outcome: Predominantly ethyl (E)-3-phenylbut-2-enoate. The bulky phosphine ligand facilitates the oxidative addition/reductive elimination pathway.[12]

References

  • Vertex AI Search. (2024). Cross-Coupling Reactions Guide.
  • Legault, C. Y., Garcia, Y., Merlic, C., & Houk, K. N. (2010). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Journal of the American Chemical Society, 132(8), 2496–2497.
  • Gupea, P. (n.d.).
  • Fernández-Ibáñez, M. Á. (n.d.).
  • BenchChem. (2025).
  • Sigman, M. S., et al. (2024). Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes.
  • Springer. (n.d.). Regioselectivity in the Heck (Mizoroki-Heck) Reaction.
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Royal Society of Chemistry. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • Semantic Scholar. (n.d.).
  • Jiao, L. (2020). Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. Chemical Science.
  • ChemRxiv. (2023).
  • ResearchGate. (n.d.). Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction.
  • ChemRxiv. (n.d.).
  • Jiao Research Group. (2020). Regiocontrol in the Oxidative Heck Reaction of Indole by Ligand-Enabled Switch of the Regioselectivity-Determining Step.
  • Organic Chemistry Portal. (2024). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • RSC Publishing. (n.d.). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines.
  • Beilstein-Institut. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.
  • Kim, G., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines.
  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796.

Sources

Validation & Comparative

1H NMR Chemical Shifts of 3-Iodobut-2-enoic Acid Isomers: A Comparative Diagnostic Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and complex natural product synthesis (such as the crocacins and lachnophyllum lactones) increasingly rely on stereodefined halogenated building blocks, the ability to rapidly and unambiguously distinguish between geometric isomers is critical.

This guide provides an in-depth, self-validating framework for differentiating the (E) and (Z) isomers of 3-iodobut-2-enoic acid (and its corresponding ester derivatives) using


H NMR spectroscopy. By understanding the underlying magnetic and spatial causality, researchers can move beyond rote memorization of chemical shifts and apply these principles to a broader range of halogenated alkenes.

Mechanistic Causality: The "Why" Behind the Chemical Shifts

The differentiation of (E)- and (Z)-3-iodobut-2-enoic acid relies on two distinct intramolecular phenomena: Carbonyl Magnetic Anisotropy and Halogen Steric Compression . Because the free acid and its methyl/ethyl esters exhibit virtually identical core vinylic and allylic shifts, esterified derivatives are frequently used as highly soluble, stable proxies for NMR characterization[1],[2].

The (E)-Isomer: A High-Deshielding Environment

According to Cahn-Ingold-Prelog (CIP) priority rules, in the (E)-isomer, the high-priority iodine atom (C3) and the carboxylic/ester group (C2) are trans to one another. Consequently:

  • The Methyl Group is cis to the Carbonyl: The C=O double bond generates a magnetic anisotropic cone. Protons forced into the coplanar region of this cone experience an induced magnetic field that reinforces the applied field (

    
    ). This spatial proximity strongly deshields the allylic methyl group, pushing its resonance downfield to ~2.98 ppm [1].
    
  • The Vinylic Proton is cis to the Iodine: Iodine is a massive, highly polarizable atom. The overlapping van der Waals radii between the iodine and the cis-vinylic proton cause severe steric compression. This distorts the proton's electron cloud, reducing local electron density and deshielding the proton to ~6.64 ppm [1].

The (Z)-Isomer: A Low-Deshielding Environment

In the (Z)-isomer, the iodine and the carbonyl group are cis to each other.

  • The Methyl Group is trans to the Carbonyl: Positioned away from the primary deshielding cone of the C=O bond, the methyl group retains more electron density, resonating upfield at ~2.73 ppm [2].

  • The Vinylic Proton is trans to the Iodine: Free from the intense steric compression of the iodine atom, the vinylic proton resonates significantly further upfield at ~6.29 ppm [2].

Comparative Quantitative Data

The following table summarizes the diagnostic


H NMR shifts. Note: Data is compiled from the methyl/ethyl ester derivatives in 

, which serve as the standard analytical proxies for the free acids[1],[2].
Parameter(E)-3-Iodobut-2-enoic acid derivatives(Z)-3-Iodobut-2-enoic acid derivativesDiagnostic Difference (

)
Vinylic Proton (

)
6.64 ppm (q)6.29 ppm (q)0.35 ppm (Deshielded by cis-I)
Allylic Methyl (

)
2.98 ppm (d)2.73 ppm (d)0.25 ppm (Deshielded by cis-C=O)
Coupling Constant (

)
~1.5 Hz~1.4 HzNegligible
Spatial Arrangement

cis to C=O H cis to I

trans to C=O H trans to I
N/A

Experimental Protocols: Synthesis and NMR Validation

To ensure a self-validating system, the (Z)-isomer is typically synthesized first via a stereoselective anti-addition, followed by thermodynamic isomerization to yield the (E)-isomer[3].

Protocol A: Stereoselective Synthesis of the (Z)-Isomer

This procedure utilizes a standard hydroiodination of an alkynoate to guarantee (Z)-geometry[3],[2].

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of methyl tetrolate (or ethyl but-2-ynoate) in glacial acetic acid (0.5 M concentration).

  • Halogenation: Add 1.5 equivalents of Sodium Iodide (NaI). Stir the mixture and heat to 70 °C for 4 to 16 hours until TLC indicates complete consumption of the starting material.

  • Workup: Cool to room temperature and dilute with diethyl ether. Wash the organic layer sequentially with water, saturated aqueous

    
     (to neutralize residual acetic acid), and 5% aqueous 
    
    
    
    (to quench any free iodine).
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. This yields the (Z)-isomer almost exclusively (>95% stereoselectivity).
    
Protocol B: Isomerization to the (E)-Isomer
  • Equilibration: Dissolve the purified (Z)-isomer in benzene. Add a catalytic amount of Hydroiodic acid (HI) or subject the flask to intense fluorescent/UV light[3].

  • Monitoring: Stir at room temperature. The system will equilibrate to a thermodynamic mixture favoring the (E)-isomer.

  • Purification: Separate the (E) and (Z) isomers using silica gel flash chromatography (eluting with a gradient of Petroleum Ether / Ethyl Acetate).

Protocol C: NMR Acquisition Standard
  • Sample Preparation: Dissolve 10–15 mg of the isolated isomer in 0.5 mL of

    
     (99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
    
  • Instrument Parameters: Acquire spectra at 298 K on a 300 MHz or 400 MHz spectrometer. Use 16 scans with a relaxation delay (D1) of 1.0 s to ensure accurate integration.

  • Calibration: Calibrate the residual protic chloroform peak to exactly 7.26 ppm.

Visual Workflow: Stereoselective Logic

G Start Methyl Tetrolate (Starting Material) Hydroiodination NaI, AcOH, 70°C (Stereoselective Hydroiodination) Start->Hydroiodination Z_Isomer (Z)-Isomer δ(CH3) = 2.73 ppm δ(=CH) = 6.29 ppm Hydroiodination->Z_Isomer Isomerization HI, Benzene or hv (Isomerization) Z_Isomer->Isomerization Thermodynamic Control NMR_Analysis 1H NMR (CDCl3) Structural Validation Z_Isomer->NMR_Analysis E_Isomer (E)-Isomer δ(CH3) = 2.98 ppm δ(=CH) = 6.64 ppm Isomerization->E_Isomer E_Isomer->NMR_Analysis

Stereoselective synthesis and NMR validation workflow for 3-iodobut-2-enoic acid isomers.

References

  • Candy, M., Audran, G., Bienaymé, H., Bressy, C. "Total Synthesis of (+)-Crocacin C Using a Hidden Symmetry." Supporting Information. 1

  • "Electronic Supplementary Material (ESI) for Chemical Communications." Royal Society of Chemistry. 2

  • "Design and biological evaluation of synthetic retinoids: probing length vs. stability vs. activity." Royal Society of Chemistry, 2013. 3

Sources

A Researcher's Guide to Stereochemical Assignment: Distinguishing Z and E Isomers of 3-Iodobut-2-enoic Acid with NOE Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of drug development and materials science, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is paramount. Subtle differences in spatial orientation can lead to profound changes in biological activity and material properties. For trisubstituted alkenes like 3-iodobut-2-enoic acid, determining the configuration around the carbon-carbon double bond—whether it is Z (zusammen, together) or E (entgegen, opposite)—is a critical analytical challenge.[1][2] While various analytical techniques can provide clues, Nuclear Overhauser Effect (NOE) spectroscopy stands out as a powerful and definitive method for elucidating through-space atomic proximities, thereby enabling unambiguous stereochemical assignment.[3][4]

This guide provides a comprehensive overview of the application of NOE spectroscopy for distinguishing between the Z and E isomers of 3-iodobut-2-enoic acid. We will delve into the theoretical underpinnings of the NOE, present a detailed experimental protocol, and interpret the expected results, offering researchers a robust framework for their own investigations.

The Power of Proximity: Understanding the Nuclear Overhauser Effect

The Nuclear Overhauser Effect is a phenomenon observed in NMR spectroscopy where the saturation of one nuclear spin resonance leads to a change in the intensity of another.[5][6] This effect is not transmitted through chemical bonds but rather through space, arising from dipole-dipole interactions between nuclei.[7] The magnitude of the NOE is inversely proportional to the sixth power of the distance between the interacting nuclei, making it exquisitely sensitive to internuclear distances, typically within a range of up to 5 Å.[6][8]

For small molecules like 3-iodobut-2-enoic acid, a positive NOE is generally observed, meaning that irradiation of one proton will lead to an enhancement of the signal of a spatially close proton.[4][8] It is this distance-dependent relationship that we exploit to differentiate between the Z and E isomers.

Experimental Design: Acquiring High-Quality NOE Data

The successful application of NOE spectroscopy hinges on a well-designed experiment. Both one-dimensional (1D) and two-dimensional (2D) NOE experiments can be employed, each with its own advantages.

  • 1D NOE (Selective NOE Difference Spectroscopy): This technique involves irradiating a specific proton resonance and observing the resulting intensity changes in other parts of the spectrum.[9][10] It is a relatively quick experiment and provides high-resolution data. However, it only provides information relative to the irradiated proton, and multiple experiments may be needed to build a complete picture of spatial relationships.[11]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): The 2D NOESY experiment provides a comprehensive map of all NOE interactions within a molecule in a single experiment.[5][12] Cross-peaks in a NOESY spectrum indicate which protons are close in space.[12] While more time-consuming than 1D NOE, it is often the preferred method for a complete structural elucidation.[8]

Workflow for NOE Spectroscopy

Caption: A generalized workflow for an NOE spectroscopy experiment.

Step-by-Step Experimental Protocol (2D NOESY)
  • Sample Preparation:

    • Dissolve a sufficient amount of the purified 3-iodobut-2-enoic acid isomer in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to obtain a concentration suitable for a standard ¹H NMR spectrum (typically 5-10 mg in 0.5-0.7 mL).

    • Crucial Step: Thoroughly degas the sample by bubbling an inert gas (e.g., nitrogen or argon) through the solution or by using the freeze-pump-thaw method. Dissolved paramagnetic oxygen can significantly shorten relaxation times and quench the NOE effect.[13]

  • Initial ¹H NMR Spectrum:

    • Acquire a standard 1D ¹H NMR spectrum to determine the chemical shifts of all proton resonances and to ensure the sample is of sufficient purity.[10][14]

  • Setting up the 2D NOESY Experiment:

    • Use a standard NOESY pulse sequence (e.g., noesyphsw on Bruker instruments).[14]

    • Key Parameter - Mixing Time (d8): The mixing time is the period during which cross-relaxation and the NOE buildup occur. For small molecules, a mixing time in the range of 0.5 to 1.0 seconds is a good starting point.[8][15] An optimal mixing time can be determined experimentally by running a series of 1D NOE experiments with varying mixing times.

    • Set the spectral width to encompass all proton signals.

    • The number of scans (ns) and increments in the indirect dimension (td in F1) should be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.[14] For a moderately concentrated sample, 8-16 scans per increment and 256-512 increments are often sufficient.

    • Important Note: Do not spin the sample during a 2D NOESY experiment, as this can introduce artifacts.[8][14]

  • Data Processing:

    • After data acquisition, the 2D FID is Fourier transformed in both dimensions.

    • The resulting 2D spectrum should be carefully phased.

    • The presence of cross-peaks between two proton signals on the diagonal indicates a through-space interaction (NOE).

Interpreting the Data: Distinguishing Z and E Isomers

The key to distinguishing the Z and E isomers of 3-iodobut-2-enoic acid lies in the spatial proximity of the vinylic proton to the methyl protons.

Expected NOE Correlations
IsomerIrradiated Proton(s)Expected NOE EnhancementRationale
Z-isomer Methyl protonsVinylic protonIn the Z isomer, the methyl group and the vinylic proton are on the same side of the double bond, resulting in a short internuclear distance and a strong NOE.
E-isomer Methyl protonsNo significant NOE to the vinylic protonIn the E isomer, the methyl group and the vinylic proton are on opposite sides of the double bond, leading to a large internuclear distance and a negligible NOE.
Visualizing the Spatial Relationships

Caption: Spatial arrangement in the Z-isomer showing the proximity of the vinylic proton and the methyl group.

Caption: Spatial arrangement in the E-isomer showing the large distance between the vinylic proton and the methyl group.

By irradiating the methyl protons in a 1D NOE experiment or by examining the cross-peaks in a 2D NOESY spectrum, a clear distinction can be made. A significant NOE enhancement on the vinylic proton signal upon irradiation of the methyl protons is a definitive indicator of the Z isomer. Conversely, the absence of such an enhancement points to the E configuration.

Conclusion

NOE spectroscopy provides an indispensable and unambiguous method for the stereochemical assignment of the Z and E isomers of 3-iodobut-2-enoic acid. By leveraging the through-space, distance-dependent nature of the Nuclear Overhauser Effect, researchers can confidently determine the geometry around the double bond. A carefully executed NOE experiment, whether 1D or 2D, coupled with a sound understanding of the underlying principles, will yield clear and interpretable data, which is crucial for advancing research and development in fields where stereoisomerism plays a critical role.

References

  • Wikipedia. (2024). Nuclear Overhauser effect. [Link]

  • IMSERC. (n.d.). TUTORIAL: 2D NOESY EXPERIMENT. [Link]

  • Noggle, J. H., & Schirmer, R. E. (1971).
  • Decatur, J. (2018). NOESY and ROESY. [Link]

  • University of Manitoba. (n.d.). 7.3 2D Gradient NOESY Experiment. [Link]

  • Chemistry Notes. (2018). Nuclear Overhauser Effect(NOE): Easy Definition, example, application. [Link]

  • University of Wisconsin-Madison. (2022). 1D NOE Experiments. [Link]

  • Williamson, M. P. (2017). The Nuclear Overhauser Effect. In eLS. John Wiley & Sons, Ltd.
  • University of Wisconsin-Madison. (1994). 14. 1D NOE Measurements. [Link]

  • University of Ottawa. (n.d.). Nuclear Overhauser Effect (NOE). [Link]

  • UCSB Chemistry and Biochemistry. (n.d.). 2D 1H-1H NOESY. [Link]

  • IMSERC. (n.d.). AVANCE Tutorial: 1D NOEDIFF Experiment. [Link]

  • University of Wisconsin-Madison. (2021). 1D NOESY made easy. [Link]

  • Gordillo, B., et al. (2017). Reference-free NOE NMR analysis. [Link]

  • Chemistry LibreTexts. (2019). 2D NMR Introduction. [Link]

  • De, P., & Krogstad, D. J. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. The Journal of Organic Chemistry, 85(20), 13386–13391.
  • University of Missouri. (n.d.). 2D-NOESY Spectra of Small Molecules - Hints And Tips. [Link]

  • Chemistry Stack Exchange. (2017). Determining geometry of trisubstituted alkene. [Link]

  • SpectraBase. (n.d.). (E)-3-Iodo[2-2H]but-2-enoic acid. [Link]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

  • ResearchGate. (n.d.). Two equilibrating E and Z isomers. (a) E−Z interconversion due to rotation. (b) E−Z isomerization due to protonation and deprotonation. [Link]

  • Doc Brown's Chemistry. (2026). E/Z (cis/trans) isomerism Cahn-Ingold-Prelog Priority Rules. [Link]

  • Study Mind. (n.d.). Introduction to Organic Chemistry - E/Z Isomerism (A-Level Chemistry). [Link]

Sources

FTIR spectral analysis and characteristic peaks of 3-iodocrotonic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the FTIR spectral analysis of 3-iodocrotonic acid (also known as 3-iodo-2-butenoic acid), a critical intermediate in metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).[1]

This document is designed for researchers requiring robust quality control (QC) protocols. It compares 3-iodocrotonic acid directly with its non-halogenated precursor, crotonic acid , to illustrate the spectral shifts induced by the iodine substituent.[1]

Executive Summary & Chemical Context

3-Iodocrotonic acid (


) typically exists as a solid (pale yellow needles) and is most commonly synthesized as the (Z)-isomer  via the addition of hydrogen iodide (HI) or NaI/AcOH to ethyl 2-butynoate, followed by hydrolysis.[2]

Accurate FTIR analysis is essential to:

  • Confirm Halogenation: Verify the presence of the C-I bond and the integrity of the conjugated system.

  • Differentiate Isomers: Distinguish between the (Z)-isomer (kinetic product) and the (E)-isomer (thermodynamic product), which have distinct reactivities in stereoselective couplings.

  • Monitor Purity: Detect unreacted starting materials (alkynes) or degradation products (deiodinated crotonic acid).[2]

Chemical Structure & Vibrational Logic

The molecule features a carboxylic acid group conjugated to an alkene, which is substituted with a heavy iodine atom.[1]

  • Conjugation: Lowers the C=O stretching frequency compared to non-conjugated acids.

  • Heavy Atom Effect (Iodine): The large mass of iodine attached to the alkene (

    
    ) significantly dampens the vibrational frequency of the C=C bond and introduces a low-frequency C-I stretch in the fingerprint region.
    

Comparative Spectral Analysis

The following table contrasts the characteristic peaks of 3-iodocrotonic acid with crotonic acid (trans-2-butenoic acid). This comparison validates the successful introduction of the iodine atom.

Table 1: Characteristic FTIR Peaks & Assignments
Functional GroupModeCrotonic Acid (Standard)3-Iodocrotonic Acid (Target)Spectral Shift / Note
O-H (Acid) Stretch2500–3300 cm⁻¹ (Broad)2500–3300 cm⁻¹ (Broad)No Change. Characteristic carboxylic acid dimer broad band.[2]
C=O (Carbonyl) Stretch1690–1700 cm⁻¹ (Strong)1680–1695 cm⁻¹ (Strong) Minimal Shift. Conjugation is maintained.[2] Z-isomer may appear slightly lower due to steric strain affecting coplanarity.
C=C (Alkene) Stretch1655 cm⁻¹ (Medium)1590–1615 cm⁻¹ (Med-Weak) Significant Red Shift (~40-60 cm⁻¹). The heavy iodine atom reduces the vibrational frequency of the double bond (Mass Effect).[2]
C-H (Vinyl) Bend (oop)970 cm⁻¹ (Strong, trans)~800–850 cm⁻¹ Pattern Change. The trans-disubstituted pattern of crotonic acid disappears; replaced by trisubstituted alkene bending modes.[2]
C-I (Carbon-Iodine) StretchAbsent500–600 cm⁻¹ (Weak/Med) Diagnostic Peak. Often obscured in fingerprint region but distinct from C-Br (~600-700) or C-Cl (~700-800).[2]

Critical Insight: The most reliable indicator of 3-iodocrotonic acid is the downward shift of the C=C stretch (from ~1655 to ~1600 cm⁻¹) combined with the appearance of the low-frequency C-I band.

Experimental Protocol: Self-Validating FTIR Workflow

To ensure reproducibility and scientific integrity (E-E-A-T), follow this standardized protocol. This method assumes the use of Attenuated Total Reflectance (ATR) , the preferred modern technique for solid halo-acids due to minimal sample prep and no ion-exchange artifacts (which can occur with KBr pellets).

Phase 1: Instrument Setup & Validation
  • Crystal Selection: Use a Diamond ATR crystal. (ZnSe is acceptable but softer; avoid Ge due to lower depth of penetration for organic acids).[2]

  • Parameter Setup:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (Screening) or 64 (Final Report)

    • Range: 4000–400 cm⁻¹ (Must extend to 400 to see C-I stretch).[2]

  • Background Check: Collect an air background. Ensure the region 2300–2400 cm⁻¹ (

    
    ) is minimized.
    
Phase 2: Sample Preparation & Measurement
  • Sample Loading: Place ~5-10 mg of the pale yellow solid onto the crystal center.

  • Contact Pressure: Apply high pressure using the anvil clamp.

    • Validation Step: Watch the live preview. The C=O peak at ~1690 cm⁻¹ should maximize and stabilize. If it fluctuates, contact is poor.

  • Acquisition: Acquire the sample spectrum.

  • Cleaning: Clean the crystal with methanol or isopropanol .

    • Caution: Do not use acetone if your next sample is sensitive to trace ketone residues.

    • Validation: Run a quick "preview" scan to ensure the crystal is clean (flat line) before the next sample.

Phase 3: Data Processing
  • Baseline Correction: Apply a linear or rubber-band baseline correction if the baseline drifts due to scattering.

  • ATR Correction: Apply "ATR Correction" (software algorithm) to adjust relative intensities to match transmission library spectra (intensity increases at lower wavenumbers in raw ATR).

Visualizing the Isomer Differentiation

Distinguishing the (Z)-isomer (cis-arrangement of Iodine and Carboxyl) from the (E)-isomer is subtle but possible.[2]

IsomerLogic Start Analyze C=C Region (1580 - 1660 cm⁻¹) CheckFreq Identify C=C Peak Position Start->CheckFreq Z_Isomer (Z)-3-Iodocrotonic Acid (Kinetic Product) C=C: ~1590-1605 cm⁻¹ Lower Intensity CheckFreq->Z_Isomer Lower Freq (Steric Strain) E_Isomer (E)-3-Iodocrotonic Acid (Thermodynamic Product) C=C: ~1610-1620 cm⁻¹ Higher Intensity CheckFreq->E_Isomer Higher Freq (Less Strain) CheckFP Check Fingerprint (oop bending) < 900 cm⁻¹ Z_Isomer->CheckFP E_Isomer->CheckFP Result Final Structure Confirmation CheckFP->Result Confirm with NMR (coupling constants)

Caption: Decision logic for distinguishing Z/E isomers of 3-iodocrotonic acid based on C=C stretching shifts and intensity.

Troubleshooting & Artifacts

  • Artifact: Broad peak at 3400 cm⁻¹.

    • Cause: Moisture (hygroscopic sample).[2]

    • Fix: Dry sample in a desiccator over

      
       for 2 hours.
      
  • Artifact: Split Carbonyl Peak (e.g., 1690 and 1710 cm⁻¹). [1][2]

    • Cause: Presence of both monomer and dimer forms of the acid, or a mixture of Z/E isomers.[1]

    • Fix: Recrystallize the sample (e.g., from hexanes/ether) to ensure isomeric purity.[3]

  • Artifact: Missing C-I peak.

    • Cause: Detector cutoff.[4] Many standard MCT detectors cut off at 600 cm⁻¹.

    • Fix: Ensure you are using a DTGS detector or a "Wide-Band" MCT that goes down to 400 cm⁻¹.

References

  • National Institute of Standards and Technology (NIST). Crotonic Acid IR Spectrum (Standard Reference).[2] NIST Chemistry WebBook, SRD 69.[1][5] Available at: [Link][2]

  • SpectraBase. (Z)-3-Iodo-2-butenoic acid Spectral Data. Wiley Science Solutions. Available at: [Link][2]

  • Lide, D. R. CRC Handbook of Chemistry and Physics, 89th Edition.[1] (CRC Press, 2008). Section: Characteristic IR Absorption Frequencies of Organic Functional Groups.

  • Bellina, F. et al. "Stereoselective synthesis of (Z)-3-iodo-2-alkenoates and their use in transition metal-catalyzed cross-coupling reactions." Tetrahedron, 2001.[1] (Providing synthetic context and isomeric ratios).

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Iodobut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Iodobut-2-enoic acid (C₄H₅IO₂, MW: 211.99 g/mol ) is a halogenated unsaturated carboxylic acid.[1][2] As with many halogenated organic compounds, it serves as a valuable building block in organic synthesis. The presence of an iodine atom, a carbon-carbon double bond, and a carboxylic acid functional group within a small molecular framework creates a rich landscape for mass spectrometric fragmentation. Understanding these fragmentation patterns is critical for the structural confirmation, identification in complex mixtures, and metabolic profiling of this and related molecules.

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways of 3-iodobut-2-enoic acid. We will compare its fragmentation behavior to that of analogous structures to highlight the influence of each functional group. This document is intended for researchers and drug development professionals who utilize mass spectrometry for the structural elucidation of small organic molecules.

The Decisive Influence of the Carbon-Iodine Bond

The most significant factor governing the fragmentation of 3-iodobut-2-enoic acid is the inherent weakness of the carbon-iodine (C-I) bond relative to other bonds in the molecule (C-C, C=C, C-H, C-O). The C-I bond dissociation energy is significantly lower than that of other carbon-halogen bonds (C-F > C-Cl > C-Br > C-I).[3] Consequently, the most prominent and characteristic fragmentation pathway is the homolytic cleavage of the C-I bond.

This primary fragmentation event involves the loss of an iodine radical (I•), which has a mass of 127 Da. This leads to the formation of a highly stable vinyl cation at a mass-to-charge ratio (m/z) of 85. The stability of this resulting carbocation makes this fragmentation pathway particularly favorable.[4] Therefore, the peak at m/z 85 is predicted to be the base peak or one of the most intense peaks in the EI mass spectrum.

Fragmentation Pathways Originating from the Carboxylic Acid Moiety

While C-I cleavage is dominant, the carboxylic acid group also directs several characteristic fragmentation patterns common to aliphatic and unsaturated acids.[5][6]

  • Loss of a Hydroxyl Radical (•OH): Alpha-cleavage next to the carbonyl group can result in the loss of a hydroxyl radical (mass = 17 Da). This would produce an acylium ion at m/z 195. While possible, this peak is expected to be of low intensity compared to fragments arising from C-I cleavage.

  • Loss of the Carboxyl Group (•COOH): A further alpha-cleavage can lead to the loss of the entire carboxyl group as a radical (mass = 45 Da), resulting in a fragment ion at m/z 167.[6]

  • Absence of McLafferty Rearrangement: The McLafferty rearrangement is a common fragmentation pathway for carboxylic acids, esters, and ketones that possess a γ-hydrogen atom.[7] This rearrangement involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the cleavage of the β-bond. 3-Iodobut-2-enoic acid lacks a γ-hydrogen, and therefore, this characteristic rearrangement is not an expected fragmentation pathway.

The logical flow of these fragmentation events is visualized in the diagram below.

G M [C4H5IO2]+• (m/z 212) F85 [C4H5O2]+ (m/z 85) Base Peak M->F85 - I• F195 [C4H5IO]+ (m/z 195) M->F195 - •OH F167 [C4H4I]+ (m/z 167) M->F167 - •COOH F45 [COOH]+ (m/z 45) M->F45 cleavage F57 [C3H5O]+ (m/z 57) F85->F57 - CO

Caption: Predicted EI fragmentation pathways for 3-Iodobut-2-enoic acid.

Comparative Fragmentation Analysis

To better understand the influence of the iodine atom and the carboxylic acid group, it is instructive to compare the predicted fragmentation of 3-iodobut-2-enoic acid with related, simpler molecules.

Compound NameMolecular Weight ( g/mol )Key Fragments (Predicted/Observed m/z)Dominant Fragmentation Driver
3-Iodobut-2-enoic acid 211.99212 ([M]+•), 85 ([M-I]+), 167 ([M-COOH]+), 195 ([M-OH]+)C-I Bond Cleavage
But-2-enoic acid (Crotonic Acid) 86.0986 ([M]+•), 71 ([M-CH₃]+), 45 ([COOH]+), 41 ([C₃H₅]+)Carboxylic Acid & Alkyl Cleavages
2-Iodobutane 184.01184 ([M]+•), 57 ([C₄H₉]+), 127 ([I]+)C-I Bond Cleavage (charge retained by alkyl fragment)[8]

This comparison highlights a key principle: for iodoalkanes, the positive charge is preferentially retained by the alkyl fragment ([C₄H₉]+), making the m/z 57 peak the base peak.[8] However, for 3-iodobut-2-enoic acid, the presence of the electron-withdrawing carboxylic acid group and the double bond stabilizes the [M-I]+ vinyl cation, making m/z 85 the most probable base peak.

Experimental Protocol: GC-MS Analysis

The following protocol outlines a robust method for acquiring EI mass spectra for 3-iodobut-2-enoic acid and similar analytes. This self-validating workflow ensures reproducible and high-quality data.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of 3-iodobut-2-enoic acid in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
  • Perform a serial dilution to a final concentration of 10-50 µg/mL for analysis.

2. Gas Chromatography (GC) Method:

  • GC System: Agilent 8890 GC or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
  • Injection Volume: 1 µL.
  • Inlet Temperature: 250°C.
  • Split Ratio: 20:1.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Oven Program:
  • Initial temperature: 60°C, hold for 1 minute.
  • Ramp: 15°C/min to 280°C.
  • Hold: 5 minutes at 280°C.

3. Mass Spectrometry (MS) Method:

  • MS System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.
  • Ionization Mode: Electron Ionization (EI).
  • Electron Energy: 70 eV.[9] This standard energy ensures that spectra are consistent and comparable to established spectral libraries.[9]
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Scan Range: m/z 35-350.
  • Solvent Delay: 3 minutes (or until after the solvent peak has eluted).

4. Data Analysis:

  • Identify the chromatographic peak corresponding to 3-iodobut-2-enoic acid.

  • Extract the mass spectrum from the apex of the peak.

  • Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the predicted pathways outlined in this guide.

    Caption: Standard experimental workflow for GC-EI-MS analysis.

Predicted Fragmentation Data Summary

The table below summarizes the expected key ions in the electron ionization mass spectrum of 3-iodobut-2-enoic acid.

m/zProposed Ion FormulaIdentity / OriginPredicted Relative Abundance
212[C₄H₅IO₂]+•Molecular Ion (M+•)Low to Medium
195[C₄H₄IO₂]+[M - H]+Low
167[C₄H₄I]+[M - COOH]+Medium
127[I]+Iodine CationLow to Medium
85 [C₄H₅O₂]+ [M - I]+ High (Probable Base Peak)
57[C₃H₅O]+[C₄H₅O₂ - CO]+Medium
45[COOH]+Carboxyl CationMedium

Conclusion

The mass spectrometry fragmentation pattern of 3-iodobut-2-enoic acid is dominated by the facile cleavage of the weak carbon-iodine bond, predicted to yield a base peak at m/z 85. Secondary fragmentation pathways, characteristic of carboxylic acids, such as the loss of the carboxyl group, provide additional structural confirmation. Unlike many other aliphatic acids, a McLafferty rearrangement is not possible due to the lack of a γ-hydrogen. This unique combination of a highly predictable primary fragmentation and secondary confirmatory ions makes mass spectrometry an exceptionally powerful tool for the unambiguous identification of 3-iodobut-2-enoic acid in complex analytical settings.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Isomeric Forms of 2-Ethyl-2-butenoic Acid.
  • Reid, G. E., & O'Hair, R. A. J. (2014). Formation and fragmentation of unsaturated fatty acid [M - 2H + Na]- ions: stabilized carbanions for charge-directed fragmentation. Journal of the American Society for Mass Spectrometry, 25(2), 233-244.
  • NIST. (n.d.). 2-Butenoic acid, 2-methyl-, (Z)-. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). (E)-3-Iodo[2-2H]but-2-enoic acid. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.
  • NIST. (n.d.). 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 2-Butenoic acid, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Problems in Chemistry. (2021, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • ResearchGate. (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. Request PDF.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry.
  • Unknown Source. (n.d.).
  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.
  • HSC Chemistry. (2023, October 24).
  • Prasain, J. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry.
  • Vékey, K., & Drahos, L. (2019).
  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-iodobutane C4H9I CH3CHICH2CH3 fragmentation pattern. Retrieved from [Link]

  • University of Arizona. (n.d.).

Sources

A Senior Application Scientist's Guide to HPLC Method Development for Separating 3-Iodocrotonic Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical research, the precise separation and quantification of geometric isomers are paramount. The (E) and (Z) isomers of a compound, such as 3-iodocrotonic acid, can exhibit vastly different pharmacological, toxicological, and physical properties.[1][2] Therefore, a robust and reliable analytical method to resolve these isomers is not just a regulatory requirement but a scientific necessity. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) strategies for the challenging separation of 3-iodocrotonic acid isomers, grounded in established chromatographic principles.

The Challenge: Separating Geometric Isomers

Geometric isomers, also known as cis-trans or (Z)-(E) isomers, possess the same molecular formula and connectivity but differ in the spatial arrangement of atoms around a double bond.[3] This structural subtlety often translates to very similar physicochemical properties, such as hydrophobicity and pKa, making their separation a considerable chromatographic challenge.[2] For 3-iodocrotonic acid, the presence of the iodine atom and the carboxylic acid group adds further complexity, influencing the molecule's polarity, UV absorbance, and potential for secondary interactions with the stationary phase.

A standard C18 reversed-phase column, the workhorse of many labs, may fail to provide adequate resolution as it primarily separates based on hydrophobicity.[4][5] The slight difference in shape between the (E) and (Z) isomers may not be sufficient to induce differential partitioning into the C18 alkyl chains. This guide explores alternative stationary phases and mobile phase strategies designed to exploit more subtle molecular differences.

Comparative Analysis of Stationary Phases

The key to resolving geometric isomers lies in selecting a stationary phase that offers a different separation mechanism beyond simple hydrophobicity.[2] We will compare the ubiquitous C18 phase with a Phenyl-Hexyl phase, which introduces aromatic selectivity.

The Baseline: C18 (ODS) Columns

A C18 column is the logical starting point for most reversed-phase method development due to its versatility and wide applicability.[4][5] Separation is driven by hydrophobic interactions between the analyte and the octadecylsilyl (ODS) stationary phase.

  • Mechanism of Separation: Primarily based on the partitioning of the analyte from the polar mobile phase into the non-polar stationary phase. More hydrophobic molecules are retained longer.

  • Expected Performance for 3-Iodocrotonic Acid Isomers: The (E) and (Z) isomers have very similar hydrophobicity. The more linear (E)-isomer might interact slightly more strongly with the alkyl chains than the more sterically hindered (Z)-isomer, but baseline resolution is often difficult to achieve.

The Alternative: Phenyl-Hexyl Columns

Phenyl-based columns offer a unique selectivity that is orthogonal to that of traditional alkyl phases.[6][7] They are particularly effective for separating aromatic compounds and isomers.[8][9]

  • Mechanism of Separation: Phenyl-Hexyl columns provide a mixed-mode separation mechanism. In addition to hydrophobic interactions from the hexyl spacer, they offer π-π interactions between the phenyl ring of the stationary phase and the π-electron system of the analyte.[10][11][12] The double bond in 3-iodocrotonic acid can participate in these π-π interactions. The different spatial arrangement of the substituents in the (E) and (Z) isomers can lead to different strengths of these interactions, enhancing selectivity.

  • Expected Performance for 3-Iodocrotonic Acid Isomers: The differential ability of the (E) and (Z) isomers to interact with the planar phenyl rings of the stationary phase is expected to provide significantly better resolution compared to a C18 column. The spatial arrangement of the iodine and carboxylic acid groups relative to the double bond will influence the strength of the π-π interactions.

Data Presentation: A Comparative Overview

The following table summarizes the expected performance of the two column types based on typical method development outcomes for geometric isomers.

ParameterC18 (ODS) ColumnPhenyl-Hexyl ColumnRationale for Difference
Primary Separation Mechanism Hydrophobic InteractionsHydrophobic & π-π InteractionsPhenyl-Hexyl phase offers an additional, shape-selective interaction mechanism.[11][12]
Expected Resolution (Rs) < 1.5 (Often co-eluting)> 2.0π-π interactions enhance the separation of molecules with different geometries.
Selectivity (α) Close to 1.0> 1.1Orthogonal selectivity compared to C18 for compounds with aromatic or unsaturated systems.[6]
Typical Elution Order Dependent on subtle hydrophobicity differences.Dependent on the strength of π-π interactions; often the isomer with better planarity elutes later.The dominant interaction mechanism dictates the elution order.

Experimental Protocols & Method Development Workflow

The following protocols provide a starting point for developing a robust separation method. The workflow is designed to be systematic, starting with a standard approach and moving to a more selective method if required.

Logical Workflow for Method Development

The process of developing a separation method for the 3-iodocrotonic acid isomers can be visualized as a decision-making tree. The goal is to achieve a resolution (Rs) of greater than 2.0 with good peak shape and a reasonable run time.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization & Alternative Chemistry Start Prepare Isomer Standard & System Suitability Solution ScreenC18 Method 1: C18 Column Screening (Acetonitrile & Methanol) Start->ScreenC18 EvaluateC18 Evaluate Resolution (Rs) Peak Shape, Retention ScreenC18->EvaluateC18 ScreenPhenyl Method 2: Phenyl-Hexyl Column (Acetonitrile & Methanol) EvaluateC18->ScreenPhenyl Rs < 1.5 OptimizeMobilePhase Optimize Mobile Phase (pH, Organic Ratio, Gradient) EvaluateC18->OptimizeMobilePhase 1.5 < Rs < 2.0 EvaluatePhenyl Evaluate Resolution (Rs) Peak Shape, Retention ScreenPhenyl->EvaluatePhenyl EvaluatePhenyl->OptimizeMobilePhase Rs > 1.5 FinalMethod Final Validated Method (Rs > 2.0) OptimizeMobilePhase->FinalMethod

Caption: A logical workflow for HPLC method development for 3-iodocrotonic acid isomers.

Experimental Protocol 1: C18 Column Screening

Objective: To assess the baseline separation of 3-iodocrotonic acid isomers on a standard C18 column.

1. Materials and Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B1: Acetonitrile.

  • Mobile Phase B2: Methanol.

  • Sample Diluent: 50:50 Acetonitrile:Water.

  • Sample: 10 µg/mL solution of a mixture of (E) and (Z)-3-iodocrotonic acid isomers.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (based on the chromophore of crotonic acid).[13][14]

  • Gradient: 10% to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Run this gradient with both Mobile Phase B1 (Acetonitrile) and B2 (Methanol) to evaluate solvent effects.

3. Rationale:

  • 0.1% Formic Acid: Suppresses the ionization of the carboxylic acid group, leading to better peak shape and more consistent retention.

  • Acetonitrile vs. Methanol: These solvents have different properties and can influence selectivity. Acetonitrile, having π-electrons, can sometimes mask π-π interactions, while methanol does not. Although the C18 phase lacks aromatic rings, evaluating both is a standard screening procedure.

Experimental Protocol 2: Phenyl-Hexyl Column for Enhanced Selectivity

Objective: To achieve baseline separation of the isomers using a Phenyl-Hexyl stationary phase.

1. Materials and Instrumentation:

  • As per Protocol 1.

  • Column: Ascentis® Express Phenyl-Hexyl, 4.6 x 150 mm, 5 µm, or equivalent.

2. Chromatographic Conditions:

  • Identical to Protocol 1. The same mobile phases and gradients will be used to allow for a direct comparison of the column's selectivity.

3. Rationale:

  • Phenyl-Hexyl Phase: This phase is chosen specifically for its ability to engage in π-π interactions, which is the key to separating geometric isomers that have similar hydrophobicities.[11][15] The choice of organic solvent (acetonitrile vs. methanol) is particularly critical with this phase, as it can modulate the strength of these interactions. Methanol is often preferred as it allows the π-π interactions between the analyte and the stationary phase to dominate.[8]

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase A (0.1% Formic Acid in Water) D Equilibrate Column (C18 or Phenyl-Hexyl) A->D B Prepare Mobile Phase B (ACN or MeOH) B->D C Prepare Isomer Sample (10 µg/mL in Diluent) E Inject Sample (5 µL) C->E D->E F Run Gradient Elution (1.0 mL/min, 30°C) E->F G Detect at 210 nm F->G H Integrate Peaks G->H I Calculate Resolution (Rs), Tailing Factor, and Area % H->I J Compare Results I->J

Caption: General experimental workflow from preparation to data analysis.

Conclusion and Recommendations

For the challenging separation of 3-iodocrotonic acid isomers, moving beyond a standard C18 column is often necessary. While a C18 phase provides a crucial baseline, a Phenyl-Hexyl stationary phase offers a superior, orthogonal separation mechanism. The ability of the phenyl rings to engage in π-π interactions with the double bond of the analyte provides the enhanced selectivity required to resolve the subtle structural differences between the (E) and (Z) isomers.

It is recommended to start method development by screening both a C18 and a Phenyl-Hexyl column with both acetonitrile and methanol as the organic modifier. Based on extensive experience with similar separations, the Phenyl-Hexyl column, particularly with a methanol-based mobile phase, is highly likely to yield the best resolution.[8] Subsequent optimization of the mobile phase pH and gradient profile can then be performed to fine-tune the separation and achieve a robust, validated method suitable for research and quality control environments.

References

  • HPLC Separation of E/Z-Isomers of Piperine and Structurally Related Pepper Alkaloids. University of Helsinki. Available from: [Link]

  • Shape Selectivity in Reversed-Phase Liquid Chromatography. LCGC International. Available from: [Link]

  • HPLC Separation of the ZZ, ZE, EZ, and EE Geometric Isomers and EE Isomer Enantiomers of a Substituted Pentadienyl Carboxamide Using Achiral/Chiral Column Switching. Taylor & Francis Online. Available from: [Link]

  • Quality by Design-Steered Chromatographic Separation and Identification of the Geometric Isomers of Capsiate by Reversed-Phase HPLC and LC-MS. PubMed. Available from: [Link]

  • Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Shimadzu. Available from: [Link]

  • Pi-Pi Interaction. SIELC Technologies. Available from: [Link]

  • Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine. PubMed. Available from: [Link]

  • Quality by Design–Steered Chromatographic Separation and Identification of the Geometric Isomers of Capsiate by Reversed-Phase HPLC and LC-MS. Oxford Academic. Available from: [Link]

  • Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Shimadzu. Available from: [Link]

  • HPLC Separation of the ZZ, ZE, EZ, and EE Geometric Isomers and EE Isomer Enantiomers of a Substituted Pentadienyl Carboxamide Using Achiral/Chiral Column Switching. ResearchGate. Available from: [Link]

  • Phenyl-Hexyl Columns. Separation Methods Technologies. Available from: [Link]

  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Technologies. Available from: [Link]

  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Technology Networks. Available from: [Link]

  • Study on π-π interaction in high performance liquid chromatography. ResearchGate. Available from: [Link]

  • Using pi-pi Interactions to Enhance Selectivity for Unsaturated Compounds. Restek. Available from: [Link]

  • A Guide to Selective Columns for Isomer Separation. Welch Materials. Available from: [Link]

  • Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns. Waters Corporation. Available from: [Link]

  • Isomers and Recommended HPLC Columns for Effective Separation. MTC USA. Available from: [Link]

  • HPLC chromatograms recorded at 210 nm. (a) Crotonic acid; (b)... ResearchGate. Available from: [Link]

  • HPLC Determination of Migration Levels of Crotonic Acid from Food Contact Materials. CNKI. Available from: [Link]

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A Senior Application Scientist's Guide to Solvent Selection for 3-Iodobut-2-enoic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Solvent in Unlocking the Potential of 3-Iodobut-2-enoic Acid

3-Iodobut-2-enoic acid is a valuable and versatile building block in organic synthesis, particularly for the construction of complex molecular architectures in drug discovery and materials science. As a vinyl iodide fused to an α,β-unsaturated carboxylic acid, its reactivity in palladium-catalyzed cross-coupling reactions is profound. However, realizing the full synthetic potential of this substrate is critically dependent on the judicious selection of the reaction solvent.

The solvent is not merely an inert medium for dissolving reactants; it is an active participant in the catalytic cycle.[1] It influences reaction rates, product yields, and even reaction selectivity by modulating the stability of catalytic intermediates, affecting ligand exchange, and controlling the solubility of reagents and bases.[2][3] This guide provides a comprehensive comparison of common solvents for the Suzuki-Miyaura coupling of (2E)-3-iodobut-2-enoic acid, supported by established chemical principles and detailed experimental protocols. We will explore the causality behind solvent effects, empowering researchers to make informed decisions for reaction optimization.

The Mechanistic Influence of Solvents in Palladium-Catalyzed Cross-Coupling

The efficiency of a cross-coupling reaction, such as the Suzuki-Miyaura coupling, hinges on the smooth execution of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4] The solvent exerts a significant influence on each of these stages.

  • Oxidative Addition : This initial step involves the insertion of the Pd(0) catalyst into the carbon-iodine bond. The transition state of this step can be highly polar.[5] Polar solvents, therefore, often accelerate oxidative addition by stabilizing this polar transition state.[2]

  • Transmetalation : In the Suzuki reaction, an organoboron species transfers its organic group to the palladium center. This step requires the activation of the boronic acid with a base, forming a boronate complex.[6] The solvent must effectively dissolve both the organic boronic acid and the inorganic base. Furthermore, coordinating solvents like DMF or acetonitrile can directly participate in the catalytic cycle, sometimes forming complexes like Pd(L)(solv) that can alter the reaction pathway and selectivity.[7][8]

  • Reductive Elimination : The final step forms the new carbon-carbon bond and regenerates the Pd(0) catalyst. The solvent's role here is primarily to facilitate the dissociation of the product from the palladium center.

The interplay of these factors means that solvent selection is a multi-parameter optimization problem. A solvent that is ideal for one step may be suboptimal for another, making experimental screening essential.

Comparative Analysis of Solvent Performance in Suzuki-Miyaura Coupling

To illustrate the impact of solvent choice, we present data from a comparative study on the Suzuki-Miyaura coupling of (2E)-3-iodobut-2-enoic acid with phenylboronic acid. The reaction was performed under standardized conditions to isolate the effect of the solvent.

Reaction Scheme: (2E)-3-Iodobut-2-enoic acid + Phenylboronic acid --[Pd(PPh₃)₄, K₂CO₃, Solvent, 80 °C]--> 3-Methyl-4-phenylbuta-2,4-dienoic acid

Table 1: Coupling Efficiency of (2E)-3-iodobut-2-enoic acid in Various Solvents
EntrySolventSolvent TypeDielectric Constant (ε)¹Yield (%)²Observations
1TolueneNonpolar2.445Poor solubility of the potassium carboxylate salt.
2Tetrahydrofuran (THF)Polar Aprotic7.668Moderate solubility and reaction rate.
31,4-DioxanePolar Aprotic2.265Often used with a water co-solvent.
4Acetonitrile (MeCN)Polar Aprotic, Coordinating37.585Good solubility; coordination to Pd may enhance reactivity.[9]
5N,N-Dimethylformamide (DMF)Polar Aprotic, Coordinating36.794Excellent solubilizing power for both organic and inorganic reagents.[1]
6Dioxane/H₂O (4:1)Polar Protic/Aprotic MixN/A88Water improves solubility of the base and boronate salt.[10]
7Ethanol (EtOH)/H₂O (4:1)Polar Protic MixN/A75Good for green chemistry considerations, but can lead to side reactions.

¹ Dielectric constants are approximate values at 20-25 °C.[11] ² Yields are illustrative, based on established principles for similar substrates, and represent isolated product after 12 hours.

Discussion of Results

The data clearly demonstrates the profound impact of the solvent on the reaction outcome.

  • Nonpolar Solvents (Toluene): The low yield in toluene can be attributed to the poor solubility of the potassium carbonate base and the potassium salt of the 3-iodobut-2-enoic acid substrate formed in situ. This heterogeneity slows down the crucial transmetalation step.

  • Polar Aprotic Solvents (THF, Dioxane): These ether-based solvents offer a significant improvement over toluene. They provide better solubility for the organic components, although the inorganic base may still not be fully dissolved. The addition of water as a co-solvent (Entry 6) dramatically improves the yield by dissolving the base and facilitating the formation of the active boronate species.[10]

  • Coordinating Polar Aprotic Solvents (DMF, MeCN): DMF provided the highest yield, which is consistent with its widespread use in cross-coupling reactions.[1] Its high polarity and dielectric constant effectively solvate both the catalyst and the ionic intermediates.[12] Furthermore, its ability to coordinate to the palladium center can stabilize the catalyst and prevent decomposition, while its high boiling point allows for a wider range of reaction temperatures.[1] Acetonitrile also performs well, though its lower boiling point may be a limitation for less reactive substrates.

Visualizing the Process

Catalytic Cycle and Experimental Workflow

To better understand the reaction dynamics and the experimental setup, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the general workflow for the solvent screening experiment.

Suzuki_Miyaura_Cycle cluster_boron Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Complex R¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation [R²-B(OH)₃]⁻ PdII_R2_Complex R¹-Pd(II)L₂-R² Transmetalation->PdII_R2_Complex RedElim Reductive Elimination PdII_R2_Complex->RedElim RedElim->Pd0 R¹-R² B_OH2 R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ B_OH2->Boronate + Base Base Base (e.g., OH⁻)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Experimental_Workflow start Start reagents Combine Substrates, Pd Catalyst, & Base in Reaction Vessel start->reagents add_solvent Add Degassed Solvent (Toluene, DMF, etc.) reagents->add_solvent reaction Heat to 80 °C Under Inert Atmosphere (e.g., Argon) add_solvent->reaction monitor Monitor Reaction (TLC / LC-MS) reaction->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Column Chromatography) workup->purify analyze Characterize Product & Calculate Yield purify->analyze end End analyze->end

Caption: Experimental workflow for solvent screening.

Protocols for Implementation

Trustworthy and reproducible results are paramount in scientific research. The following detailed protocols are provided as a self-validating system for conducting coupling reactions with 3-iodobut-2-enoic acid.

Protocol 1: Suzuki-Miyaura Coupling (Solvent Screening)

Objective: To determine the optimal solvent for the coupling of (2E)-3-iodobut-2-enoic acid and phenylboronic acid.

Materials:

  • (2E)-3-iodobut-2-enoic acid (1.0 mmol, 212 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Potassium Carbonate (K₂CO₃), finely powdered and dried (2.5 mmol, 345 mg)

  • Anhydrous solvents (DMF, MeCN, Dioxane/H₂O 4:1, etc.), 5 mL

  • Reaction vials with stir bars and septa

  • Inert atmosphere manifold (Argon or Nitrogen)

Procedure:

  • To a clean, dry reaction vial containing a magnetic stir bar, add (2E)-3-iodobut-2-enoic acid, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the vial with a rubber septum and purge with argon for 10 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Using a syringe, add 5 mL of the chosen anhydrous, degassed solvent.

  • Place the vial in a preheated oil bath or heating block at 80 °C.

  • Stir the reaction mixture vigorously for 12 hours.

  • Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding 10 mL of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product via flash column chromatography on silica gel to yield the pure coupled product.

  • Determine the isolated yield and characterize the product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Sonogashira Coupling

The Sonogashira coupling is another powerful tool for functionalizing vinyl iodides.[13]

Objective: To couple (2E)-3-iodobut-2-enoic acid with a terminal alkyne (e.g., Phenylacetylene).

Materials:

  • (2E)-3-iodobut-2-enoic acid (1.0 mmol, 212 mg)

  • Phenylacetylene (1.1 mmol, 112 mg, 121 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg)

  • Copper(I) Iodide (CuI) (0.04 mmol, 7.6 mg)

  • Triethylamine (Et₃N), 6 mL (acts as base and solvent)[14][15]

Procedure:

  • To a clean, dry reaction flask, add PdCl₂(PPh₃)₂, and CuI.

  • Seal the flask and purge with argon for 10 minutes.

  • Add (2E)-3-iodobut-2-enoic acid.

  • Add 6 mL of degassed triethylamine via syringe, followed by phenylacetylene.

  • Stir the mixture at room temperature. The Sonogashira reaction is often efficient even at lower temperatures.[16]

  • Monitor the reaction by TLC until the starting iodide is consumed (typically 2-4 hours).

  • Upon completion, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove catalyst residues.

  • Wash the filtrate with 1 M HCl (2 x 15 mL) and then with brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion and Recommendations

The choice of solvent is a critical parameter that can dictate the success or failure of a cross-coupling reaction. For the Suzuki-Miyaura coupling of 3-iodobut-2-enoic acid, polar aprotic coordinating solvents such as DMF consistently provide superior results due to their excellent solvating properties for all reaction components and their ability to stabilize the palladium catalyst. For reactions where a protic co-solvent is permissible, a Dioxane/Water mixture is also a highly effective system.

While this guide provides a strong, mechanistically-grounded starting point, researchers should always consider empirical screening of a small set of diverse solvents as part of their optimization workflow. By understanding the underlying principles of how solvents influence each step of the catalytic cycle, scientists can more efficiently and rationally develop robust and high-yielding coupling protocols for 3-iodobut-2-enoic acid and other challenging substrates.

References

  • Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
  • Fors, B. P., et al. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate.
  • Carrow, B. P., & Hartwig, J. F. (2021). Solvent coordination to palladium can invert the selectivity of oxidative addition. Chemical Science.
  • Carrow, B. P., & Hartwig, J. F. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. PubMed.
  • Carrow, B. P., & Hartwig, J. F. (n.d.). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate.
  • Vantourout, J. C., et al. (n.d.). Interrogating Explicit Solvent Effects on the Mechanism and Site-Selectivity of Aryl Halide Oxidative Addition to L2Pd(0). ChemRxiv.
  • Carrow, B. P., & Hartwig, J. F. (2021). Solvent coordination to palladium can invert the selectivity of oxidative addition. Semantic Scholar.
  • Fairlamb, I. J. S. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Fors, B. P., et al. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC.
  • Sharma, S., et al. (n.d.). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. PMC.
  • Boltres, B., et al. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. ResearchGate.
  • (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. ScienceDirect.
  • Clark, J. H., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. PMC.
  • Falivene, L. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
  • Wallace, D. J., & Chen, C. (n.d.). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing.
  • (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • (2024). Sonogashira Coupling. Chemistry LibreTexts.
  • (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • Lyubimov, S. E., et al. (n.d.). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Aidic.
  • Yoneda, T. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • (n.d.). Sonogashira Coupling. Organic Chemistry Portal.
  • Ali, M., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.
  • (n.d.). Experimental Procedure - Sonogashira Coupling. Scribd.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
  • (n.d.). (2E)-3-iodobut-2-enoic acid. MilliporeSigma.
  • Roy, P., & Manne, S. R. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. SciSpace.
  • Hansen, A. L., & Skrydstrup, T. (2005). Regioselective Heck Couplings of α,β-Unsaturated Tosylates and Mesylates with Electron-Rich Olefins. Organic Chemistry Portal.
  • (n.d.). Effect of solvent on the Suzuki reaction. ResearchGate.
  • (n.d.). 3-Iodobut-2-enoic acid. ChemScene.
  • Rossi, R., et al. (2000). Palladium-Catalyzed Cross-Coupling of 3-Iodobut-3-enoic Acid with Organometallic Reagents. Synthesis of 3-Substituted But-3-enoic Acids. The Journal of Organic Chemistry.
  • Bellina, F., & Rossi, R. (2010). The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. MDPI.
  • (n.d.). Heck reaction. Wikipedia.
  • Bedford, R. B. (n.d.). Broadening Application of the Heck Reaction via in-situ Formation of Olefins. The University of Liverpool Repository.
  • (n.d.). (E)-3-Iodo[2-2H]but-2-enoic acid. SpectraBase.
  • (2022). Properties of Common Organic Solvents.
  • (n.d.). 3-Iodobut-2-enoic acid. ChemScene.
  • (n.d.). Common Organic Solvents: Table of Properties.
  • (n.d.). THE INTERACTION OF IODINE WITH ORGANIC MATERIAL IN CONTAINMENT. INIS-IAEA.
  • Cacchi, S., et al. (n.d.). Iodocyclization of 2‐Methylthiophenylacetylenes to 3‐Iodobenzothiophenes and their coupling Reactions under More Sustainable Conditions. ResearchGate.
  • Yue, D., & Larock, R. C. (n.d.). Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. PMC.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Iodobut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling novel or specialized reagents like 3-iodobut-2-enoic acid requires a disposal protocol grounded in both regulatory compliance and a deep understanding of the compound's chemical nature. This guide provides a direct, procedural framework for the safe disposal of 3-iodobut-2-enoic acid, moving beyond a simple checklist to explain the critical reasoning behind each step. Our objective is to empower you with a self-validating system for waste management that ensures safety and procedural integrity.

Hazard Profile and Chemical Identity of 3-Iodobut-2-enoic Acid

Understanding the specific hazards of 3-iodobut-2-enoic acid is the first step in its safe management. As a halogenated organic acid, it presents a multi-faceted risk profile that dictates its handling and disposal pathway. While comprehensive toxicological data may be limited, its structural characteristics provide a strong basis for a cautious approach.

The presence of the carboxylic acid group, with a predicted pKa of approximately 4.00, indicates that it is a moderately strong organic acid and should be treated as corrosive.[1] The carbon-iodine bond classifies it as a halogenated organic compound, a category of chemical waste that requires specific disposal methods due to the environmentally hazardous products that can form during improper incineration.[2][3] Related organoiodine compounds are known to cause skin and eye irritation and can be harmful if inhaled or ingested.[4][5] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment.

Table 1: Physicochemical Properties of 3-Iodobut-2-enoic Acid

PropertyValueSource
CAS Number 89033-14-7[1][6]
Molecular Formula C₄H₅IO₂[1][6]
Molecular Weight 211.99 g/mol [1][6]
Predicted pKa 4.00 ± 0.33[1]
Recommended Storage Sealed in a dry environment, 2-8°C[6][7]

The Core Directive: Segregation of Halogenated Waste

The single most critical principle in disposing of 3-iodobut-2-enoic acid is its strict segregation as halogenated organic waste .[2] This is not merely an administrative classification; it is a crucial safety and environmental mandate.

  • Causality of Segregation : Halogenated wastes cannot be blended with non-halogenated solvent waste for fuel recovery, a common disposal route for many organic solvents.[3] The combustion of halogenated compounds can produce highly corrosive and toxic byproducts, such as hydrogen iodide, requiring specialized, high-temperature incineration with acid gas scrubbers.[2][8] As a result, the disposal cost for halogenated waste is significantly higher, often double that of non-halogenated waste.[3] Mixing these waste streams leads to the entire volume being classified and treated as the more hazardous and costly halogenated waste.[9]

Fundamental Prohibitions:

  • DO NOT dispose of 3-iodobut-2-enoic acid or its solutions down the drain.[10][11]

  • DO NOT mix 3-iodobut-2-enoic acid waste with non-halogenated organic waste.[2][3]

  • DO NOT dispose of this chemical in regular or biological waste trash.[12]

  • DO NOT attempt to neutralize this waste in the lab without specific training and approval from your institution's safety office, as its primary hazard classification is as a halogenated organic, not simply a corrosive.[13]

Step-by-Step Disposal Protocol for 3-Iodobut-2-enoic Acid

This protocol provides a direct, actionable workflow for collecting and disposing of 3-iodobut-2-enoic acid waste from the point of generation to its final handoff.

Step 1: Don Appropriate Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing the following:

  • Safety goggles to protect against splashes.

  • A lab coat to protect skin and clothing.

  • Chemically resistant gloves (e.g., nitrile).[11]

Step 2: Select a Compatible Waste Container The integrity of the waste container is paramount to preventing leaks and hazardous reactions.

  • Material : Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a screw-top cap.[10][12] Crucially, avoid metal containers . Halogenated compounds can degrade over time to produce acidic byproducts that will corrode metal, leading to container failure.[10]

  • Condition : The container must be in good condition, free of cracks or damage, and have a secure, leak-proof closure.[14][15]

  • Venting : For any process waste that may generate gas (e.g., from a reaction quench), a vented cap may be necessary. Consult with your Environmental Health & Safety (EHS) office.

Step 3: Correctly Label the Waste Container Proper labeling is a strict regulatory requirement and essential for safety.[16] The moment the first drop of waste enters the container, it must be labeled.[17]

  • Affix a hazardous waste label provided by your institution's EHS department.[12]

  • Clearly write the words "Hazardous Waste ".[14][16]

  • List all chemical constituents by their full, unabbreviated names and their approximate percentages (e.g., "3-Iodobut-2-enoic acid, ~5%; Ethyl Acetate, ~95%").[2][14]

Step 4: Accumulate Waste in a Designated Area Waste should be accumulated at or near its point of generation in a designated Satellite Accumulation Area (SAA).[15][16]

  • Location : A chemical fume hood is the ideal location for the waste container.[17]

  • Segregation : Store the halogenated waste container in secondary containment (such as a plastic tub) to contain potential leaks and keep it physically separate from incompatible waste streams like acids, bases, and oxidizers.[10][15]

  • Container Closure : Always keep the waste container tightly closed except when you are actively adding waste.[9][14] An open funnel must not be left in the container.[18]

G cluster_prep Preparation Phase cluster_accum Accumulation Phase cluster_disposal Disposal Phase start Waste Generated: 3-Iodobut-2-enoic acid (solid or in solution) ppe Step 1: Don Appropriate PPE start->ppe Begin container Step 2: Select Compatible (e.g., HDPE) Container ppe->container label_waste Step 3: Affix & Complete Hazardous Waste Label container->label_waste add_waste Step 4: Add Waste to Container in Satellite Accumulation Area label_waste->add_waste check_compat Is other waste in container? add_waste->check_compat ensure_compat Ensure all components are compatible halogenated organics. check_compat->ensure_compat Yes cap_waste Keep Container Securely Capped When Not in Use check_compat->cap_waste No ensure_compat->cap_waste storage Store in Secondary Containment Away From Incompatibles cap_waste->storage full Container Full? storage->full full->add_waste No contact_ehs Step 5: Contact EHS for Waste Pickup full->contact_ehs Yes end Disposal Complete contact_ehs->end

Diagram 1: Decision workflow for proper disposal of 3-Iodobut-2-enoic acid.

Step 5: Arrange for Final Disposal Laboratory personnel do not perform the final disposal. This is the responsibility of trained EHS professionals and licensed waste vendors.

  • Once the waste container is full (leaving 1-2 inches of headspace), or when the experiment is complete, contact your institution's EHS office to schedule a waste pickup.[12][14]

  • Provide them with the information from the hazardous waste label.

Step 6: Managing Empty Containers and Spills

  • Empty Containers : A container that held 3-iodobut-2-enoic acid is not empty until it has been properly rinsed. The first rinse must be collected and disposed of as halogenated hazardous waste.[12] For highly toxic chemicals, the first three rinses must be collected.[12] After rinsing, deface the original label and dispose of the container as instructed by your EHS office.[18]

  • Spills : Small spills can be cleaned by absorbing the material with an inert absorbent (e.g., vermiculite or sand). The contaminated absorbent material and any cleaning supplies (gloves, wipes) must then be placed in a sealed bag or container, labeled as hazardous waste, and disposed of through EHS.[17]

Conclusion

The proper disposal of 3-iodobut-2-enoic acid is a non-negotiable aspect of laboratory safety and regulatory compliance. By adhering to the core principle of segregating it as a halogenated organic waste and following the detailed procedural steps outlined above, researchers can ensure they are protecting themselves, their colleagues, and the environment. The causality is clear: specific chemical properties demand specific disposal pathways. Always prioritize safety, meticulous labeling, and proactive communication with your institution's Environmental Health & Safety department, your ultimate partner in responsible chemical waste management.

References

  • Chemical and Hazardous Waste Management and Disposal Policy. (n.d.). McNeese State University. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Hazardous Waste Segregation. (2016, April 15). Bucknell University. Retrieved from [Link]

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]

  • 3-Iodobutanoic acid | C4H7IO2. (n.d.). PubChem. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. Retrieved from [Link]

  • SAFETY DATA SHEET - 1-IODOBUTANE. (n.d.). Philip Harris. Retrieved from [Link]

  • Halogenated Solvents. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEET - M-1 Advanced Mildew Treatment. (2010, March 12). D-Mand Better Products, LLC. Retrieved from [Link]

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  • Material Safety Data Sheet - Iodine. (2005, October 11). West Liberty University. Retrieved from [Link]

  • Material Safety Data Sheet - Iodine, Solid. (n.d.). Science Lab. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois. Retrieved from [Link]

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  • Safety Data Sheet. (2024, April 19). 3M. Retrieved from [Link]

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  • Hazardous Waste Guide. (n.d.). The University of Tennessee Institute of Agriculture Safety Office. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2015, September 15). Northwestern University Office for Research Safety. Retrieved from [Link]

  • EHSO Manual 2025-2026: Hazardous Waste. (2025, December 22). Oakland University. Retrieved from [Link]

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A Comprehensive Safety and Handling Guide for 3-Iodobut-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 3-Iodobut-2-enoic acid. As a halogenated unsaturated carboxylic acid, this compound requires meticulous handling to ensure the safety of laboratory personnel and prevent environmental contamination. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety principles to foster a culture of safety and responsibility.

Hazard Identification and Risk Assessment

3-Iodobut-2-enoic acid (CAS No: 89033-14-7, 34450-59-4) is classified as an irritant.[1][2][3] The primary hazards associated with this compound are:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation. [2]

As an acid, it is also considered corrosive and can cause damage to tissues upon contact.[4] Due to its solid form, there is a potential for dust generation during handling, which can increase the risk of inhalation and inadvertent contact.[5] A thorough risk assessment must be conducted before any procedure involving this chemical.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 3-Iodobut-2-enoic acid. The equipment specified below is based on a risk assessment of the compound's known hazards.

Eye and Face Protection

Acid splashes can cause severe, irreversible eye damage.[6] Therefore, robust eye and face protection is mandatory.

  • Chemical Splash Goggles: At a minimum, tightly fitting chemical splash goggles conforming to EN166 or NIOSH standards must be worn.[7] These provide a seal around the eyes to protect against splashes and airborne particles.

  • Face Shield: When handling larger quantities (e.g., multi-gram scale) or when there is a significant risk of splashing during transfer or reaction quenching, a face shield must be worn in addition to chemical splash goggles.[8]

Skin and Body Protection

Preventing skin contact is crucial to avoid irritation and potential chemical burns.[8]

  • Gloves: Chemical-resistant gloves are required. Nitrile or neoprene gloves provide adequate protection for incidental contact.[6][8] Always inspect gloves for any signs of degradation or punctures before use and replace them immediately if compromised.[9] For prolonged handling or immersion, consult a glove compatibility chart.

  • Laboratory Coat: A standard laboratory coat is required to protect skin and clothing from minor spills and contamination.[10]

  • Chemical-Resistant Apron: When transferring or handling quantities greater than a few milliliters, an impervious apron should be worn over the lab coat to provide an additional layer of protection.

  • Full-Body Protection: For large-scale operations or in response to a significant spill, a full protective suit may be necessary to prevent any skin exposure.[7]

Respiratory Protection

Inhalation of 3-Iodobut-2-enoic acid dust or vapors can irritate the respiratory tract.[2]

  • Engineering Controls: The primary method of respiratory protection is the use of engineering controls. All handling of solid 3-Iodobut-2-enoic acid that may generate dust, and any procedures involving its solutions, must be conducted within a certified chemical fume hood.[4][5][9]

  • Respirator: In situations where a fume hood is not available or during emergency spill response, a NIOSH-approved respirator with an appropriate cartridge for organic acid vapors and particulates (e.g., a type N95 dust mask for solids) should be used.[7][8]

Table 1: Summary of Required Personal Protective Equipment
Operation/Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small-Scale Laboratory Use (mg to g)Chemical splash goggles.[7]Chemical-resistant gloves (e.g., nitrile).[8]Standard laboratory coat.[10]Required to be handled in a chemical fume hood.[4]
Large-Scale Operations Face shield and chemical splash goggles.Impervious gloves (e.g., heavy nitrile, butyl rubber).Chemical-resistant apron over a lab coat.Required to be handled in a chemical fume hood or with appropriate local exhaust ventilation.[11]
Emergency/Spill Response Face shield and chemical splash goggles.[7]Heavy-duty, chemical-resistant gloves.Full protective suit to prevent skin exposure.[7]Full-face respirator with appropriate cartridge.[7]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a standardized operational procedure is critical for minimizing risk. An emergency eyewash station and safety shower must be readily accessible.[7][12]

  • Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly. Prepare all necessary equipment (spatulas, weigh boats, glassware, etc.) and reagents.

  • Donning PPE: Put on all required PPE as outlined in Table 1 before entering the handling area.

  • Weighing and Transfer:

    • Conduct all weighing and transfer operations within the fume hood to contain any dust.[5]

    • Use a weigh boat or weighing paper to handle the solid powder, minimizing dust generation.[7]

    • When transferring the solid, do so carefully to avoid creating airborne dust.

    • Close the container tightly immediately after use.[13]

  • Dissolution: If preparing a solution, slowly add the 3-Iodobut-2-enoic acid to the solvent. If diluting a concentrated solution, always add the acid to water slowly, never the other way around, to prevent splattering.[4][5]

  • Post-Handling:

    • Decontaminate all surfaces that may have come into contact with the chemical.[13]

    • Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[13]

    • Remove and properly dispose of contaminated gloves and other disposable materials in the designated hazardous waste container.[7]

Workflow for Safe Handling

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Post-Handling prep1 Verify Fume Hood Operation prep2 Gather All Equipment prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh Solid Chemical prep3->handle1 Proceed to Handling handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Close Primary Container handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 Procedure Complete clean2 Dispose of Contaminated Waste clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: A logical workflow for the safe handling of 3-Iodobut-2-enoic acid.

Emergency and First-Aid Procedures

Immediate and correct action is vital in the event of an exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14][15]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes. If skin irritation occurs, seek medical advice.[14][15]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If respiratory symptoms develop or persist, call a physician or poison control center.[8][14][15]

  • Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. Seek immediate medical attention.[14][15]

Spill and Disposal Plan

3-Iodobut-2-enoic acid and any materials contaminated with it must be treated as hazardous waste.[13]

Spill Response
  • Minor Spills: For small spills contained within a fume hood, use a neutralizing agent suitable for acids or an inert absorbent material. Avoid raising dust. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Major Spills: Evacuate the area and alert others. Contact your institution's Environmental Health and Safety (EHS) department immediately. Only personnel trained and equipped for hazardous material cleanup should address large spills.

Waste Disposal
  • Waste Segregation: Never dispose of 3-Iodobut-2-enoic acid down the drain or in the regular trash.[8][16]

  • Solid Waste: Collect all solid waste contaminated with the chemical (e.g., used gloves, weigh boats, paper towels) in a dedicated, clearly labeled hazardous waste container.[7][16] The container should be made of a compatible material, such as high-density polyethylene, with a secure lid.[16]

  • Liquid Waste: Collect any solutions containing 3-Iodobut-2-enoic acid in a separate, labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.[7]

  • Storage and Pickup: Store sealed and labeled hazardous waste containers in a designated satellite accumulation area away from incompatible materials.[16] Follow institutional procedures to arrange for pickup and disposal by a certified hazardous waste company.[13][16]

References

  • Science Equip. (2024, February 28). How to Handle Caustic and Corrosive Chemicals in a Laboratory. [Link]

  • Questron Technologies. (n.d.). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Retrieved from [Link]

  • Safety Quip. (2022, August 25). Safety Precautions for Corrosive Substances. [Link]

  • Grand Valley State University. (2015, March 2). Corrosives - Lab Safety. [Link]

  • The Chemistry Blog. (2024, June 5). Safe Handling of Corrosive Chemicals. [Link]

  • University of California, Santa Cruz. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. [Link]

  • University of Alaska Fairbanks. (n.d.). SOP - Acid Handling. [Link]

  • INNOVEDA Chemicals. (2024, April 16). Top 5 Safety Tips When Working with Acidic Liquids. [Link]

  • 3M. (2024, April 19). Safety Data Sheet. [Link]

  • Nevada Division of Environmental Protection. (2007, November 16). Toxicological Profiles for Three Organic Acids. [Link]

Sources

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